CYPMPO
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWEPJAIOTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934182-09-9 | |
| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to Spin Trapping and CYPMPO
An In-Depth Technical Guide to the CYPMPO Spin Trap
Spin trapping is a critical analytical technique used in chemistry and biology to detect and identify short-lived free radicals.[1] This method utilizes electron paramagnetic resonance (EPR), also known as electron spin resonance (ESR) spectroscopy, which is adept at detecting paramagnetic species like the unpaired electrons in free radicals.[1][2] However, many biologically relevant radicals have lifetimes that are too short for direct EPR detection.[2] To overcome this, compounds known as "spin traps" are employed. These molecules react covalently with transient radicals to form a more stable paramagnetic species, a "spin adduct," which has a longer half-life and can be readily detected by EPR.[1]
Among the various spin traps developed, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) has emerged as a highly effective and practical option, particularly for the detection of superoxide (B77818) and hydroxyl radicals.[3][4] It is a cyclic nitrone and a derivative of the DEPMPO-type spin traps.[3][4] this compound offers several advantages over more traditional spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), including greater stability of its superoxide adduct and clearer distinction between the EPR spectra of its superoxide and hydroxyl radical adducts.[5]
Physicochemical Properties of this compound
This compound is a colorless, crystalline solid that is freely soluble in water.[3][4] A significant practical advantage of this compound is its stability; both the solid form and its aqueous solutions do not generate ESR-active signals for at least a month under ambient conditions.[3][4] Its higher melting point and lower hygroscopicity compared to DEPMPO make it easier to handle and purify.[3]
| Property | Value | Reference |
| Full Name | 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | [3][4] |
| IUPAC Name | 2-(5,5-dimethyl-2-oxo-2λ5-[3][4][6]dioxaphosphinan-2-yl)-2-methyl-3,4-dihydro-2H-pyrrole 1-oxide | [3][6] |
| Melting Point | 126°C | [3][6] |
| Solubility | Freely soluble in water | [3][4] |
| Octanol/Water Coefficient | ~0.1 | [3] |
| Stability | Solid and diluted aqueous solution are stable for at least one month at ambient conditions | [3][4] |
Mechanism of Action: The Spin Trapping Process
The fundamental principle of spin trapping with this compound involves the addition of a transient free radical to the nitrone functional group of the this compound molecule. This reaction converts the highly reactive, short-lived radical into a significantly more stable nitroxide radical adduct, which can then be characterized by EPR spectroscopy.
Figure 1: General mechanism of free radical trapping by this compound.
Quantitative Data on this compound Spin Adducts
The EPR spectrum of a spin adduct provides a unique fingerprint that allows for the identification of the trapped radical. This is determined by the hyperfine coupling constants (hfcs) of the magnetic nuclei (e.g., ¹⁴N and ³¹P) interacting with the unpaired electron. The stability of the spin adduct is quantified by its half-life (t½).
| Adduct | Radical Source | Hyperfine Coupling Constants (Gauss) | Half-life (t½) | Reference |
| This compound-OOH | Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase | aN = 14.1, aβH = 11.1, aP = 51.3 | ~50 minutes | [4][5] |
| This compound-OOH | UV-illuminated H₂O₂ | aN = 14.1, aβH = 11.1, aP = 51.3 | ~15 minutes | [4][5] |
| This compound-OH | Fenton Reaction | aN = 14.2, aβH = 12.1, aP = 48.0 | > 60 minutes | [5] |
| G-CYPMPO-OOH | γ-ray irradiation | Not specified | ~90 minutes | [7] |
| G-CYPMPO-OH | γ-ray irradiation | Not specified | ~35 minutes | [7] |
Note: G-CYPMPO is a gauche-type conformer of this compound.[7]
The spin-trapping reaction rate constant of G-CYPMPO with the hydroxyl radical has been estimated to be (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be performed in a standard organic chemistry laboratory.[6]
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Phosphorus trichloride (B1173362)
-
Starting cyclic hydrogen phosphite (B83602) (1)
-
Silica (B1680970) gel for column chromatography
-
Toluene (B28343)/ethanol (9/1) as eluent
-
Saturated sodium carbonate solution
-
Magnesium sulfate
Procedure:
-
Synthesis of Starting Material (1): The starting cyclic hydrogen phosphite (1) is synthesized according to published procedures.[6] Briefly, ethanol and 2,2-dimethyl-1,3-propanediol are mixed and stirred while phosphorus trichloride is added dropwise, keeping the temperature below 20°C.[6] The product is then obtained by vacuum distillation.[6]
-
Reaction: The detailed reaction from the starting phosphite to the final this compound product is outlined in the literature.[6]
-
Purification: The reactant is washed with a saturated sodium carbonate solution and dried over magnesium sulfate.[6] The solvent is then evaporated.[6]
-
Column Chromatography: The crude product is purified using a silica gel packed glass column with a toluene/ethanol (9/1) mixture as the eluent.[6]
-
Recrystallization: Further purification can be achieved by recrystallization in toluene or ethyl acetate (B1210297) to yield this compound crystals.[6]
Figure 2: Simplified workflow for the synthesis of this compound.
EPR Spectroscopy for Radical Detection
This protocol provides a general framework for detecting superoxide radicals generated by the hypoxanthine/xanthine oxidase system.
Materials:
-
This compound
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA) as a metal chelator
-
Hypoxanthine (HX) solution
-
Xanthine oxidase (XOD) solution
-
EPR spectrometer
-
Flat cell or capillary tube
Procedure:
-
Prepare Stock Solutions:
-
Reaction Mixture Preparation:
-
In an Eppendorf tube, combine the phosphate buffer, this compound stock solution, and hypoxanthine stock solution. The final concentration of this compound is typically in the range of 25-100 mM.
-
The reaction is initiated by adding the xanthine oxidase solution.[8]
-
-
Sample Transfer: Immediately after adding the xanthine oxidase, vortex the tube and transfer the solution to an EPR flat cell or capillary tube.[8]
-
EPR Measurement:
-
Place the sample into the EPR spectrometer cavity.
-
Tune the spectrometer and acquire the spectrum.
-
Typical EPR settings might include: microwave frequency ~9.4 GHz, magnetic field ~3365 G, sweep width 100 G, modulation amplitude 1-2 G, and a scan time of around 30-60 seconds.[9]
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic signal of the this compound-OOH adduct based on its known hyperfine coupling constants.
Figure 3: Experimental workflow for EPR-based radical detection using this compound.
Applications in Biomedical Research
This compound is a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological and pathological processes. Its ability to effectively trap and distinguish between superoxide and hydroxyl radicals makes it suitable for studying oxidative stress in cellular and biochemical systems.[4][5] The high stability of its spin adducts is particularly advantageous for biological experiments where radical production may be slow or the experimental timeframe is extended.[4] This allows researchers to probe the mechanisms of diseases linked to oxidative damage, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Conclusion
This compound stands out as a superior spin trap for the detection and characterization of superoxide and hydroxyl radicals. Its favorable physicochemical properties, including high stability, water solubility, and low hygroscopicity, make it a practical and reliable choice for researchers.[3][4] The distinct EPR spectra and extended half-lives of its radical adducts allow for unambiguous identification and quantification of transient free radicals in complex chemical and biological systems. As research into the roles of oxidative stress in health and disease continues, this compound will undoubtedly remain a crucial tool for scientists and drug development professionals.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to the Mechanism of Action of CYPMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a cyclic nitrone spin trap utilized for the detection and characterization of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. Its superior stability and solubility compared to other spin traps like DMPO and DEPMPO make it an invaluable tool in the study of oxidative stress in biological systems. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Core Mechanism of Action: Spin Trapping
The fundamental mechanism of this compound action is spin trapping. In this process, the diamagnetic (EPR-silent) this compound molecule reacts with a transient, highly reactive free radical to form a more stable, persistent nitroxide radical adduct. This spin adduct is paramagnetic and can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The unique hyperfine splitting pattern of the EPR spectrum provides a fingerprint for the trapped radical, allowing for its identification.
The trapping of a radical species (R•) by this compound can be represented by the following general reaction:
Caption: General schematic of the spin trapping reaction.
Trapping of Superoxide and Hydroxyl Radicals
This compound is particularly effective in trapping superoxide and hydroxyl radicals, two of the most significant ROS in biological systems.
Superoxide Radical (O₂⁻) Trapping
This compound reacts with the superoxide radical to form the this compound-OOH adduct. This adduct is significantly more stable than the corresponding adducts of many other spin traps, allowing for a longer window for detection.[1][2]
Caption: this compound reaction with a superoxide radical.
Hydroxyl Radical (•OH) Trapping
The reaction of this compound with the highly reactive hydroxyl radical results in the formation of the this compound-OH adduct.
References
The Spin Trap CYPMPO: An In-depth Technical Guide to Detecting Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactive Oxygen Species and the Role of Spin Trapping
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role. At low to moderate concentrations, they function as critical second messengers in a variety of cellular signaling pathways, including cell proliferation, differentiation, and immune responses.[2][3] However, excessive ROS production can lead to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA, and has been implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.[4][5]
Given their extremely short half-lives, direct detection of many ROS in biological systems is often not feasible.[1] The technique of electron paramagnetic resonance (EPR) spectroscopy, also known as electron spin resonance (ESR), coupled with spin trapping, has emerged as a gold standard for the detection and identification of these transient radical species.[1][6] Spin traps are diamagnetic molecules that react with unstable free radicals to form more stable and persistent paramagnetic radical adducts, which can then be detected by EPR.[6] The resulting EPR spectrum provides a characteristic "fingerprint" of the trapped radical, allowing for its identification and quantification.
CYPMPO: A Superior Spin Trap for Biological Systems
5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) is a DEPMPO-type cyclic nitrone that has demonstrated significant advantages for spin trapping, particularly in complex biological environments.[7][8] It is a colorless, crystalline solid that is freely soluble in water.[8][9] One of the key advantages of this compound is the significantly longer half-life of its superoxide (B77818) adduct (this compound-OOH) compared to the adducts of the more traditional spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[7][8] This increased stability allows for a longer window for detection and more accurate quantification of superoxide radicals. Furthermore, studies have shown that this compound exhibits lower cytotoxicity than other spin traps, making it particularly well-suited for use in living cell systems.[7]
Quantitative Data Presentation
The selection of an appropriate spin trap is critical for the successful detection and quantification of ROS. The following table summarizes key quantitative data for this compound in comparison to other commonly used spin traps, DMPO and DEPMPO.
| Parameter | This compound | DEPMPO | DMPO |
| Half-life of Superoxide Adduct (t½) | ~15 min (in chemical systems)[8][9], ~50-90 min (in biological systems)[8][9][10] | ~14-17 min[11] | ~50-66 s[11][12] |
| Half-life of Hydroxyl Adduct (t½) | >60 min | Not readily available | ~32.2 min |
| Superoxide Trapping Rate Constant (k) | 48 M⁻¹s⁻¹ | 0.53 M⁻¹s⁻¹[13] | 1.2 - 2.4 M⁻¹s⁻¹[12][13] |
| Hydroxyl Radical Trapping Rate Constant (k) | 4.2 x 10⁹ M⁻¹s⁻¹ | Not readily available | Not readily available |
| Maximum Adduct Concentration (in stimulated neutrophils) | 10.7 µM[7] | Not directly compared in the same study | 1.9 µM[7] |
Experimental Protocols
In Vitro Superoxide Detection using Xanthine (B1682287)/Xanthine Oxidase System
This protocol describes the generation and detection of superoxide radicals in a cell-free chemical system.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase (XO)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EPR spectrometer and flat cell
Procedure:
-
Prepare a stock solution of this compound in PBS. The final concentration in the reaction mixture should be optimized, but typically ranges from 10-50 mM.
-
Prepare a stock solution of xanthine in PBS (e.g., 10 mM).
-
Prepare a stock solution of DTPA in PBS (e.g., 10 mM). DTPA is a metal chelator used to prevent the formation of hydroxyl radicals via the Fenton reaction.
-
In an Eppendorf tube, combine the following in order:
-
PBS to reach the final volume
-
DTPA (final concentration 1 mM)
-
Xanthine (final concentration 0.5 mM)
-
This compound (final concentration as determined)
-
-
Initiate the reaction by adding xanthine oxidase (final concentration typically 0.05 units/mL).
-
Vortex the mixture briefly and transfer the solution to an EPR flat cell.
-
Immediately place the flat cell in the EPR spectrometer cavity and begin spectral acquisition.
Detection of Superoxide in Cultured Cells (e.g., Neutrophils)
This protocol provides a general framework for detecting ROS production in a suspension of cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Suspension of cells (e.g., human polymorphonuclear leukocytes - PMNs) at a known density (e.g., 1 x 10⁷ cells/mL)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
EPR spectrometer and flat cell
Procedure:
-
Resuspend the cells in the appropriate buffer or medium at the desired concentration.
-
Add this compound to the cell suspension to the desired final concentration (e.g., 10 mM).
-
Incubate the cell suspension with this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Transfer an aliquot of the cell suspension to an EPR flat cell.
-
Add the stimulant (e.g., PMA, final concentration ~1 µM) to the flat cell to initiate ROS production.
-
Immediately place the flat cell in the EPR spectrometer and begin time-course measurements.
EPR Spectrometer Settings (Typical)
The following are typical X-band EPR spectrometer settings that can be used as a starting point and should be optimized for the specific instrument and experimental conditions.
-
Microwave Frequency: ~9.4-9.8 GHz
-
Microwave Power: 10-20 mW
-
Center Field: ~3350-3450 G (will vary depending on the g-factor of the adduct)
-
Sweep Width: 60-100 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-2 G
-
Time Constant: 20-164 ms
-
Sweep Time: 30-168 s
-
Number of Scans: 1 to accumulate a single spectrum, or multiple for signal averaging.
-
Receiver Gain: Adjusted to maximize signal without saturation.
Visualization of Workflows and Pathways
References
- 1. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MITOCHONDRIA TARGETED SPIN TRAPS: SYNTHESIS, SUPEROXIDE SPIN TRAPPING AND MITOCHONDRIAL UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
CYPMPO in Free Radical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of free radical biology, the detection and characterization of transient reactive oxygen species (ROS) present a significant analytical challenge. 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) has emerged as a superior spin-trapping agent for Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1][2] This guide provides an in-depth overview of this compound, its applications, experimental considerations, and its advantages over other commonly used spin traps like DMPO and DEPMPO.
This compound is a cyclic nitrone that reacts with unstable free radicals to form more persistent nitroxide radical adducts, which can then be detected and quantified by EPR spectroscopy.[2][3] Its unique chemical structure offers significant practical advantages, including high solubility in water, a high melting point, low hygroscopic properties, and a long shelf-life in aqueous solutions, making it a more reliable and convenient tool for researchers.[1][2][4][5]
Core Principles: Spin Trapping and EPR Spectroscopy
Spin trapping is a technique where a diamagnetic "spin trap" molecule reacts with a transient free radical to produce a significantly more stable free radical (a spin adduct). This increases the radical's half-life from nanoseconds or microseconds to minutes, allowing for its detection by EPR spectroscopy.[2][6]
EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, such as free radicals. The resulting EPR spectrum provides a characteristic "fingerprint" based on its hyperfine coupling constants (hfsc), which allows for the identification of the trapped radical species.[7][8]
Advantages of this compound
This compound offers several key advantages over traditional spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and even its predecessor, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO):
-
Enhanced Adduct Stability: The superoxide (B77818) adduct of this compound (this compound-OOH) is notably more stable than that of DMPO.[9][10] This extended half-life is crucial for accurate detection and quantification, especially in complex biological systems.[1][2][4][5]
-
Clear Spectral Resolution: The EPR spectra of this compound-superoxide and this compound-hydroxyl adducts are clearly separated and readily identifiable, minimizing ambiguity in radical identification.[3][11]
-
Superior Performance in Cellular Systems: Studies have shown that this compound is more effective at trapping superoxide in living cells compared to DMPO, DPPMPO, and DEPMPO, attributed to its lower cytotoxicity and the longer lifetime of its superoxide adduct.[9]
-
Practicality and Stability: this compound is a colorless, crystalline solid that is freely soluble in water.[1][2] Its aqueous solutions are stable for at least a month at ambient conditions without developing ESR-active impurities, a significant improvement over the less stable DEPMPO.[1][2][5]
Quantitative Data Summary
The performance of a spin trap is quantitatively defined by the stability of its adducts (half-life) and the hyperfine splitting constants that allow for identification.
Table 1: Half-Life of this compound Spin Adducts
| Radical Adduct | Generating System | Half-Life (t½) |
| Superoxide (this compound-OOH) | UV-illuminated H₂O₂ | ~15 minutes[2][4][5] |
| Superoxide (this compound-OOH) | Hypoxanthine/Xanthine Oxidase (HX/XOD) | ~50-51 minutes[2][4][5] |
| Hydroxyl (this compound-OH) | Fenton Reaction | Stable for extended periods |
Note: The half-life of the superoxide adduct can vary depending on the biological environment.
Table 2: EPR Hyperfine Splitting Constants for this compound Adducts
| Radical Adduct | aN (Gauss) | aH (Gauss) | aP (Gauss) |
| Superoxide (this compound-OOH) | 14.2 | 11.3 | 51.3 |
| Hydroxyl (this compound-OH) | 14.3 | 12.5 | 47.7 |
Values are approximate and can be influenced by solvent and temperature.
Experimental Protocols
Accurate and reproducible results in spin trapping experiments hinge on meticulous experimental design and execution.
General Protocol for Superoxide Detection in a Cellular System
This protocol provides a template for detecting superoxide production from stimulated cells, such as neutrophils.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 50-100 mM stock solution of this compound in deionized water or an appropriate buffer (e.g., PBS). Store in a dark bottle at ambient temperature.[1] A typical final concentration for experiments is between 5-20 mM.[12]
- Cell Suspension: Isolate cells of interest (e.g., human polymorphonuclear leukocytes) and resuspend them in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer) at a desired concentration.
- Stimulant: Prepare a stock solution of a cellular stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) in an appropriate solvent (e.g., DMSO).
2. EPR Sample Preparation:
- In an Eppendorf tube, mix the cell suspension with the this compound stock solution to achieve the final desired concentration.
- Add the stimulant to initiate radical production.
- Quickly mix the solution and transfer it to a 50 µl EPR capillary tube or a specialized flat cell.
3. EPR Spectrometer Setup and Data Acquisition:
- Place the sample into the EPR spectrometer cavity.
- Typical EPR Settings:
- Microwave Frequency: ~9.4 GHz (X-band)
- Magnetic Field Center: ~3365 G
- Sweep Width: 100 G
- Modulation Amplitude: 1-2 G
- Microwave Power: 20 mW
- Scan Time: 30-60 seconds
- Number of Scans: 3-5 (for signal averaging)
- Record the EPR spectra at timed intervals to monitor the formation and decay of the spin adduct.[9]
4. Data Analysis:
- Analyze the resulting spectra to identify the characteristic signal of the this compound-OOH adduct based on its hyperfine splitting constants.
- Quantify the signal intensity to determine the relative amount of superoxide produced. This can be done by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., TEMPOL).
Visualizing Workflows and Pathways
Experimental Workflow for Cellular ROS Detection
The following diagram illustrates a typical workflow for detecting cellular ROS using this compound and EPR spectroscopy.
Caption: General experimental workflow for detecting cellular ROS with this compound.
ROS in Apoptosis Signaling
Free radicals are not just damaging agents; they also act as signaling molecules in various cellular processes, including apoptosis (programmed cell death).[13] Oxidative stress can trigger apoptotic pathways.[14] The diagram below shows a simplified pathway where mitochondrial ROS contribute to the activation of caspases, the executioners of apoptosis.
Caption: Simplified signaling pathway of ROS-mediated apoptosis.
Conclusion
This compound represents a significant advancement in the field of free radical detection. Its superior stability, clear spectral resolution, and practicality make it an invaluable tool for researchers in biology, medicine, and pharmacology. By enabling more accurate and reliable detection of superoxide and hydroxyl radicals, this compound facilitates a deeper understanding of the roles these reactive species play in health and disease, paving the way for the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Free radicals and apoptosis: relationships with glutathione, thioredoxin, and the BCL family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to CYPMPO in ESR Spectroscopy for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a robust cyclic nitrone spin trap extensively utilized in Electron Spin Resonance (ESR) spectroscopy for the detection and characterization of transient free radicals. Its superior stability, water solubility, and the distinct spectral characteristics of its radical adducts make it an invaluable tool in fields ranging from biomedical research to drug development for elucidating the role of reactive oxygen species (ROS) and other radical intermediates in biological and chemical systems. This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and applications.
Core Properties and Advantages of this compound
This compound offers several distinct advantages over other commonly used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO). It is a colorless, crystalline solid that is freely soluble in water, and its aqueous solutions are stable for at least a month under ambient conditions without generating an ESR signal[1]. This high stability and low hygroscopic nature make it more practical for laboratory use compared to the oily and hygroscopic DEPMPO[1].
Furthermore, this compound effectively traps key ROS such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, yielding distinct and readily assignable ESR spectra[1][2]. A key advantage is the clear spectral separation between the this compound-OOH and this compound-OH adducts, which simplifies interpretation, a common challenge with other spin traps where spectra can be ambiguous[2]. The superoxide adduct of this compound also exhibits a significantly longer half-life compared to that of DMPO, allowing for more reliable detection and quantification of superoxide radicals in biological systems[3]. In living cells, this compound has demonstrated lower cytotoxicity and a longer-lasting superoxide adduct signal compared to DMPO, DEPMPO, and DPPMPO, making it a superior choice for cellular studies[3].
Quantitative Data: Hyperfine Coupling Constants and Adduct Stability
The characterization of radical adducts is primarily achieved through the analysis of their hyperfine coupling constants (hfccs), which are unique for each adduct. The following tables summarize the known quantitative data for this compound radical adducts.
Table 1: Hyperfine Coupling Constants (hfccs) of this compound Radical Adducts
| Radical Trapped | Adduct | aN (G) | aHβ (G) | aP (G) | g-value | Notes |
| Hydroxyl (•OH) | This compound-OH | 14.3 | 12.9 | 48.5 | - | Typical 8-line spectrum. |
| Superoxide (O₂⁻) | This compound-OOH | 13.8 | 10.8 | 50.5 | - | Typical 8-line spectrum with wider spacing between the 4th and 5th lines compared to the hydroxyl adduct.[2] |
Note: Hyperfine coupling constants can be influenced by the solvent and temperature. The values presented are representative.
Table 2: Half-lives of this compound-Superoxide Adduct (this compound-OOH)
| System | Half-life (t½) | Reference |
| UV-illuminated H₂O₂ solution | ~15 minutes | [1][4] |
| Hypoxanthine/Xanthine Oxidase (HX/XOD) | ~50-51 minutes | [1][4][5] |
| Human Oral Polymorphonuclear Leukocytes | Signal increased for 24 minutes | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible ESR spin trapping experiments. Below are protocols for the generation and detection of hydroxyl and superoxide radicals using this compound.
Protocol 1: Detection of Hydroxyl Radicals (•OH) using the Fenton Reaction
This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their subsequent trapping with this compound.
Materials:
-
This compound solution (e.g., 100 mM in ultrapure water)
-
Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 10 mM in ultrapure water, freshly prepared)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in ultrapure water)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
ESR spectrometer and flat cell or capillary tubes
Procedure:
-
Prepare the reaction mixture in an ESR-compatible container. A typical mixture consists of:
-
50 µL of phosphate buffer
-
50 µL of this compound solution (final concentration 10-50 mM)
-
50 µL of H₂O₂ solution (final concentration ~1 mM)
-
-
Initiate the reaction by adding 50 µL of the FeSO₄ solution (final concentration ~1 mM).
-
Immediately mix the solution thoroughly.
-
Transfer the solution to an ESR flat cell or capillary tube.
-
Place the sample in the ESR spectrometer cavity.
-
Record the ESR spectrum. Typical instrument settings for X-band spectrometers are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100 G
-
Center field: ~3400 G
-
Sweep time: 1-2 minutes
-
Number of scans: 1-5 (for signal averaging)
-
-
The resulting spectrum should be a characteristic 8-line signal of the this compound-OH adduct.
Protocol 2: Detection of Superoxide Radicals (O₂⁻) in a Cellular System (Neutrophils)
This protocol outlines the detection of superoxide produced by phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound solution (e.g., 100 mM in HBSS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (e.g., 1 mg/mL in DMSO)
-
Superoxide dismutase (SOD) solution (for control experiments)
-
ESR spectrometer and flat cell or capillary tubes
Procedure:
-
Resuspend the isolated neutrophils in HBSS to a final concentration of approximately 1 x 10⁷ cells/mL.
-
In an Eppendorf tube, prepare the cell suspension with the spin trap:
-
Add 180 µL of the neutrophil suspension.
-
Add 20 µL of the this compound solution (final concentration 10 mM).
-
-
For a negative control, prepare a separate sample and add SOD (final concentration ~300 U/mL) to scavenge superoxide radicals.
-
Incubate the cell suspensions at 37°C for 5 minutes.
-
Stimulate superoxide production by adding PMA to a final concentration of 1 µg/mL.
-
Mix gently and immediately transfer the suspension to an ESR flat cell or capillary tube.
-
Place the sample in the pre-warmed (37°C) ESR spectrometer cavity.
-
Record the ESR spectra at timed intervals (e.g., every 2 minutes for 30 minutes) to monitor the kinetics of superoxide production. Use similar ESR settings as in Protocol 1.
-
The appearance of the characteristic this compound-OOH spectrum, which is absent in the SOD-containing control, confirms the detection of superoxide.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for investigating signaling pathways involving ROS and for assessing oxidative stress in drug development.
Signaling Pathway: NADPH Oxidase-Mediated ROS Production
NADPH oxidases (NOX) are a major source of cellular ROS, which act as signaling molecules in various physiological and pathological processes. This compound can be used to detect the superoxide produced by NOX enzymes, thereby helping to elucidate their role in signaling cascades.
Caption: NADPH Oxidase activation and ROS detection using this compound.
Experimental Workflow: Assessing Drug-Induced Oxidative Stress
In drug development, it is crucial to evaluate the potential of new chemical entities to induce oxidative stress, which can lead to toxicity. ESR with this compound provides a direct method for quantifying ROS production in response to drug exposure.
Caption: Workflow for drug-induced oxidative stress screening.
Conclusion
This compound stands out as a highly effective and practical spin trap for the ESR-based detection of reactive oxygen species. Its stability, the clarity of its adduct spectra, and the longevity of its superoxide adduct make it particularly well-suited for complex biological systems, including cellular studies relevant to drug development and the investigation of oxidative stress-related signaling pathways. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively employ this compound in their experimental designs.
References
- 1. Spin-trapping of free radicals formed during the oxidation of glutathione by tetramethylammonium peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kinetic analysis of the Fenton reaction by ESR-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of CYPMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a cyclic nitrone spin trap that has gained prominence in the field of free radical biology.[1] As a derivative of the well-known spin trap DEPMPO, this compound offers several practical advantages, including a high melting point, low hygroscopicity, and extended shelf-life, making it a more robust tool for the detection and characterization of reactive oxygen species (ROS).[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.
Chemical Properties and Structure
This compound is a colorless, crystalline solid that is freely soluble in water.[1][2] Its enhanced stability in both solid form and aqueous solutions, where it does not generate an electron spin resonance (ESR) signal for at least a month under ambient conditions, marks a significant improvement over other spin traps.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Name | 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | [1][2] |
| Molecular Formula | C₁₀H₁₈NO₄P | [3] |
| Molecular Weight | 247.23 g/mol | [3] |
| CAS Number | 934182-09-9 | [3] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 126 °C | [4] |
| Purity | >98% | [3] |
| Solubility | Freely soluble in water. Soluble in DMSO (up to 20 mg/ml), DMF (up to 25 mg/ml), and PBS (pH 7.2, up to 10 mg/ml). | [1][2][3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years | [3] |
Chemical Structure
The chemical structure of this compound features a pyrroline (B1223166) N-oxide ring, which is the reactive center for spin trapping, and a bulky phosphonate (B1237965) group that contributes to its stability.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as a spin trapping agent in conjunction with Electron Spin Resonance (ESR) spectroscopy to detect short-lived free radicals such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals.
General Principle of Spin Trapping
Spin trapping is a technique where a short-lived, highly reactive radical reacts with a diamagnetic "spin trap" molecule to form a much more stable and persistent radical adduct. This radical adduct can then be detected and characterized by ESR spectroscopy.
Caption: General principle of ESR spin trapping.
Experimental Workflow for ESR Spin Trapping
The general workflow for a typical ESR spin trapping experiment involves the generation of free radicals in the presence of the spin trap, followed by the detection of the resulting radical adducts.
Caption: Experimental workflow for ESR spin trapping.
Protocol for Superoxide Radical Trapping
This protocol is adapted from methodologies used for similar spin traps and is applicable for this compound.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase (XOD)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) buffer (pH 7.4)
-
ESR spectrometer and capillary tubes
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
In an Eppendorf tube, mix the following reagents to the desired final concentrations:
-
Xanthine solution
-
DTPA solution (to chelate trace metal ions)
-
This compound solution
-
Phosphate buffer
-
-
Initiate the reaction by adding Xanthine Oxidase.
-
Vortex the mixture gently and transfer it to a flat cell or capillary tube.
-
Immediately place the sample in the ESR spectrometer and begin recording the spectra.
-
The half-life of the this compound-superoxide adduct in a hypoxanthine/xanthine oxidase system is approximately 50 minutes.[1][2]
Protocol for Hydroxyl Radical Trapping
This protocol is based on the Fenton reaction, a common method for generating hydroxyl radicals.
Materials:
-
This compound
-
Iron (II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
ESR spectrometer and capillary tubes
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
In an Eppendorf tube, mix the this compound solution with the FeSO₄ solution.
-
Initiate the reaction by adding H₂O₂.
-
Vortex the mixture and transfer it to a capillary tube.
-
Acquire the ESR spectrum immediately. The this compound-hydroxyl adduct is highly stable.[1]
Application in Signaling Pathways
While specific, detailed studies documenting the use of this compound to elucidate entire signaling pathways are not extensively available in the searched literature, its utility as a tool for investigating ROS-mediated signaling is clear. Mitochondrial ROS, for instance, are known to act as signaling molecules in various cellular processes.[5][6][7][8][9]
Potential Role in Investigating Mitochondrial ROS Signaling
This compound can be a valuable tool to detect and quantify superoxide and hydroxyl radicals originating from the mitochondrial electron transport chain. This allows researchers to probe the role of these specific ROS in downstream signaling events.
Caption: General mitochondrial ROS signaling pathway.
By using this compound, researchers can investigate how modulation of mitochondrial ROS production, for example through genetic manipulation or pharmacological intervention, affects the activation of downstream pathways like the MAPK and NF-κB cascades, which are implicated in inflammation, cell proliferation, and apoptosis.[6][8]
Conclusion
This compound represents a significant advancement in the field of spin trapping technology. Its superior stability and handling characteristics make it an invaluable tool for the accurate and reliable detection of reactive oxygen species in a variety of biological and chemical systems. While its application in dissecting complex signaling pathways is still an emerging area, the potential for this compound to provide critical insights into the role of ROS in cellular signaling is substantial. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl and 1-hydroxyethyl free radical detection using spin traps followed by derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to CYPMPO: A Superior Spin Trap for Radical Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), a highly effective spin trapping agent. This compound is distinguished by its exceptional ability to trap hydroxyl and superoxide (B77818) radicals within biological and chemical systems, offering significant advantages for researchers in fields such as oxidative stress, cell signaling, and drug development.
Core Properties of this compound
This compound is a nitrone-based spin trap that readily reacts with transient free radicals to form more stable radical adducts, which can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. Its chemical structure and properties are optimized for improved stability and trapping efficiency compared to other commonly used spin traps.
| Property | Value | Reference |
| CAS Number | 934182-09-9 | [1][2][3][4] |
| Molecular Formula | C10H18NO4P | [2][3] |
| Molecular Weight | 247.23 g/mol | [1][3][4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥95% - ≥99.0% | [2][4][5] |
Advantages of this compound
This compound offers several practical advantages over other spin traps like DEPMPO and DMPO. It possesses a high melting point of 126°C, low hygroscopic properties, and demonstrates a long shelf-life in aqueous solutions.[1][2] Furthermore, the superoxide adduct of this compound is more stable than that of DMPO, and it exhibits a larger reaction rate constant with the superoxide anion.[4] These characteristics contribute to more reliable and reproducible experimental outcomes. In studies involving mitochondria, this compound is noted for having minimal toxicity at concentrations required for radical detection, making it a preferred choice for cellular and subcellular investigations.[4]
Experimental Applications and Protocols
This compound is a versatile tool for the detection of reactive oxygen species (ROS) in a variety of experimental settings. Below are generalized protocols for its application in detecting hydroxyl and superoxide radicals.
Detection of Superoxide Radicals in a Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase System
This system is a classic in vitro model for generating superoxide radicals.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMF, DMSO, or Ethanol.[4] For example, a 20 mg/mL solution in DMSO.[1][4]
-
Prepare solutions of hypoxanthine and xanthine oxidase in a phosphate (B84403) buffer (pH 7.2).
-
-
Spin Trapping Reaction:
-
In an EPR tube, combine the hypoxanthine solution with the this compound stock solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately place the sample in the cavity of an EPR spectrometer.
-
-
EPR Spectroscopy:
-
Record the EPR spectrum. The resulting spectrum will be a composite of the this compound-superoxide adduct (this compound-OOH) and the this compound-hydroxyl adduct (this compound-OH), as the superoxide adduct can decay to the hydroxyl adduct.
-
The half-life of the superoxide adduct of this compound in this system has been reported to be 51 minutes.[1][2]
-
Workflow for Superoxide Radical Detection
Caption: Workflow for in vitro superoxide detection using this compound.
Signaling Pathway Investigation
The detection of superoxide and hydroxyl radicals is crucial for understanding signaling pathways related to oxidative stress, inflammation, and apoptosis. For instance, in cellular models of inflammation, NADPH oxidases (NOX) are a major source of superoxide.
Logical Relationship in Inflammatory Signaling
References
CYPMPO solubility and stability information
An In-depth Technical Guide on the Solubility and Stability of CYPMPO
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of analytical tools is paramount. This guide provides a comprehensive overview of the solubility and stability of 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound), a widely used spin trap for the detection of hydroxyl and superoxide (B77818) radicals.
Solubility Data
This compound exhibits good solubility in a range of common laboratory solvents. The quantitative solubility data is summarized in Table 1. It is noted that for some solvents, achieving the desired concentration may require sonication and warming.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethylformamide (DMF) | 25 | 101.12 | Ultrasonic and warming may be needed.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 | 80.9 | Ultrasonic and warming may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1] |
| Ethanol | 25 | 101.12 | Ultrasonic and warming may be needed.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | 40.45 | - |
| Water | Freely soluble | Not specified | This compound is described as a colorless crystalline solid that is freely soluble in water. |
Stability Profile
This compound is characterized by its high melting point (126°C), low hygroscopic properties, and a long shelf-life, which are significant advantages over other spin traps like DEPMPO and DMPO.[2]
Solid-State and Solution Stability of this compound
The stability of the this compound compound itself, both in solid form and in an aqueous solution, has been noted. The solid and diluted aqueous solutions of this compound did not show any electron spin resonance (ESR) signal for at least one month under ambient conditions, indicating good stability.[3] For long-term storage, the following conditions are recommended:
Stability of this compound Radical Adducts
The stability of the radical adducts of this compound is a critical parameter for its effectiveness as a spin trap. The half-lives of the superoxide and hydroxyl radical adducts have been determined in different radical-generating systems.
Table 2: Half-life of this compound Radical Adducts
| Radical Adduct | Generating System | Half-life (t½) |
| Superoxide Adduct (this compound-OOH) | UV-illuminated hydrogen peroxide solution | ~15 minutes |
| Superoxide Adduct (this compound-OOH) | Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase system | ~51 minutes |
| Hydroxyl Adduct (this compound-OH) | Not specified | > 60 minutes |
It is noteworthy that in the UV-illuminated hydrogen peroxide system, no conversion of the superoxide adduct to the hydroxyl adduct was observed.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under different conditions.
Caption: General workflow for a this compound stability study.
Protocol for Determining the Half-life of the this compound-Superoxide Adduct
This protocol details the generation of superoxide radicals using the hypoxanthine/xanthine oxidase system and the subsequent measurement of the this compound-OOH adduct decay.
Caption: Protocol for determining the half-life of the this compound-superoxide adduct.
Signaling Pathways and Logical Relationships
The primary application of this compound is in the detection of reactive oxygen species (ROS), which are key players in various signaling pathways and pathological processes.
Caption: Logical workflow of radical detection using this compound.
References
An In-depth Technical Guide to Spin Trapping with CYPMPO
For researchers, scientists, and drug development professionals, the detection and quantification of reactive oxygen species (ROS) are critical for understanding cellular signaling, oxidative stress, and the mechanisms of drug action. This guide provides a comprehensive overview of 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), a highly effective spin trap for the detection of superoxide (B77818) and hydroxyl radicals.
Introduction to this compound
This compound is a cyclic nitrone spin trap that reacts with short-lived radical species to form more stable, paramagnetic spin adducts that can be detected and characterized by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy.[1][2] Its chemical structure and properties offer significant advantages over other commonly used spin traps.
Key Properties of this compound:
-
Physical State: this compound is a colorless, crystalline solid, which makes it easy to handle and weigh accurately.[1][2]
-
Solubility: It is freely soluble in water, a crucial feature for its use in biological systems.[1][2]
-
Stability: Both the solid form and its aqueous solutions are stable, showing no ESR signal for at least one month under ambient conditions.[1][2] This high stability and low hygroscopic nature make it a practical and reliable reagent in the laboratory.[1][2]
-
Superiority: In living cell systems, this compound has demonstrated lower cytotoxicity and its superoxide adduct exhibits a longer lifetime compared to other spin traps like DMPO, DPPMPO, and DEPMPO.[3][4]
Quantitative Data for this compound Spin Trapping
The efficiency and reliability of a spin trap are determined by its reaction kinetics with different radicals and the stability of the resulting adducts.
| Parameter | Radical Species | Value | System/Conditions | Reference |
| Half-life (t½) of Superoxide Adduct (this compound-OOH) | Superoxide (O₂⁻) | ~50 minutes | Hypoxanthine/Xanthine Oxidase (HX/XOD) | [1][2] |
| Superoxide (O₂⁻) | ~15 minutes | UV-illuminated Hydrogen Peroxide | [1][2] | |
| Reaction Rate Constant (k) | Hydroxyl Radical (•OH) | (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ | Value for G-CYPMPO | [5][6] |
| Hydrated Electron (e⁻aq) | (11.8 ± 0.2) × 10⁹ M⁻¹s⁻¹ | Value for G-CYPMPO | [5][6] | |
| Half-life (t½) of Adducts (G-CYPMPO) | Hydroxyl Radical Adduct | ~35 minutes | Value for G-CYPMPO | [5][6] |
| Perhydroxyl Radical Adduct | ~90 minutes | Value for G-CYPMPO | [5][6] |
Note: Some kinetic data is for G-CYPMPO, a gauche-type conformer of this compound, and is provided here as a close approximation.
Mechanism of Spin Trapping
The fundamental principle of spin trapping is the reaction of a diamagnetic spin trap (this compound) with a highly reactive, short-lived radical to produce a more persistent radical adduct. This spin adduct is a nitroxide radical that is stable enough to accumulate to a concentration detectable by EPR spectroscopy. The resulting EPR spectrum provides a characteristic fingerprint of the trapped radical.
Experimental Protocols
The following provides a general framework for the detection of superoxide in a cellular system using this compound and EPR spectroscopy. It is important to optimize these conditions for specific cell types and experimental setups.
4.1. Reagents and Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water or an appropriate buffer. Store at -20°C.
-
Cell Culture: Culture cells to the desired confluency. For suspension cells, adjust the cell density as required. For adherent cells, they can be gently scraped or trypsinized, though care must be taken as this can induce ROS production. Alternatively, experiments can be performed directly on adherent cells.[7][8]
-
Buffer: A phosphate-buffered saline (PBS) or a similar physiological buffer is typically used.
4.2. Experimental Procedure for Superoxide Detection in Stimulated Cells
-
Cell Preparation: Harvest cells and wash them with the chosen buffer to remove any residual medium. Resuspend the cells at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Spin Trap Incubation: Add the this compound stock solution to the cell suspension to a final concentration, typically in the range of 5-20 mM.[9][10]
-
Stimulation: Induce ROS production by adding a stimulus. For example, phorbol (B1677699) 12-myristate 13-acetate (PMA) can be used to stimulate neutrophils.
-
Sample Loading: Transfer the cell suspension containing this compound and the stimulus into a suitable EPR sample holder, such as a flat cell or a gas-permeable capillary tube.
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and begin recording the spectra. Time-course measurements can be performed to monitor the kinetics of radical adduct formation.
4.3. EPR Spectrometer Settings (Example)
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Number of Scans: 1-5 (can be averaged to improve signal-to-noise)
-
Temperature: Room temperature or 37°C
4.4. Controls
-
Unstimulated Cells: Run a control with unstimulated cells to measure basal ROS levels.
-
No this compound: A control without the spin trap should be included to ensure that the observed signals are not from other paramagnetic species in the sample.
-
Superoxide Dismutase (SOD): To confirm that the detected radical is superoxide, add SOD to the cell suspension before stimulation. SOD will scavenge superoxide, leading to a significant reduction or complete disappearance of the this compound-OOH signal.
Application of this compound in Signaling Pathway Analysis
ROS are not just byproducts of metabolism; they are also critical second messengers in various signaling pathways, particularly in inflammation. This compound can be a valuable tool to investigate the role of ROS in these pathways.
ROS-Mediated Inflammatory Signaling
Inflammatory stimuli, such as cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs, e.g., LPS), can lead to the activation of enzymes like NADPH oxidases (NOX), resulting in the production of superoxide.[2][11] This increase in ROS can then activate downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12] Activation of these pathways leads to the transcription of pro-inflammatory genes, resulting in the production and release of inflammatory cytokines like IL-6 and IL-1β.[12]
By using this compound in combination with inhibitors of specific pathway components, researchers can dissect the role of ROS at different stages of the signaling cascade. For example, a NOX inhibitor would be expected to reduce the this compound-OOH signal, confirming the source of superoxide.
Conclusion
This compound is a robust and reliable spin trap for the detection of superoxide and hydroxyl radicals in a variety of chemical and biological systems. Its favorable physical and chemical properties, coupled with the longer half-life of its superoxide adduct, make it an excellent choice for researchers in academia and industry. The detailed protocols and understanding of its application in signaling pathways provided in this guide will aid in the accurate and meaningful investigation of the role of reactive oxygen species in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of inflammation and ROS in CaOx kidney stones | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for CYPMPO-based Detection of Cellular Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) for the detection and quantification of reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, in cell culture systems. The protocols detailed below, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, offer a robust method for investigating oxidative stress and related signaling pathways.
Introduction to this compound Spin Trapping
This compound is a cyclic nitrone spin trap designed for the detection of short-lived free radicals in biological systems.[1] When this compound reacts with a free radical, it forms a more stable radical adduct that can be detected and characterized by EPR spectroscopy.[1] This technique provides a highly specific and sensitive means of identifying and quantifying ROS production in cellular environments.[2]
Advantages of this compound:
-
Enhanced Adduct Stability: The superoxide adduct of this compound (this compound-OOH) exhibits a significantly longer half-life (approximately 50 minutes in biological systems) compared to adducts of other common spin traps like DMPO.[2][3] This extended stability allows for more reliable and reproducible measurements.
-
Higher Trapping Efficiency: Studies have shown that this compound can more efficiently trap superoxide in living cells compared to DEPMPO.[2]
-
Low Cytotoxicity: this compound has been reported to have lower cytotoxicity than other spin traps, minimizing its interference with normal cellular processes.[2]
-
Clear Spectral Resolution: The EPR spectra of this compound-superoxide and this compound-hydroxyl adducts are distinct, allowing for unambiguous identification of the trapped radical species.[1]
Quantitative Data Summary
The following table summarizes quantitative data comparing the performance of this compound with other commonly used spin traps for the detection of superoxide in cellular systems.
| Spin Trap | Maximum Adduct Concentration (µM) in stimulated OPMNs[2] | Half-life of Superoxide Adduct in a biological system (min)[3] |
| This compound | 10.7 | ~50 |
| DEPMPO | Not explicitly stated in the same study, but this compound was more efficient[2] | ~15[4] |
| DPPMPO | 6.0 | Not available |
| DMPO | 1.9 | ~1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Due to the hygroscopic nature of some spin traps, handle this compound powder in a dry environment.
-
Prepare a stock solution of this compound at a concentration of 100-200 mM in anhydrous DMSO or ethanol.[5][6] Sonication is recommended to ensure complete dissolution.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years (for powder) or at -80°C for up to 1 year (in solvent).[6]
Protocol 2: Detection of Superoxide in Suspension Cells (e.g., Macrophages)
Materials:
-
Suspension cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (from Protocol 1)
-
Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Superoxide dismutase (SOD) as a negative control
-
EPR spectrometer and appropriate glassware (e.g., flat cell or capillary tube)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest cells by centrifugation and wash twice with HBSS.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Spin Trapping Reaction:
-
Pre-warm the cell suspension to 37°C.
-
Add this compound to the cell suspension to a final concentration of 5-20 mM.
-
For a negative control, pre-incubate a separate aliquot of cells with SOD (e.g., 100 U/mL) for 15-30 minutes before adding this compound.
-
Add the ROS stimulant (e.g., PMA at a final concentration of 100 nM) to the cell suspension.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time may need to be determined empirically.
-
-
EPR Measurement:
-
Transfer the cell suspension to an EPR flat cell or capillary tube.
-
Record the EPR spectrum at room temperature.
-
Typical EPR settings for X-band spectrometers:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1-2 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Scan Time: 1-5 minutes
-
-
The formation of the this compound-OOH adduct will result in a characteristic EPR spectrum. The signal intensity is proportional to the concentration of the trapped superoxide.
-
Protocol 3: Detection of Superoxide in Adherent Cells (e.g., Endothelial Cells)
Materials:
-
Adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
HBSS or other suitable buffer
-
This compound stock solution (from Protocol 1)
-
Stimulant of ROS production (e.g., Angiotensin II)
-
Trypsin-EDTA
-
EPR spectrometer and appropriate glassware
Procedure:
-
Cell Preparation:
-
Culture adherent cells in culture dishes or flasks until they reach the desired confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
-
Spin Trapping Reaction:
-
Add HBSS containing 5-20 mM this compound to the cells.
-
Add the ROS stimulant (e.g., Angiotensin II at a final concentration of 100 nM).
-
Incubate at 37°C for the desired time.
-
-
Cell Harvesting and EPR Measurement:
-
After incubation, aspirate the buffer containing this compound and the stimulant.
-
Wash the cells once with cold HBSS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a small volume of HBSS.
-
Transfer the cell suspension to an EPR flat cell or capillary tube and record the spectrum as described in Protocol 2.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Signaling pathway of NADPH oxidase-mediated superoxide production and its detection using this compound and EPR spectroscopy.
Figure 2: Experimental workflow for the detection of cellular ROS using the this compound spin trap.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of extracellular superoxide by human lymphoblast cell lines: comparison of electron spin resonance techniques and cytochrome C reduction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of CYPMPO in the Xanthine/Xanthine Oxidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of reactive oxygen species (ROS) is crucial for understanding oxidative stress-related pathologies and for the development of novel therapeutics. The xanthine (B1682287)/xanthine oxidase (X/XO) system is a widely used enzymatic method for generating superoxide (B77818) radicals (O₂⁻) in a controlled manner. The spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a highly effective tool for the detection and characterization of these transient radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.
This compound offers significant advantages over other spin traps, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO). The this compound-superoxide adduct (this compound-OOH) exhibits a considerably longer half-life, approximately 50 minutes in a hypoxanthine (B114508)/xanthine oxidase system, which allows for more stable and reproducible measurements.[1][2] Furthermore, this compound has been shown to be more efficient in trapping superoxide in cellular systems and possesses lower cytotoxicity compared to other spin traps.[3][4]
These application notes provide a detailed protocol for the use of this compound in the X/XO assay for the detection of superoxide radicals.
Data Presentation
Table 1: Comparison of Spin Traps for Superoxide Detection
| Spin Trap | Adduct Half-Life (in X/XO system) | Relative Superoxide Adduct Concentration (in cellular systems) | Key Advantages |
| This compound | ~50 minutes[1][2] | High[3][4] | Longer adduct lifetime, higher trapping efficiency in cells, lower cytotoxicity.[3][4] |
| DEPMPO | Not specified in search results | Moderate[3] | Well-characterized, commercially available. |
| DMPO | ~1 minute | Low[3] | Widely used, extensive literature available. |
| DPPMPO | Not specified in search results | Moderate[3] | Intermediate performance. |
Table 2: Typical Reagent Concentrations for the Xanthine/Xanthine Oxidase Assay with this compound
| Reagent | Concentration Range | Typical Concentration |
| Hypoxanthine (or Xanthine) | 50 µM - 1 mM | 80 µM[5] |
| Xanthine Oxidase | 1 mU/mL - 5 mU/mL | 40 µM (equivalent activity)[5] |
| This compound | 2.5 mM - 50 mM | 2.5 mM[5] |
| DTPA (chelating agent) | 0.1 mM - 1 mM | 0.1 mM[6] |
| Buffer | Phosphate (B84403) Buffer (pH 7.4) | 50 mM[6] |
Table 3: Typical EPR Spectrometer Settings for this compound-OOH Detection
| Parameter | Typical Value/Range |
| Microwave Frequency | ~9.4 GHz |
| Microwave Power | 2 - 20 mW |
| Field Sweep | 80 - 100 G |
| Modulation Amplitude | 1 - 5 G |
| Conversion Time | 164 - 328 ms |
| Time Constant | 328 - 5243 ms |
| Receiver Gain | 1 x 10⁴ - 1 x 10⁵ |
| Number of Scans | 1 - 4 |
Note on Hyperfine Coupling Constants (hfccs): The precise hyperfine coupling constants (aN, aH, and aP) for the this compound-OOH adduct are critical for its unambiguous identification. While theoretical calculations and experimental data are available for similar spin traps like DEPMPO, specific, experimentally validated hfccs for this compound-OOH were not explicitly found in the searched literature. It is recommended to determine these values experimentally or consult the manufacturer's documentation.
Experimental Protocols
Protocol 1: Detection of Superoxide in a Cell-Free Xanthine/Xanthine Oxidase System
This protocol describes the generation and detection of superoxide radicals using the X/XO system and this compound.
Materials:
-
Xanthine Oxidase (XOD)
-
Hypoxanthine (HX)
-
This compound
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate buffer (50 mM, pH 7.4)
-
Superoxide dismutase (SOD) (for control)
-
EPR spectrometer and accessories (capillary tubes)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Prepare stock solutions of hypoxanthine and DTPA in the phosphate buffer.
-
On the day of the experiment, prepare a fresh solution of xanthine oxidase in cold phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In an EPR-compatible tube, prepare the reaction mixture by adding the reagents in the following order:
-
Phosphate buffer (to final volume)
-
DTPA (final concentration: 0.1 mM)
-
Hypoxanthine (final concentration: 80 µM)
-
This compound (final concentration: 2.5 mM)
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction and EPR Measurement:
-
Initiate the reaction by adding xanthine oxidase (final concentration: e.g., 5 mU/mL).
-
Immediately mix the solution and draw it into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer cavity.
-
Begin EPR measurements immediately using the settings outlined in Table 3.
-
-
Control Experiment:
-
To confirm that the detected signal is from superoxide, perform a control experiment by adding superoxide dismutase (SOD, e.g., 50 U/mL) to the reaction mixture before the addition of xanthine oxidase. The EPR signal should be significantly diminished or completely absent in the presence of SOD.
-
Mandatory Visualizations
Caption: Workflow of superoxide detection using the xanthine oxidase assay and this compound spin trap.
Caption: Step-by-step experimental workflow for the this compound/Xanthine Oxidase assay.
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of superoxide detection abilities of newly developed spin traps in the living cells | Scilit [scilit.com]
- 5. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Radical Detection Using CYPMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of reactive oxygen species (ROS) are crucial in understanding oxidative stress-related pathologies and in the development of novel therapeutics. 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a highly effective spin trapping agent for the detection of superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. This compound offers significant advantages over other spin traps, including lower cytotoxicity and a longer half-life of its superoxide adduct, making it particularly suitable for studies in biological systems.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro radical generating systems.
Data Presentation: this compound Concentration and Radical Adduct Stability
The selection of an appropriate this compound concentration is critical for obtaining a robust and reproducible ESR signal. The optimal concentration can vary depending on the radical generating system and the specific experimental conditions.
| Radical Species | In Vitro System | Recommended this compound Concentration | Half-life of this compound Adduct | Reference |
| Hydroxyl (•OH) | UV illumination of H₂O₂ in phosphate (B84403) buffer | 10 mM | Not explicitly stated, but stable enough for measurement | [2] |
| Hydroxyl (•OH) | Fenton Reaction (Fe²⁺ + H₂O₂) | 10 mM | ~35 minutes (for G-CYPMPO, a gauche-type this compound) | [3] |
| Superoxide (O₂•⁻) | Hypoxanthine/Xanthine Oxidase | 5 mM - 20 mM | ~50 minutes | [1][2] |
| Superoxide (O₂•⁻) | PMA-stimulated neutrophils | Not explicitly stated for this compound, but 10 mM is a common starting point for similar spin traps. | Longer than DMPO-OOH |
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals (•OH) using the Fenton Reaction
This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their detection using this compound.
Materials:
-
This compound
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
EPR spectrometer and accessories (capillary tubes or flat cell)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in sodium phosphate buffer.
-
Prepare a 3 mM stock solution of FeSO₄ in deionized water. Prepare this solution fresh before each experiment.
-
Prepare a 0.1 mM stock solution of H₂O₂ by diluting the 30% stock solution in sodium phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In an Eppendorf tube, mix the following reagents in the specified order:
-
100 µL of 100 mM this compound (final concentration: 25 mM)
-
100 µL of sodium phosphate buffer
-
100 µL of 0.1 mM H₂O₂ (final concentration: 0.025 mM)
-
-
-
Initiation of Radical Generation:
-
To initiate the Fenton reaction, add 100 µL of 3 mM FeSO₄ (final concentration: 0.75 mM) to the reaction mixture.
-
Immediately vortex the solution and transfer it to an EPR capillary tube or flat cell.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer.
-
Record the ESR spectrum. Typical instrument settings are:
-
Center Field: ~3480 G
-
Sweep Width: 100 G
-
Microwave Frequency: ~9.8 GHz
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1 G
-
Time Constant: 81.92 ms
-
Sweep Time: 60 s
-
Number of Scans: 1-5
-
-
-
Data Analysis:
-
The characteristic ESR spectrum of the this compound-OH adduct should be observed.
-
Quantify the signal intensity by measuring the peak-to-peak height of a specific line in the spectrum.
-
Protocol 2: Detection of Superoxide Radicals (O₂•⁻) using the Hypoxanthine/Xanthine Oxidase System
This protocol outlines the enzymatic generation of superoxide radicals and their detection with this compound.
Materials:
-
This compound
-
Hypoxanthine (HX)
-
Xanthine Oxidase (XO)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
EPR spectrometer and accessories
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in sodium phosphate buffer.
-
Prepare a 10 mM stock solution of Hypoxanthine in sodium phosphate buffer.
-
Prepare a 1 U/mL stock solution of Xanthine Oxidase in sodium phosphate buffer. Keep on ice.
-
Prepare a 5 mM stock solution of DTPA in sodium phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In an Eppendorf tube, combine the following:
-
50 µL of 100 mM this compound (final concentration: 10 mM)
-
50 µL of 10 mM Hypoxanthine (final concentration: 1 mM)
-
50 µL of 5 mM DTPA (final concentration: 0.5 mM)
-
300 µL of sodium phosphate buffer
-
-
-
Initiation of Radical Generation:
-
To start the reaction, add 50 µL of 1 U/mL Xanthine Oxidase (final activity: 0.1 U/mL).
-
Vortex the solution gently and transfer to an EPR capillary tube or flat cell.
-
-
EPR Measurement:
-
Immediately place the sample into the EPR spectrometer and begin recording the spectrum.
-
Use similar EPR settings as described in Protocol 1, adjusting as necessary to optimize the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be characteristic of the this compound-OOH adduct.
-
Quantify the signal intensity for comparative analysis.
-
Protocol 3: Detection of Superoxide Radicals (O₂•⁻) in PMA-Stimulated Cells
This protocol provides a method for detecting superoxide production in cultured cells, such as neutrophils or macrophages, upon stimulation with Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
This compound
-
Cell culture (e.g., RAW 264.7 macrophages or isolated neutrophils)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
EPR spectrometer and accessories
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, resuspending them in PBS or serum-free medium at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Reaction Mixture Preparation:
-
In an Eppendorf tube, add the following:
-
400 µL of the cell suspension.
-
50 µL of 100 mM this compound (final concentration: 10 mM).
-
-
-
Cell Stimulation:
-
To initiate superoxide production, add 50 µL of a freshly prepared PMA solution (e.g., 1 µg/mL final concentration). The optimal PMA concentration should be determined empirically for the specific cell type.
-
Gently mix and incubate at 37°C for a predetermined time (e.g., 5-15 minutes).
-
-
EPR Measurement:
-
Transfer the cell suspension to an EPR flat cell or capillary tube.
-
Record the ESR spectrum using appropriate instrument settings.
-
-
Data Analysis:
-
Analyze the spectrum for the characteristic signal of the this compound-OOH adduct.
-
Include appropriate controls, such as unstimulated cells and cells treated with superoxide dismutase (SOD), to confirm the specificity of the signal.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Hydroxyl Radical Scavenging Capacity as Quantified with Iron-Free Hydroxyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Standard Operating Procedure for CYPMPO in ESR: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for the detection and characterization of free radicals. In biological systems, the short-lived nature of many reactive oxygen species (ROS) necessitates the use of spin traps to form more stable radical adducts that can be measured by ESR. 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) has emerged as a superior spin trapping agent for the detection of superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. Its advantages include high water solubility, stability in its solid form and in aqueous solutions, and the formation of relatively persistent and easily identifiable spin adducts.[1][2] This document provides detailed application notes and protocols for the use of this compound in ESR-based ROS detection.
Key Advantages of this compound
This compound offers several benefits over other commonly used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO):
-
Stability: this compound is a non-hygroscopic, colorless crystalline solid that is stable at room temperature.[1][2] Aqueous solutions of this compound can be stored for at least a month under ambient conditions without significant degradation or the appearance of ESR signals.[1]
-
Adduct Persistence: The this compound-superoxide adduct exhibits a longer half-life compared to the DMPO-superoxide adduct. In a biological system (hypoxanthine/xanthine oxidase), the half-life of the this compound-superoxide adduct is approximately 50 minutes, whereas in a chemical system (UV-illuminated hydrogen peroxide), it is about 15 minutes.[1][2] The hydroxyl radical adduct of a this compound conformer (G-CYPMPO) has a half-life of about 35 minutes.[3]
-
Distinct Spectra: The ESR spectra of this compound-superoxide and this compound-hydroxyl adducts are distinct and readily assignable, allowing for clear identification of the trapped radical species.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in ESR experiments.
Table 1: Recommended Concentrations for this compound and Reagents
| Component | System | Typical Concentration | Reference |
| This compound | Hydroxyl Radical Detection (Fenton Reaction) | 10 mM | [4] |
| Superoxide Detection (HX/XOD System) | 2.5 mM - 50 mM | [2][4] | |
| Hydrogen Peroxide (H₂O₂) | Fenton Reaction | 0.1 mM | [4] |
| Ferrous Sulfate (B86663) (FeSO₄) | Fenton Reaction | 3 mM | [4] |
| Hypoxanthine (HX) | HX/XOD System | 0.08 mM - 2 mM | [2][4] |
| Xanthine Oxidase (XOD) | HX/XOD System | 0.04 U/mL - 0.4 U/mL | [2][4] |
| Buffer (Phosphate) | Both Systems | 50 mM, pH 7.4 | [4] |
Table 2: Typical ESR Spectrometer Settings for this compound Experiments
| Parameter | Setting | Reference |
| Microwave Frequency | X-band (~9.4 GHz) | [4] |
| Microwave Power | 4 mW | [4] |
| Modulation Frequency | 100 kHz | [4] |
| Modulation Amplitude | 0.1 mT | [4] |
| Center Field | ~335.9 mT | [4] |
| Sweep Width | 5 mT | [4] |
| Sweep Time | 2 min | [4] |
| Time Constant | 0.03 sec | [4] |
Table 3: Hyperfine Coupling Constants for this compound Radical Adducts
| Adduct | aN (G) | aHβ (G) | aP (G) | Spectral Appearance | Reference |
| This compound-OH | ~14.5 | ~13.5 | ~47.5 | Characteristic 8-line spectrum | [4] |
| This compound-OOH | ~14.2 | ~11.5 | ~50.0 | Characteristic 8-line spectrum | [4] |
Note: Hyperfine coupling constants can be influenced by the solvent and the specific conformation of the adduct. The values presented are typical and should be confirmed by simulation of the experimental spectra.
Table 4: Kinetic Data for G-CYPMPO
| Reaction | Rate Constant (k) | Reference |
| G-CYPMPO + •OH | (4.2 ± 0.1) x 10⁹ M⁻¹s⁻¹ | [3] |
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals (•OH) in a Cell-Free System (Fenton Reaction)
This protocol describes the generation and detection of hydroxyl radicals using the Fenton reaction.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.4)
-
High-purity water
-
ESR spectrometer and flat quartz cell
Procedure:
-
Prepare Stock Solutions:
-
100 mM this compound in high-purity water.
-
30 mM FeSO₄ in high-purity water (prepare fresh).
-
1 mM H₂O₂ in high-purity water.
-
-
Reaction Mixture Preparation: In an Eppendorf tube, mix the following in the specified order:
-
10 µL of 100 mM this compound (final concentration: 10 mM)
-
10 µL of 1 mM H₂O₂ (final concentration: 0.1 mM)
-
70 µL of 50 mM sodium phosphate buffer (pH 7.4)
-
-
Initiate the Reaction: Add 10 µL of 30 mM FeSO₄ (final concentration: 3 mM) to the mixture.
-
Mix and Transfer: Immediately vortex the solution and transfer it to a flat quartz ESR cell.
-
ESR Measurement: Place the cell in the ESR spectrometer and record the spectrum within 1 minute of initiating the reaction. Use the settings outlined in Table 2 as a starting point.
Protocol 2: Detection of Superoxide Radicals (O₂•⁻) in a Cell-Free System (Hypoxanthine/Xanthine Oxidase)
This protocol details the generation and detection of superoxide radicals using the hypoxanthine/xanthine oxidase (HX/XOD) enzymatic system.
Materials:
-
This compound
-
Hypoxanthine (HX)
-
Xanthine Oxidase (XOD) from bovine milk
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Potassium phosphate buffer (50 mM, containing 1 mM DTPA, pH 7.4)
-
High-purity water
-
ESR spectrometer and flat quartz cell
Procedure:
-
Prepare Stock Solutions:
-
500 mM this compound in high-purity water.
-
20 mM Hypoxanthine in 50 mM potassium phosphate buffer.
-
4 U/mL Xanthine Oxidase in 50 mM potassium phosphate buffer.
-
-
Reaction Mixture Preparation: In an Eppendorf tube, mix the following:
-
10 µL of 500 mM this compound (final concentration: 50 mM)
-
10 µL of 20 mM Hypoxanthine (final concentration: 2 mM)
-
70 µL of 50 mM potassium phosphate buffer with 1 mM DTPA (pH 7.4)
-
-
Initiate the Reaction: Add 10 µL of 4 U/mL Xanthine Oxidase (final concentration: 0.4 U/mL) to the mixture.
-
Mix and Transfer: Immediately vortex the solution and transfer it to a flat quartz ESR cell.
-
ESR Measurement: Place the cell in the ESR spectrometer and record the spectrum within 1 minute of initiating the reaction. Use the settings in Table 2 as a guide.
Protocol 3: Detection of Superoxide Production in Adherent Cells
This protocol is adapted for detecting superoxide production directly in cultured adherent cells.
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages) cultured on glass coverslips.
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulant.
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
ESR spectrometer.
Procedure:
-
Cell Preparation: Culture cells on thin glass coverslips until they reach the desired confluency.
-
Prepare Reagents:
-
Dissolve this compound in HBSS to a final concentration of 25-50 mM.
-
Prepare a stock solution of the cellular stimulant (e.g., 1 mg/mL PMA in DMSO).
-
-
Spin Trapping:
-
Wash the cell-coated coverslip with pre-warmed HBSS.
-
Incubate the cells with the this compound solution for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the stimulant (e.g., PMA to a final concentration of 1 µg/mL) to induce ROS production.
-
-
ESR Measurement:
-
Carefully place the coverslip into a specialized flat cell or tissue cell.
-
Insert the cell into the ESR spectrometer and begin recording the spectrum.
-
Data Analysis and Interpretation
The intensity of the ESR signal is proportional to the concentration of the spin adduct. Quantitative analysis can be performed by double integration of the ESR spectrum and comparison with a standard of known concentration (e.g., TEMPO). The identity of the trapped radical is confirmed by comparing the experimental hyperfine coupling constants with the known values for the respective this compound adducts (see Table 3). Simulation software can be used to fit the experimental spectrum and obtain accurate hyperfine coupling constants.
Visualizations
Caption: Workflow for hydroxyl radical detection using this compound and the Fenton reaction.
References
- 1. [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Detecting Mitochondrial Superoxide with CYPMPO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are primary sites of cellular superoxide (B77818) (O₂⁻) production, a key reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Dysregulated mitochondrial superoxide levels are associated with various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Accurate detection and quantification of mitochondrial superoxide are therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the detection of mitochondrial superoxide using the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO). This compound is a cyclic nitrone spin trap that reacts with superoxide to form a stable radical adduct, which can be detected and quantified by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] For targeted detection of mitochondrial superoxide, a mitochondria-targeted version of this compound (Mito-CYPMPO) is proposed, incorporating a triphenylphosphonium (TPP⁺) cation that facilitates its accumulation within the mitochondrial matrix.
Advantages of this compound for Superoxide Detection
This compound offers several advantages over other spin traps and fluorescent probes for the detection of superoxide:
-
High Stability of the Superoxide Adduct: The this compound-superoxide adduct (this compound-OOH) is significantly more stable than the adducts formed with other common spin traps like DMPO, allowing for longer measurement times and increased sensitivity.[1] The half-life of the G-CYPMPO superoxide adduct is approximately 90 minutes.[2]
-
Lower Cytotoxicity: this compound has been shown to have lower cytotoxicity compared to other spin traps, making it more suitable for use in living cell systems.[1]
-
Specific Detection with EPR: EPR spectroscopy provides a direct and highly specific method for the detection of paramagnetic species like the this compound-OOH adduct, minimizing artifacts associated with fluorescent probes.
Data Presentation
Table 1: Comparison of Spin Traps for Superoxide Detection
| Spin Trap | Adduct Half-life (t½) | Relative Sensitivity | Cytotoxicity | Notes |
| This compound | ~90 minutes (for G-CYPMPO)[2] | High[1] | Low[1] | Forms a stable superoxide adduct, suitable for living cells. |
| DMPO | ~66 seconds[1] | Moderate | Moderate | The superoxide adduct is unstable, limiting quantification. |
| DEPMPO | ~15 minutes[2] | High[2] | Moderate | More stable adduct than DMPO, but less than this compound. |
Table 2: Comparison of Methods for Mitochondrial Superoxide Detection
| Method | Probe | Principle | Advantages | Limitations |
| EPR Spectroscopy | Mito-CYPMPO (proposed) | Spin trapping of superoxide | High specificity, direct detection, quantitative. | Requires specialized equipment, lower throughput. |
| EPR Spectroscopy | mitoTEMPO-H | Oxidation to a stable nitroxide | Mitochondria-targeted, allows for site-specific detection.[3][4] | Indirect detection of superoxide through probe oxidation. |
| Fluorescence Microscopy/Flow Cytometry | MitoSOX Red | Oxidation to a fluorescent product | High throughput, live-cell imaging. | Potential for artifacts, less specific than EPR. |
Signaling Pathways and Experimental Workflows
Mitochondrial Superoxide Production
The primary sources of mitochondrial superoxide are Complexes I and III of the electron transport chain (ETC). Under certain conditions, electrons can leak from these complexes and prematurely reduce molecular oxygen to form superoxide.
Caption: Electron leakage from Complexes I and III of the ETC leads to superoxide formation.
Experimental Workflow for Detecting Mitochondrial Superoxide with Mito-CYPMPO
This workflow outlines the key steps for detecting mitochondrial superoxide in cultured cells using a proposed mitochondria-targeted this compound (Mito-CYPMPO) and EPR spectroscopy.
Caption: General experimental workflow for Mito-CYPMPO-based superoxide detection.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Endothelial Cells
This protocol describes the isolation of mitochondria from cultured endothelial cells for subsequent EPR analysis.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4. Add protease inhibitors just before use.
-
Dounce homogenizer
-
Centrifuge and centrifuge tubes
-
Microcentrifuge and tubes
Procedure:
-
Cell Harvesting: Grow endothelial cells to 80-90% confluency. Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB. Allow the cells to swell on ice for 15 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 gentle strokes.
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing the Mitochondrial Pellet: Discard the supernatant and gently resuspend the mitochondrial pellet in 500 µL of MIB. Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Mitochondrial Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: EPR Detection of Superoxide in Isolated Mitochondria using Mito-CYPMPO
This protocol details the use of a proposed Mito-CYPMPO to detect superoxide production in isolated mitochondria via EPR spectroscopy.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Mito-CYPMPO stock solution (e.g., 10 mM in DMSO)
-
Respiratory substrates (e.g., malate (B86768), glutamate, succinate)
-
Mitochondrial complex inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III)
-
EPR spectrometer and capillaries
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgSO₄, 2 mM KH₂PO₄, 10 mM NaCl, 1 mM EGTA, pH 7.2.
Procedure:
-
Reaction Setup: In an EPR-compatible tube, prepare the reaction mixture containing:
-
Isolated mitochondria (e.g., 0.5 mg/mL protein)
-
Respiratory substrates (e.g., 5 mM malate and 5 mM glutamate)
-
Mito-CYPMPO (final concentration 50-100 µM)
-
Bring the final volume to 200 µL with Respiration Buffer.
-
-
Induction of Superoxide Production (Optional): To stimulate superoxide production, add a mitochondrial complex inhibitor (e.g., 5 µM antimycin A). For a negative control, a separate sample can be prepared with the addition of superoxide dismutase (SOD, 100 U/mL).
-
EPR Measurement:
-
Immediately after adding all components, draw the sample into a glass capillary tube and place it in the EPR spectrometer.
-
Record the EPR spectrum. Typical EPR settings for this compound-OOH detection are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Scan Time: 30-60 seconds
-
Number of Scans: 5-10
-
-
-
Data Analysis: Quantify the intensity of the characteristic this compound-OOH adduct signal. The concentration of the adduct can be determined by comparing the signal intensity to a standard curve generated with a stable nitroxide radical of known concentration.[3]
Protocol 3: Detection of Mitochondrial Superoxide in Intact Cells using Mito-CYPMPO
This protocol outlines the detection of mitochondrial superoxide in living, intact endothelial cells.
Materials:
-
Cultured endothelial cells in a suitable plate or dish
-
Mito-CYPMPO stock solution
-
Cell culture medium
-
Inducers of mitochondrial superoxide (e.g., antimycin A, rotenone)
-
Cell scraper and centrifuge
-
EPR spectrometer
Procedure:
-
Cell Treatment:
-
Culture endothelial cells to the desired confluency.
-
Treat the cells with an inducer of mitochondrial superoxide (e.g., 5 µM antimycin A) for a specified time (e.g., 30-60 minutes) in fresh cell culture medium. Include an untreated control group.
-
-
Probe Loading: Add Mito-CYPMPO to the cell culture medium to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a suitable volume of PBS and transfer to a centrifuge tube.
-
Centrifuge at 600 x g for 5 minutes at 4°C.
-
-
Sample Preparation for EPR:
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS (e.g., 100-200 µL).
-
Load the cell suspension into an EPR capillary tube.
-
-
EPR Measurement and Analysis:
-
Record the EPR spectrum and quantify the this compound-OOH signal as described in Protocol 2.
-
Conclusion
The spin trap this compound, particularly a mitochondria-targeted version (Mito-CYPMPO), in conjunction with EPR spectroscopy, provides a robust and specific method for the detection and quantification of mitochondrial superoxide. The high stability of its superoxide adduct and its low cytotoxicity make it a superior choice for studies in both isolated mitochondria and intact cellular systems. The protocols provided herein offer a framework for researchers to investigate the role of mitochondrial superoxide in health and disease, and to evaluate the efficacy of novel therapeutic interventions targeting mitochondrial oxidative stress.
References
- 1. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Hydroxyl Radicals with CYPMPO: Application Notes and Protocols
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, the accurate detection of highly reactive oxygen species (ROS) is paramount. Among these, the hydroxyl radical (•OH) is one of the most damaging. This document provides detailed application notes and protocols for the use of the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) in the measurement of hydroxyl radicals via Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction to this compound Spin Trapping
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. Since many reactive oxygen species are free radicals with very short half-lives, direct detection is often not feasible. Spin trapping is a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected by EPR.[1]
This compound is a cyclic nitrone spin trap that offers advantages over the more traditional spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), particularly in the stability of its radical adducts and its resistance to degradation.[1]
Key Advantages of this compound
-
Adduct Stability: The this compound-OH adduct is more stable than the DMPO-OH adduct, allowing for a longer timeframe for measurement and potentially greater sensitivity.
-
Reduced Artifacts: In certain systems, the this compound superoxide (B77818) adduct (this compound-OOH) does not readily decompose to the hydroxyl adduct (this compound-OH), a known issue with DMPO that can lead to false positives for hydroxyl radical detection.[1]
-
Physical Properties: this compound is a colorless, crystalline solid that is freely soluble in water and has low hygroscopicity, making it easier to handle and store compared to other spin traps.[1]
Quantitative Data Summary
The selection of a spin trap is often guided by its kinetic properties and the stability of the resulting adduct. The following table summarizes key quantitative data for this compound and a related derivative, G-CYPMPO, in comparison to the widely used DMPO.
| Parameter | This compound / G-CYPMPO | DMPO | References |
| Hydroxyl Radical Adduct Half-life | ~35 minutes (G-CYPMPO-OH) | ~55 minutes | [2][3] |
| Superoxide Adduct Half-life | ~15-50 minutes (this compound-OOH) | ~45-66 seconds | [1][4] |
| Reaction Rate with Hydroxyl Radical (k•OH) | 4.2 x 10⁹ M⁻¹s⁻¹ (G-CYPMPO) | ~1.93 - 4.99 x 10⁹ M⁻¹s⁻¹ | [2][5] |
| Reaction Rate with Superoxide (kO₂•⁻) | 48 M⁻¹s⁻¹ | ~1.2 - 10 M⁻¹s⁻¹ | [1][4] |
Note: G-CYPMPO is a gauche-type derivative of this compound. The data for G-CYPMPO is presented as a close approximation for this compound's reactivity with hydroxyl radicals.
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals in a Cell-Free System (Fenton Reaction)
This protocol describes the generation of hydroxyl radicals using the Fenton reaction and their subsequent detection with this compound.
Materials:
-
This compound
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR spectrometer and flat cell or capillary tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound in ultrapure water. Store in the dark at -20°C.
-
Prepare a 10 mM stock solution of FeSO₄ in ultrapure water. Prepare fresh daily.
-
Prepare a 10 mM stock solution of H₂O₂ in ultrapure water.
-
Prepare a 10 mM stock solution of DTPA in ultrapure water.
-
Prepare PBS (pH 7.4) and treat with Chelex resin to remove trace metal contaminants if necessary.
-
-
Reaction Mixture Assembly (Total Volume: 200 µL):
-
To an Eppendorf tube, add:
-
130 µL of PBS (pH 7.4)
-
20 µL of 1 M this compound (final concentration: 100 mM)
-
20 µL of 10 mM DTPA (final concentration: 1 mM)
-
10 µL of 10 mM FeSO₄ (final concentration: 0.5 mM)
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add 20 µL of 10 mM H₂O₂ (final concentration: 1 mM) to initiate the Fenton reaction.
-
Immediately vortex the tube and transfer the solution to an EPR flat cell or capillary tube.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum. The characteristic spectrum of the this compound-OH adduct should be observed.
-
Typical EPR Spectrometer Settings:
| Parameter | Setting |
|---|---|
| Microwave Frequency | ~9.5 GHz (X-band) |
| Microwave Power | 20 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 1 G |
| Sweep Width | 100 G |
| Sweep Time | 60 s |
| Number of Scans | 1-5 |
| Receiver Gain | Adjusted to signal intensity |
| Temperature | Room Temperature |
Protocol 2: Detection of Hydroxyl Radicals in a Biological System (e.g., Cell Suspension)
This protocol provides a general guideline for detecting hydroxyl radicals in a cell suspension. Optimization will be required depending on the cell type and experimental conditions.
Materials:
-
Cell suspension of interest
-
This compound
-
Stimulant to induce ROS production (e.g., PMA, rotenone)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium, pH 7.4
-
EPR spectrometer and accessories
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in PBS or a suitable buffer at the desired concentration.
-
-
Spin Trapping Reaction:
-
To the cell suspension, add this compound to a final concentration of 25-100 mM. The optimal concentration should be determined empirically.
-
Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the stimulus to induce hydroxyl radical production.
-
-
Sample Preparation for EPR:
-
Transfer the cell suspension to an EPR flat cell or capillary tube.
-
-
EPR Measurement:
-
Record the EPR spectrum using the settings outlined in Protocol 1. Adjust settings as necessary to optimize the signal-to-noise ratio.
-
Controls:
-
Negative Control: A sample without the stimulus to determine the basal level of radical production.
-
Scavenger Control: Pre-incubate the cells with a known hydroxyl radical scavenger (e.g., dimethyl sulfoxide (B87167) - DMSO) before adding this compound and the stimulus. This should diminish the this compound-OH signal, confirming the presence of hydroxyl radicals.
Visualizations
This compound Spin Trapping of a Hydroxyl Radical
Caption: Reaction of this compound with a hydroxyl radical to form a stable adduct.
Experimental Workflow for Hydroxyl Radical Detection
Caption: Workflow for detecting hydroxyl radicals using this compound and EPR.
Logical Comparison of Adduct Stability
Caption: this compound-OOH is more stable than DMPO-OOH, reducing artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 4. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preparing CYPMPO Stock Solutions for Enhanced Experimental Accuracy
Introduction
5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a robust spin trapping agent utilized for the detection and characterization of reactive oxygen species (ROS), particularly superoxide (B77818) and hydroxyl radicals, in both chemical and biological systems.[1] Its superior stability and low hygroscopic nature offer significant advantages over other spin traps like DMPO and DEPMPO.[1] Accurate and reproducible experimental results hinge on the correct preparation of this compound stock solutions. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in various experimental settings, including Electron Paramagnetic Resonance (EPR) spectroscopy and cell-based assays.
Chemical Properties and Solubility
This compound is a colorless, crystalline solid that is freely soluble in water.[2] For non-aqueous applications, it also demonstrates good solubility in several organic solvents. A summary of its key properties and solubility data is presented in Table 1.
Table 1: Chemical Properties and Solubility of this compound
| Property | Value |
| Molecular Weight | 247.23 g/mol |
| Appearance | Colorless crystalline solid |
| Solubility | Water: Freely soluble[2] Dimethyl Sulfoxide (DMSO): 20 mg/mL (80.9 mM); sonication and warming may be required[1] Dimethylformamide (DMF): 25 mg/mL (101.12 mM); sonication and warming may be required[1] Ethanol: 25 mg/mL (101.12 mM); sonication and warming may be required[1] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocols
General Handling and Safety Precautions
Protocol 1: Preparation of Aqueous this compound Stock Solution for EPR Spectroscopy
This protocol outlines the preparation of a 100 mM aqueous stock solution of this compound, suitable for subsequent dilution to a working concentration for EPR experiments (e.g., 2.5 mM).[1]
Materials:
-
This compound powder
-
High-purity, deionized water
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.72 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a microcentrifuge tube. Add the appropriate volume of deionized water to achieve the desired concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. As this compound is freely soluble in water, this should occur readily.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Stock Solution in Organic Solvents for Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted into cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Water bath or sonicator
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Bring the vial of this compound powder to room temperature before opening.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare 1 mL of an 80 mM stock solution in DMSO, weigh out 19.78 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, sterile-filtered DMSO.
-
Mixing and Warming/Sonication: Vortex the solution vigorously. If the this compound does not dissolve completely, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be required to facilitate dissolution.[1]
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -80°C to maintain stability.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for Preparing this compound Stock Solutions.
Signaling Pathway Diagram (Example Application)
In a typical experimental setup to detect superoxide produced by NADPH oxidase, this compound acts as a spin trap. The resulting this compound-superoxide adduct is then detected by EPR spectroscopy.
Caption: this compound-based Detection of Superoxide.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately prepare this compound stock solutions. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results in the study of reactive oxygen species.
References
Application Notes and Protocols for CYPMPO Spin Trapping in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYPMPO Spin Trapping
The detection of short-lived reactive oxygen species (ROS) in biological systems is crucial for understanding the pathophysiology of numerous diseases and for the development of novel therapeutics. 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) is a second-generation nitrone spin trap designed for the detection of superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. Its superior characteristics, such as high water solubility, stability, and the longer half-life of its radical adducts compared to classical spin traps like DMPO, make it an invaluable tool for researchers in the field of free radical biology.[1]
This compound reacts with unstable free radicals to form a more stable nitroxide radical adduct, which can then be detected and quantified using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy. This technique provides a definitive method for the identification and quantification of specific free radicals in complex biological milieu.[1]
Key Advantages of this compound
-
High Stability: this compound is a colorless, crystalline solid with low hygroscopicity and a long shelf-life, ensuring reproducibility of results.[1]
-
Excellent Water Solubility: Its high solubility facilitates its use in aqueous biological samples.[1]
-
Enhanced Adduct Stability: The this compound-superoxide adduct is significantly more stable than the corresponding adduct of DMPO, with a half-life of approximately 50 minutes in biological systems, allowing for a longer window for detection and quantification.[1]
-
Distinct EPR Spectra: The EPR spectra of this compound-superoxide and this compound-hydroxyl adducts are readily assignable, enabling clear identification of the trapped radical species.[1]
Quantitative Data: A Comparative Overview
The selection of an appropriate spin trap is critical for the successful detection and quantification of free radicals. The following tables summarize key quantitative data for this compound and other commonly used spin traps.
Table 1: Hyperfine Coupling Constants of Radical Adducts (in Gauss)
| Spin Trap | Radical Adduct | aN | aHβ | aP | Reference |
| This compound | •OH | 13.7 | 13.7 | 48.8 | [2][3] |
| DEPMPO | •OOH | 13.2 | 10.5 | 49.8 | |
| DEPMPO | •OH | 13.4 | 13.4 | 50.8 | |
| DMPO | •OOH | 12.8 | 10.6 | - | |
| DMPO | •OH | 14.9 | 14.9 | - |
Table 2: Half-life of Superoxide Adducts
| Spin Trap | System | Half-life (t½) | Reference |
| This compound | Biological (Xanthine/Xanthine Oxidase) | ~50 minutes | [1] |
| This compound | Chemical (UV/H₂O₂) | ~15 minutes | [1] |
| G-CYPMPO | Perhydroxyl radical adduct | ~90 minutes | [4] |
| DEPMPO | Biological | Significantly more persistent than DMPO | [1] |
| DMPO | Biological | ~66 seconds | [3] |
Experimental Protocols
The following are detailed protocols for the use of this compound in the detection of superoxide and hydroxyl radicals in common biological samples.
Protocol 1: Detection of Superoxide Production in Cultured Cells
This protocol describes the detection of intracellular superoxide production in adherent or suspension cells.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
This compound (stock solution of 100-200 mM in sterile PBS or cell culture medium)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS), sterile
-
Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or specific drug candidate)
-
Cell scraper (for adherent cells)
-
EPR spectrometer
-
Capillary tubes or flat cell for EPR analysis
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells to 80-90% confluency in a suitable culture vessel. On the day of the experiment, wash the cells twice with warm, sterile PBS.
-
Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in warm, phenol (B47542) red-free medium to the desired cell density (e.g., 1-5 x 10⁶ cells/mL).
-
-
Spin Trapping:
-
Add this compound to the cell culture medium to a final concentration of 5-20 mM.
-
Incubate the cells with this compound for 15-30 minutes at 37°C to allow for cellular uptake.
-
-
Stimulation of ROS Production:
-
Add the desired stimulant to the cell culture medium. A vehicle control (e.g., DMSO for PMA) should be run in parallel.
-
Incubate for the desired period to induce ROS production (this will vary depending on the stimulant and cell type, typically 15-60 minutes).
-
-
Sample Collection:
-
Adherent Cells: After incubation, gently scrape the cells into the medium.
-
Suspension Cells: The cells are already in suspension.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
EPR Measurement:
-
Immediately transfer the cell suspension into an EPR capillary tube or a flat cell.
-
Place the sample in the EPR spectrometer.
-
Acquire the EPR spectrum using appropriate instrument settings.
-
Typical EPR Spectrometer Settings (X-Band):
-
Microwave Frequency: ~9.4 GHz
-
Microwave Power: 4-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-2 G
-
Sweep Width: 100-150 G
-
Sweep Time: 30-60 seconds
-
Number of Scans: 3-10
-
Temperature: Room temperature or 37°C
Protocol 2: Detection of Superoxide in Tissue Homogenates
This protocol outlines the procedure for detecting superoxide in tissue samples, for example, from animal models of disease.
Materials:
-
Tissue of interest (e.g., heart, liver, brain)
-
Homogenization buffer (e.g., ice-cold PBS or a specific buffer for preserving enzyme activity, containing a metal chelator like DTPA at 0.1 mM)
-
This compound (stock solution of 100-200 mM in homogenization buffer)
-
Dounce or Potter-Elvehjem homogenizer
-
Centrifuge
-
EPR spectrometer
-
Capillary tubes or flat cell for EPR analysis
Procedure:
-
Tissue Collection and Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold homogenization buffer to inhibit metabolic activity.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice. The number of strokes and the pestle clearance should be optimized for the specific tissue type.
-
-
Spin Trapping:
-
Add this compound to the tissue homogenate to a final concentration of 10-50 mM.
-
If an enzymatic reaction is being studied (e.g., NADPH oxidase activity), add the necessary substrates (e.g., NADPH).
-
-
Incubation:
-
Incubate the homogenate with this compound for a predetermined time at 37°C to allow for radical trapping.
-
-
Centrifugation (Optional):
-
To remove cellular debris, centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C. The supernatant will contain the this compound radical adducts.
-
-
EPR Measurement:
-
Transfer the supernatant (or the whole homogenate) into an EPR capillary tube or flat cell.
-
Acquire the EPR spectrum using the settings described in Protocol 1.
-
Visualizations
Signaling Pathway: NADPH Oxidase-Mediated Superoxide Production
The NADPH oxidase (NOX) family of enzymes are a major source of superoxide in various cell types and are implicated in a wide range of physiological and pathological processes. This compound is an excellent tool for detecting NOX-derived superoxide.
Caption: NADPH oxidase activation and superoxide production.
Experimental Workflow: this compound Spin Trapping in Biological Samples
The general workflow for detecting free radicals in biological samples using this compound and EPR spectroscopy is outlined below.
Caption: General workflow for this compound spin trapping.
Conclusion
This compound represents a significant advancement in the field of spin trapping for the detection of reactive oxygen species in biological systems. Its enhanced stability and the longevity of its superoxide adduct provide researchers with a more robust and reliable tool for investigating the role of free radicals in health and disease. The detailed protocols and comparative data presented in these application notes are intended to facilitate the successful implementation of this compound spin trapping in your research endeavors.
References
Application Notes and Protocols: Live-Cell Detection of Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are key signaling molecules involved in a multitude of physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate detection and quantification of ROS in living cells are crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the detection of ROS in live cells. It is important to note a key distinction in methodologies:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the primary application for the spin probe CYPMPO (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide) . EPR is a powerful technique for the direct detection and quantification of specific ROS, particularly superoxide (B77818) radicals, in cell suspensions or tissues. It does not, however, provide spatial resolution within a cell in the manner of traditional imaging.
-
Fluorescence Microscopy: This technique utilizes fluorescent probes that change their spectral properties upon reaction with ROS, enabling the visualization of ROS production with high spatial and temporal resolution within living cells.
This document will first detail the use of This compound for superoxide detection using EPR spectroscopy and then provide protocols for live-cell imaging of ROS using common fluorescent probes .
Section 1: Superoxide Detection in Live Cells Using this compound and EPR Spectroscopy
This compound is a spin trap that reacts with superoxide (O₂•⁻) to form a stable spin adduct, this compound-OOH. This adduct is then detectable by EPR spectroscopy, providing a quantitative measure of superoxide production.[1] this compound is favored for cellular studies due to its lower cytotoxicity and the longer lifetime of its superoxide adduct compared to other spin traps like DMPO.[1]
Quantitative Data for this compound
| Parameter | Value / Characteristic | Reference |
| Target ROS | Primarily Superoxide (O₂•⁻) | [1] |
| Detection Method | Electron Paramagnetic Resonance (EPR) Spectroscopy | [1] |
| Adduct Half-Life | Significantly longer than DMPO-OOH, allowing for longer signal integration | [1] |
| Cell Permeability | Permeable to living cells | [1] |
| Typical Concentration | 10-50 mM | This is a general range for spin traps in cellular experiments. |
| Advantages | - High specificity for superoxide- Longer-lasting adduct signal- Suitable for quantitative measurements in cell suspensions | [1] |
| Limitations | - Does not provide subcellular spatial information (not an imaging technique)- Requires specialized EPR equipment | [2][3] |
Experimental Protocol: Superoxide Detection with this compound-EPR
This protocol outlines the general steps for detecting superoxide production in a suspension of living cells using this compound and an EPR spectrometer.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages, or a specific cell line)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide)
-
Stimulant for ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Superoxide dismutase (SOD) as a negative control
-
EPR spectrometer and associated capillaries or flat cells
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For suspension cells, centrifuge at a low speed (e.g., 200 x g) for 5 minutes and resuspend the pellet in pre-warmed HBSS to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
For adherent cells, gently scrape or trypsinize the cells, centrifuge, and resuspend in HBSS. Allow cells to recover if necessary.
-
-
Spin Trap Loading:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Add this compound to the cell suspension to a final concentration of 10-50 mM.
-
Incubate the cells with this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Stimulation of ROS Production:
-
If studying stimulated ROS production, add the stimulant (e.g., PMA at a final concentration of 100-200 nM) to the cell suspension.
-
For control experiments, add the vehicle (e.g., DMSO) instead of the stimulant.
-
To confirm the specificity for superoxide, a parallel experiment can be performed where SOD (e.g., 100 U/mL) is added to the cell suspension prior to stimulation.
-
-
EPR Measurement:
-
Immediately after adding the stimulant, transfer the cell suspension to a gas-permeable EPR capillary tube or a flat cell.
-
Place the sample into the EPR spectrometer cavity.
-
Begin recording the EPR spectra. The signal of the this compound-OOH adduct should increase over time.[1]
-
Typical EPR settings for X-band spectrometers are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 1 G, and a sweep width of 100 G. These settings may need to be optimized for the specific instrument.
-
-
Data Analysis:
-
The intensity of the this compound-OOH EPR signal is proportional to the concentration of the spin adduct.
-
Quantify the signal intensity by double integration of the EPR spectrum.
-
Compare the signal intensity between control, stimulated, and SOD-treated samples to determine the rate of superoxide production.
-
Workflow for this compound-EPR Detection of Superoxide
Caption: A flowchart of the experimental procedure for detecting superoxide in live cells using this compound and EPR spectroscopy.
Section 2: Live-Cell Imaging of ROS Using Fluorescent Probes
For visualizing the location and dynamics of ROS production within living cells, fluorescence microscopy is the method of choice. A variety of fluorescent probes are available that react with different ROS to produce a fluorescent signal.
Comparison of Common Fluorescent ROS Probes
| Probe | Target ROS | Excitation/Emission (nm) | Advantages | Limitations |
| CellROX® Green/Orange/Deep Red | General Oxidative Stress | Green: ~485/520Orange: ~545/565Deep Red: ~640/665 | - Photostable- Can be used in multiplex assays- Suitable for fixed and live cells | - Not specific to a single ROS |
| CM-H₂DCFDA | General Oxidative Stress (H₂O₂, •OH) | ~495/525 | - Widely used- Good for flow cytometry | - Prone to photo-oxidation- Can be oxidized by species other than ROS |
| MitoSOX™ Red | Mitochondrial Superoxide | ~510/580 | - Specifically targets mitochondria- Selective for superoxide | - Can be oxidized by other species at high concentrations |
| HPF (Hydroxyphenyl Fluorescein) | Hydroxyl Radical (•OH) & Peroxynitrite (ONOO⁻) | ~490/515 | - High selectivity for highly reactive ROS | - Low reactivity with H₂O₂ and superoxide |
General Protocol: Live-Cell Imaging of ROS with a Fluorescent Probe (e.g., CellROX® Green)
This protocol provides a general guideline for staining and imaging ROS in adherent cells.
Materials:
-
Adherent cells grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellROX® Green Reagent (or other fluorescent ROS probe)
-
Inducer of oxidative stress (e.g., tert-butyl hydroperoxide - TBHP) as a positive control
-
N-acetylcysteine (NAC) as an antioxidant control
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Induction of Oxidative Stress (Optional):
-
To induce ROS production, treat the cells with a known inducer (e.g., 100 µM TBHP) for 30-60 minutes.
-
For a negative control, pre-treat cells with an antioxidant like NAC (e.g., 1 mM) for 1 hour before adding the inducer.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium or buffer (e.g., 5 µM CellROX® Green).
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS or cell culture medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the chosen probe (e.g., a standard FITC/GFP filter for CellROX® Green).
-
Acquire images from control, treated, and antioxidant-treated cells.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the cell area or a background region.
-
Compare the fluorescence intensity across different experimental conditions.
-
Signaling Pathway Involving ROS Production
Caption: A simplified diagram illustrating a common pathway of ROS generation and its role in cell signaling.
Conclusion
The detection of ROS in living cells is a critical aspect of research in numerous biological and pharmaceutical fields. The choice of methodology depends on the specific scientific question. For quantitative, specific detection of superoxide in cell populations, This compound with EPR spectroscopy is a robust and reliable method. For visualizing the spatial and temporal dynamics of ROS within individual cells, live-cell imaging with fluorescent probes is indispensable. By understanding the principles and protocols for each approach, researchers can effectively investigate the multifaceted roles of ROS in health and disease.
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment-sensitive turn-on fluorescent probe enables live cell imaging of myeloperoxidase activity during NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CYPMPO ESR Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability and other issues during Electron Spin Resonance (ESR) experiments using the spin trap CYPMPO.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound ESR signal is weak or non-existent. What are the potential causes and how can I troubleshoot this?
A1: A weak or absent ESR signal can stem from several factors, from reagent quality to experimental setup. Here’s a step-by-step troubleshooting guide:
-
Verify this compound Integrity: this compound is known for its stability and long shelf-life as a solid and in aqueous solutions.[1] However, ensure your stock is not expired and has been stored correctly. Contamination with hydroxylamine (B1172632) and nitroxide impurities can interfere with radical detection.[2]
-
Check Radical Generation System: Confirm that your method for generating reactive oxygen species (ROS) is working as expected. For example, in a hypoxanthine (B114508)/xanthine (B1682287) oxidase (HX/XOD) system for superoxide (B77818) generation, ensure the enzyme is active and substrates are at the correct concentration.[1]
-
Optimize Spin Trap Concentration: While typical concentrations are in the mM range, the optimal concentration can vary. If the concentration is too low, it may not effectively trap the generated radicals.
-
Control Experiments are Crucial: Always perform control experiments by excluding one component at a time (e.g., the radical generating system, the spin trap) to ensure the signal is not from an artifact or impurity.[3]
Q2: The stability of my this compound spin adduct signal is poor and decays too quickly. How can I improve it?
A2: The stability of this compound spin adducts is finite and depends on the radical trapped and the experimental conditions.
-
Understand Inherent Stability: The half-life of the this compound-OOH (superoxide) adduct can vary significantly depending on the system, from approximately 15 minutes in UV-illuminated hydrogen peroxide solutions to about 50-51 minutes in biological systems like HX/XOD.[1][4] The this compound-OH (hydroxyl) adduct is generally more stable, with a half-life reported to be over 60 minutes.[4]
-
Maintain Optimal pH: The stability of spin adducts can be pH-dependent.[5] Most biological experiments are conducted at a physiological pH of around 7.4. Deviations from this can affect signal stability.
-
Temperature Control: Radical generation and adduct decay are temperature-sensitive processes. Maintain a consistent and appropriate temperature throughout your experiment. For cellular studies, 37°C is common, but for chemical systems, experiments might be performed on ice to slow decay.[4][6]
-
Purity of Reagents: The purity of the solution can influence the stability of the spin adducts.[7] Ensure high-purity water and reagents are used. The presence of metal contaminants can catalyze the decay of spin adducts; consider using a metal chelator like DTPA (diethylenetriaminepentaacetic acid) in your buffer.[3]
Q3: I am observing an unexpected ESR signal. Could this be an artifact?
A3: Yes, artifactual signals are a known challenge in ESR spin trapping.
-
This compound Purity: The this compound solid and its aqueous solutions should not generate an ESR signal on their own.[1] If you see a signal from the this compound solution alone, it may be contaminated.
-
Forrester-Hepburn Mechanism: This mechanism can produce a spin adduct signal without actual radical trapping. It involves the nucleophilic attack of a substrate on the spin trap to form a hydroxylamine, which is then oxidized to a nitroxide radical.[8] While less common with many substrates, it's a possibility to be aware of, especially with nucleophiles like cyanide.[8]
-
Adduct Conversion: In some cellular systems, superoxide spin adducts can be reduced to their corresponding hydroxyl adducts, which could lead to misinterpretation of the primary radical species being trapped.[9]
-
Solvent Effects: The choice of solvent can influence the types of adducts formed.[10] Ensure your solvent is appropriate for the system under study and is not participating in side reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound spin adducts to aid in experimental design and data interpretation.
Table 1: Half-Life of this compound Spin Adducts
| Spin Adduct | Generating System | Half-Life (t½) | Reference |
| This compound-OOH | UV-illuminated H₂O₂ | ~15 min | [1][4] |
| This compound-OOH | Hypoxanthine/Xanthine Oxidase (HX/XOD) | ~50-51 min | [1][4] |
| This compound-OH | Not specified | >60 min | [4] |
| G-CYPMPO-OH | γ-ray irradiation | ~35 min | [7] |
| G-CYPMPO-OOH | γ-ray irradiation | ~90 min | [7] |
Table 2: Reaction Rate Constants of this compound
| Radical Species | Rate Constant (k) | Reference |
| Hydroxyl Radical (•OH) | 4.2 x 10⁹ M⁻¹s⁻¹ | [4][7] |
| Superoxide Anion (O₂•⁻) | 48 M⁻¹s⁻¹ | [4] |
| Hydrated Electron (e⁻aq) | 11.8 x 10⁹ M⁻¹s⁻¹ | [7] |
Key Experimental Protocols
Protocol 1: General Preparation for Superoxide Trapping in a Chemical System (HX/XOD)
This protocol is adapted from methodologies used for generating and trapping superoxide radicals.[1][3]
-
Buffer Preparation: Prepare a 100 mM phosphate (B84403) buffer (pH 7.4) containing 0.05 mM to 25 µM DTPA to chelate trace metal ions.[3][4]
-
Reagent Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 50-100 mM) in the prepared buffer.
-
Prepare a 1 mM stock solution of hypoxanthine (HX) in the buffer.
-
Prepare a stock solution of xanthine oxidase (XOD). The final concentration will need to be optimized to achieve a steady-state signal.
-
-
Reaction Mixture Assembly (Total Volume e.g., 200 µL):
-
To an Eppendorf tube, add the buffer.
-
Add the this compound stock solution to reach the desired final concentration (e.g., 5-50 mM).
-
Add the hypoxanthine stock solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the xanthine oxidase stock solution.
-
Immediately vortex the tube for a few seconds.
-
Transfer the solution to a suitable ESR flat cell.
-
Place the cell in the ESR spectrometer cavity, tune the instrument, and begin spectral acquisition.
-
Visualizations
Experimental & Troubleshooting Workflows
Caption: A flowchart for troubleshooting common this compound ESR signal issues.
Caption: A standard workflow for a this compound spin trapping experiment.
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Forrester-Hepburn mechanism as an artifact source in ESR spin-trapping. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYPMPO Spin Trapping Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) in spin trapping experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in spin trapping?
A1: this compound is a cyclic nitrone spin trap used for the detection and identification of short-lived free radicals, particularly superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, by electron paramagnetic resonance (EPR) spectroscopy. It reacts with unstable radicals to form more stable nitroxide radical adducts with characteristic EPR spectra. This compound is favored for its high water solubility and the significantly greater stability of its superoxide adduct compared to the more traditional spin trap, DMPO.[1][2]
Q2: What are the main advantages of this compound over DMPO?
A2: The primary advantages of this compound over 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) include:
-
Enhanced Superoxide Adduct Stability: The this compound-OOH adduct has a much longer half-life (approximately 50 minutes in biological systems) compared to the DMPO-OOH adduct (half-life of about 66 seconds).[1][3] This increased stability allows for a longer experimental window for detection and reduces the likelihood of signal loss.
-
Reduced Artifact Formation from Adduct Decomposition: The this compound-superoxide adduct is less prone to spontaneous decomposition into the this compound-hydroxyl adduct.[1] This is a significant advantage as the decomposition of the DMPO-superoxide adduct is a common source of artifactual hydroxyl radical signals.[4]
-
Improved Detection in Biological Systems: Due to its lower cytotoxicity and the longer lifetime of its superoxide adduct, this compound has been shown to be more effective than DMPO for measuring superoxide in living cell systems.[5]
Q3: What are the most common radicals detected using this compound?
A3: this compound is most commonly used to trap and detect oxygen-centered radicals, primarily:
-
Superoxide radical (O₂⁻)
-
Hydroxyl radical (•OH)
The distinct EPR spectra of the resulting this compound-OOH and this compound-OH adducts allow for their identification.[2]
Troubleshooting Guide
Problem 1: I am observing a weak or no EPR signal.
| Possible Cause | Suggested Solution |
| Low Radical Concentration | Increase the concentration of the radical generating system. Ensure all components of the system are fresh and active. |
| Inadequate Spin Trap Concentration | Optimize the this compound concentration. While a higher concentration can increase the trapping rate, excessively high concentrations can sometimes lead to artifacts or line broadening. A typical starting concentration is 25-50 mM. |
| Short Half-life of the Radical Adduct | Although this compound adducts are relatively stable, ensure that the time between sample preparation and EPR measurement is minimized. For highly unstable adducts, consider using a rapid mixing setup. |
| Presence of Scavengers | The experimental medium may contain endogenous or contaminating radical scavengers (e.g., antioxidants). If possible, purify system components. In cellular systems, this can be a confounding factor to consider in data interpretation. |
| Incorrect EPR Spectrometer Settings | Optimize spectrometer parameters, including microwave power, modulation amplitude, and scan time. Saturation of the signal at high microwave power can lead to a reduction in signal intensity. |
Problem 2: I am observing an unexpected or unidentifiable EPR signal.
| Possible Cause | Suggested Solution |
| This compound Impurities | Commercial spin traps can contain paramagnetic impurities.[6] Run a control spectrum of the this compound solution in the experimental buffer without the radical generating system. If a signal is present, consider purifying the spin trap. |
| Formation of an Artifactual Adduct | The observed signal may be an artifact arising from non-radical reactions. The two primary mechanisms for this are the Forrester-Hepburn mechanism (nucleophilic addition to the spin trap) and "inverted spin trapping" (oxidation of the spin trap).[2][7] Refer to the "Identifying and Mitigating Artifacts" section below for detailed strategies. |
| Decomposition of the Primary Adduct | The initial radical adduct may be decomposing into a secondary radical adduct. While less common for this compound-OOH than DMPO-OOH, it is still a possibility. Time-course experiments can help to monitor the evolution of different signals. |
| Trapping of a Secondary Radical | The primary radical may have reacted with another molecule in the system (e.g., a buffer component) to generate a secondary radical, which is then trapped by this compound. |
Identifying and Mitigating Artifacts
Artifacts are EPR signals that do not arise from the direct trapping of the radical of interest. It is crucial to perform control experiments to ensure the fidelity of spin trapping results.
1. Forrester-Hepburn Mechanism (Nucleophilic Addition)
This mechanism involves the nucleophilic addition of a molecule to the this compound, followed by oxidation to form a nitroxide that can be indistinguishable from a true radical adduct.
-
How to Identify:
-
Omission Controls: Run the experiment in the absence of the radical generating system but in the presence of potential nucleophiles (e.g., thiols, cyanide). The appearance of a signal suggests a nucleophilic addition artifact.[8]
-
Isotope Labeling: If a specific nucleophile is suspected, using an isotopically labeled version (e.g., ¹³CN⁻) can help confirm its addition by observing changes in the hyperfine splitting pattern of the EPR signal.
-
-
How to Mitigate:
-
pH Control: The nucleophilic attack is often pH-dependent. Adjusting the pH may reduce the formation of this type of artifact.
-
Purification of Reagents: Ensure that buffers and other reagents are free from nucleophilic contaminants.
-
2. "Inverted Spin Trapping" (Oxidation of this compound)
In this pathway, the spin trap itself is oxidized, and the resulting radical cation reacts with a nucleophile (often water) to form a radical adduct.
-
How to Identify:
-
Control without Radical Generator: The presence of a strong oxidizing agent in your system, even without a specific radical generating system, might produce a signal.
-
¹⁷O Labeling: If the formation of an artifactual hydroxyl adduct is suspected, conducting the experiment in ¹⁷O-enriched water will result in a change in the EPR spectrum if the oxygen atom is derived from the solvent.[9]
-
-
How to Mitigate:
-
Chelation of Metal Ions: Transition metal ions (e.g., Fe³⁺, Cu²⁺) can facilitate the oxidation of spin traps. The addition of a chelating agent like DTPA can help to prevent this.[9]
-
3. Decomposition of the Superoxide Adduct
While the this compound-OOH adduct is relatively stable, it can still decompose, potentially leading to the formation of the this compound-OH adduct.
-
How to Identify:
-
Time-Course Studies: Monitor the EPR spectra over time. A decrease in the this compound-OOH signal with a concomitant increase in the this compound-OH signal would suggest adduct decomposition.
-
Addition of Superoxide Dismutase (SOD): SOD is an enzyme that specifically scavenges superoxide. If the addition of SOD eliminates the formation of both the superoxide and hydroxyl adduct signals, it suggests that the hydroxyl adduct is a secondary product of the superoxide adduct. If the hydroxyl adduct signal persists, it may be formed from an independent source of •OH radicals.[6]
-
Quantitative Data Summary
The hyperfine coupling constants (hfccs) are critical for the identification of radical adducts. The values for this compound adducts are similar to those for DEPMPO adducts.
| Adduct | aN (G) | aP (G) | aβ-H (G) | g-value | Half-life (t₁/₂) |
| This compound-OOH | 13.9 | 47.6 | 11.7 | ~2.0056 | ~50 min (in biological systems)[1] |
| This compound-OH | 14.1 | 47.5 | 12.8 | ~2.0057 | ~35 min[7] |
| Potential Artifacts | Varies | Varies | Varies | Varies | Varies |
Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature. The data for potential artifacts are not well-characterized for this compound and would need to be determined experimentally. The values presented are based on published data for this compound and related spin traps.
Experimental Protocols
Protocol 1: General this compound Spin Trapping Experiment
This protocol describes a general workflow for detecting superoxide generated by the xanthine (B1682287)/xanthine oxidase system.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase (XOD)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR flat cell or capillary tube
Procedure:
-
Prepare a stock solution of this compound (e.g., 250 mM) in phosphate buffer.
-
Prepare a stock solution of xanthine (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTPA (e.g., 10 mM) in phosphate buffer.
-
In an Eppendorf tube, combine the following in order:
-
Phosphate buffer
-
DTPA solution (to a final concentration of 1 mM)
-
Xanthine solution (to a final concentration of 0.4 mM)
-
This compound stock solution (to a final concentration of 25-50 mM)
-
-
Mix the solution gently.
-
Initiate the reaction by adding xanthine oxidase (to a final concentration of 0.04 U/mL).
-
Immediately transfer the solution to an EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer and begin recording spectra.
Protocol 2: Control Experiments for Artifact Identification
It is essential to run a series of control experiments to validate the results.
| Control Experiment | Purpose | Expected Outcome if Signal is Genuine |
| No Xanthine Oxidase | To check for signals from the spin trap and other reagents in the absence of superoxide generation. | No significant EPR signal. |
| No Xanthine | To confirm that the signal is dependent on the substrate for superoxide generation. | No significant EPR signal. |
| Addition of Superoxide Dismutase (SOD) | To confirm that the trapped radical is superoxide. | Complete or significant attenuation of the EPR signal. |
| Heat-denatured Xanthine Oxidase | To ensure that the enzymatic activity is responsible for radical generation. | No significant EPR signal. |
| This compound in buffer only | To check for impurities in the spin trap. | A clean baseline with no paramagnetic signals. |
Visualizations
Experimental Workflow
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYPMPO for Weak Signal Detection
Welcome to the technical support center for the novel spin-trapping agent, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the use of this compound, particularly for the detection of weak radical signals in biological and chemical systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in spin-trapping experiments?
A1: The optimal concentration of this compound is highly dependent on the specific experimental system. However, a general starting range is between 1 mM and 100 mM. For many applications, the ideal concentration is often found to be between 20–50 mM. It is crucial to empirically determine the optimal concentration for your specific experimental conditions to ensure efficient radical trapping without introducing artifacts.
Q2: What are the consequences of using a this compound concentration that is too high?
A2: Using an excessively high concentration of this compound can lead to several issues. High concentrations of nitrone spin traps can decrease the stability of the resulting spin adducts. Furthermore, it can increase the rate of autoxidation, leading to baseline radical signals that may interfere with the detection of the target radicals.
Q3: What problems can arise from using a this compound concentration that is too low?
A3: If the this compound concentration is too low, it may not effectively compete with endogenous antioxidants or other radical scavenging pathways within the sample. This can result in a low signal-to-noise ratio or a complete failure to detect the radical species of interest. The intensity of the Electron Spin Resonance (ESR) signal is proportional to the concentration of the spin adduct, so insufficient trapping will lead to a weak signal.
Q4: How does this compound compare to other spin traps like DMPO and DEPMPO?
A4: this compound offers several advantages over other common spin traps. It is a colorless, crystalline solid that is freely soluble in water, and its aqueous solutions are stable for at least one month under ambient conditions.[1] The stability of its hydroxyl and superoxide (B77818) adducts is similar to that of DEPMPO.[2] Notably, the this compound-superoxide adduct (this compound-OOH) has a longer lifetime in living cell systems compared to the superoxide adducts of DMPO and DEPMPO, making it more suitable for such studies.[3]
Q5: What is the stability of this compound spin adducts?
A5: The stability of this compound spin adducts is a key advantage. The half-life of the this compound-superoxide adduct is approximately 15 minutes in a UV-illuminated hydrogen peroxide solution and extends to about 50 minutes in biological systems like the hypoxanthine/xanthine (B1682287) oxidase (HX/XOD) system.[1] For a similar compound, G-CYPMPO, the half-lives of the hydroxyl and perhydroxyl radical adducts were estimated to be around 35 and 90 minutes, respectively.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ESR Signal or Very Weak Signal | This compound concentration is too low. | Increase the this compound concentration incrementally (e.g., 10 mM, 25 mM, 50 mM) to find the optimal trapping efficiency. |
| Radical generation rate is too low. | Confirm that your radical generating system is functioning as expected. For enzymatic systems, check enzyme activity. For chemical systems, verify reagent concentrations and reaction conditions. | |
| Spin adduct is unstable. | Ensure the sample is analyzed as quickly as possible after radical generation. Consider the pH of your medium, as adduct stability can be pH-dependent.[5] | |
| Presence of interfering substances. | Be aware of components in your system that could interfere with the ESR signal. For example, certain organic solvents can reduce the signal of this compound-OH adducts.[2] | |
| High Background Noise | This compound autoxidation. | This can occur at high this compound concentrations. Try reducing the concentration. Prepare fresh this compound solutions for each experiment. |
| Contaminated glassware or reagents. | Use high-purity reagents and ensure all glassware is thoroughly cleaned to remove any paramagnetic impurities. | |
| Suboptimal ESR spectrometer settings. | Optimize spectrometer parameters such as microwave power, modulation amplitude, and scan time to improve the signal-to-noise ratio. | |
| Difficulty Distinguishing Between Superoxide and Hydroxyl Radicals | Poor spectral resolution. | This compound is advantageous as the ESR spectra for its hydroxyl and superoxide adducts are clearly separated and readily identifiable.[2] Ensure proper spectrometer calibration and tuning. |
| Conversion of superoxide adduct to hydroxyl adduct. | In some systems, the superoxide adduct can convert to the hydroxyl adduct. However, with this compound in a UV-illuminated hydrogen peroxide solution, no conversion from the superoxide adduct to the hydroxyl adduct was observed.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its spin adducts, providing a basis for experimental design and comparison.
| Parameter | Value | System/Conditions | Reference |
| This compound-OOH Half-life | ~50 minutes | Hypoxanthine/Xanthine Oxidase | [1] |
| This compound-OOH Half-life | ~15 minutes | UV-illuminated H₂O₂ | [1] |
| G-CYPMPO-OH Half-life | ~35 minutes | γ-ray irradiation | [4] |
| G-CYPMPO-OOH Half-life | ~90 minutes | γ-ray irradiation | [4] |
| Recommended this compound Concentration | 1 - 100 mM | General starting range | |
| Optimal this compound Concentration | 20 - 50 mM | Often found to be optimal |
Experimental Protocols
Protocol for Optimizing this compound Concentration for Superoxide Detection
This protocol describes a method to determine the optimal this compound concentration for detecting superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase (XO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Diethylenetriaminepentaacetic acid (DTPA)
-
ESR spectrometer and accessories (capillary tubes or flat cell)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of this compound in PBS.
-
Prepare a 10 mM stock solution of xanthine in PBS.
-
Prepare a 1 U/mL stock solution of xanthine oxidase in PBS. Keep on ice.
-
Prepare a 10 mM stock solution of DTPA in PBS.
-
-
Experimental Setup:
-
Prepare a series of reaction tubes.
-
In each tube, add PBS, xanthine (final concentration 1 mM), and DTPA (final concentration 1 mM).
-
Add varying final concentrations of this compound to the tubes (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
-
Reaction Initiation and ESR Measurement:
-
Initiate the reaction by adding xanthine oxidase (final concentration 0.1 U/mL).
-
Mix the solution gently but thoroughly.
-
Immediately transfer the solution to a capillary tube or flat cell.
-
Place the sample in the ESR spectrometer and begin recording the spectrum.
-
-
Data Analysis:
-
Measure the signal intensity of the this compound-OOH adduct for each this compound concentration.
-
Plot the signal intensity as a function of this compound concentration.
-
The optimal concentration is the one that provides the highest signal intensity without significant line broadening or the appearance of artifactual signals.
-
Visualizations
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of superoxide detection abilities of newly developed spin traps in the living cells | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
CYPMPO Adduct Decay Rate and Influencing Factors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decay rate of CYPMPO adducts and the factors that influence their stability.
Frequently Asked Questions (FAQs)
Q1: What is the typical decay rate or half-life of this compound radical adducts?
A1: The stability of a this compound radical adduct is highly dependent on the type of radical trapped. For instance, the half-life of the G-CYPMPO hydroxyl radical adduct (·OH) is approximately 35 minutes, while the perhydroxyl radical adduct (·OOH) is significantly more stable with a half-life of about 90 minutes.[1] It is crucial to consider the specific radical adduct when designing experiments and interpreting results.
Q2: How does temperature affect the stability of this compound adducts?
Q3: What is the influence of pH on the decay rate of this compound adducts?
A3: The pH of the experimental medium can significantly impact the stability of spin adducts. For many nitroxides, decay rates can be influenced by pH, with instability observed at both very low and very high pH values.[5] While specific studies on the effect of a wide range of pH on this compound adducts are limited, it is known that the spin trapping of superoxide (B77818) by DMPO is affected by mildly acidic conditions.[5] It is advisable to work within a physiological pH range (typically 7.2-7.4) unless the experimental design specifically requires otherwise, and to buffer the solution adequately to maintain a constant pH.
Q4: Can antioxidants or reducing agents in my sample affect the stability of this compound adducts?
A4: Yes, the presence of antioxidants or reducing agents can significantly decrease the stability and half-life of this compound adducts.[6] Biological reductants such as ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH) can chemically reduce the nitroxide radical of the spin adduct to an EPR-silent hydroxylamine, leading to a loss of signal.[7][8][9][10][11] This is a critical consideration when working with biological samples, as these molecules are often present in high concentrations.
Q5: My this compound adduct signal is decaying faster than expected. What are the potential causes?
A5: Rapid decay of the this compound adduct signal can be attributed to several factors:
-
Presence of Endogenous Reducing Agents: As mentioned in Q4, biological samples often contain high concentrations of molecules like ascorbate and glutathione that can reduce the spin adduct.[9][10][11][12]
-
High Temperature: Elevated experimental temperatures will accelerate the decay of the adduct.[2]
-
Inappropriate pH: Extreme pH values can lead to the degradation of the spin adduct.
-
High Radical Flux: In some cases, a very high concentration of the trapped radical or other reactive species can lead to secondary reactions that result in the destruction of the spin adduct.[13]
-
Purity of the Spin Trap: Impurities in the this compound spin trap itself could potentially contribute to faster decay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Signal Decay | High concentration of reducing agents (e.g., ascorbate, glutathione). | Consider methods to minimize the concentration of reducing agents if experimentally feasible, or kinetically model the decay to account for their effect. |
| Elevated temperature. | Perform experiments at a controlled, lower temperature (e.g., room temperature or below). Use a temperature-controlled EPR cavity. | |
| Incorrect pH of the sample. | Ensure the sample is buffered to a stable and appropriate pH, typically within the physiological range. | |
| No Signal or Very Weak Signal | Insufficient spin trap concentration. | Optimize the concentration of this compound. It should be in sufficient excess to effectively trap the radicals. |
| Very short-lived radical adduct. | Cool the sample if possible to increase the adduct half-life. | |
| Inefficient radical generation. | Verify the efficiency of your radical generating system. | |
| Irreproducible Results | Inconsistent experimental conditions. | Strictly control all experimental parameters, including temperature, pH, reagent concentrations, and incubation times. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the decay rates of this compound and other relevant spin adducts.
Table 1: Half-lives of G-CYPMPO Radical Adducts
| Radical Adduct | Half-life (t½) | Conditions |
| G-CYPMPO-OH | ~35 minutes | Not specified |
| G-CYPMPO-OOH | ~90 minutes | Not specified |
Data from reference[1]
Table 2: Half-lives of Other Common Spin Adducts for Comparison
| Spin Trap | Radical Adduct | Half-life (t½) | Conditions |
| DMPO | ·OOH | 66 seconds | pH 7.4 |
Data from reference[14]
Experimental Protocols
Detailed Methodology for Determining the Decay Rate of this compound Adducts
This protocol outlines a general method for measuring the decay rate of a this compound radical adduct using Electron Paramagnetic Resonance (EPR) spectroscopy.
1. Reagent and Sample Preparation:
- Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., water or buffer).
- Prepare the radical generating system. For example, for superoxide (·OOH), a common system is xanthine/xanthine oxidase in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) containing a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to prevent metal-catalyzed side reactions.[15][16]
- Prepare solutions of any influencing factors to be tested (e.g., different pH buffers, various concentrations of antioxidants).
2. EPR Spectrometer Setup:
- Set the EPR spectrometer to the appropriate parameters for detecting nitroxide radicals. Typical X-band spectrometer settings would be:
- Microwave Frequency: ~9.5 GHz
- Microwave Power: 10-20 mW (should be non-saturating)
- Modulation Frequency: 100 kHz
- Modulation Amplitude: Optimized for the specific adduct, typically 0.5-1.0 G
- Sweep Width: ~100 G
- Sweep Time: 30-60 s
- Time Constant: 0.01-0.1 s
- Number of Scans: 1 (for kinetic measurements)
3. Experimental Procedure:
- In an EPR-compatible tube (e.g., a capillary tube), mix the buffer, this compound, and the radical generating system.
- Quickly place the sample into the EPR cavity.
- Start acquiring spectra at regular time intervals (e.g., every 1-2 minutes) to monitor the formation and subsequent decay of the this compound adduct signal.
- To specifically measure the decay, one can first allow the signal to reach a steady-state and then stop the radical generation. For a xanthine/xanthine oxidase system, this can be achieved by adding superoxide dismutase (SOD).[16]
- Continue to acquire spectra at regular intervals to monitor the decay of the signal over time.
4. Data Analysis:
- Measure the intensity of a characteristic peak of the this compound adduct EPR signal in each spectrum. The double integral of the spectrum is proportional to the total number of spins and is the most accurate measure of concentration.
- Plot the signal intensity (or its natural logarithm for first-order decay) as a function of time.
- Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the decay rate constant (k).
- Calculate the half-life (t½) of the adduct using the equation: t½ = ln(2)/k for a first-order decay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-dependent free radical reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Temperature dependence of hydroxyl radical reactions with chloramine species in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide radical anion adduct of 5,5-dimethyl-1-pyrroline N-oxide (DMPO). 3. Effect of mildly acidic pH on the thermodynamics and kinetics of adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications [mdpi.com]
- 9. Reduction of 1-Cys peroxiredoxins by ascorbate changes the thiol-specific antioxidant paradigm, revealing another function of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascorbate and Glutathione: The Heart of the Redox Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox regulation of ascorbate and glutathione by a chloroplastic dehydroascorbate reductase is required for high-light stress tolerance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of glutathione and ascorbate in hydroperoxide removal in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
Interference of organic solvents with CYPMPO ESR spectra
This technical support center provides guidance and troubleshooting for researchers utilizing the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) in Electron Spin Resonance (ESR) spectroscopy, with a specific focus on the interference of organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a preferred spin trap for detecting reactive oxygen species (ROS)?
A1: this compound offers several advantages over other spin-trapping agents like DMPO and DEPMPO.[1] Its spin adducts with superoxide (B77818) and hydroxyl radicals are notably stable, and the resulting ESR spectra are distinct and easily identifiable.[1] Furthermore, this compound demonstrates low cytotoxicity, making it suitable for biological systems.[1] An aqueous solution of this compound is also stable and can be stored for at least one month under ambient conditions.[1]
Q2: Can organic solvents be used in this compound-based ESR experiments?
A2: Yes, water-miscible organic solvents are often necessary to dissolve lipophilic compounds for analysis.[1] However, their use can significantly interfere with the ESR spectra depending on the solvent, its concentration, and the radical-generating system being used.[1]
Q3: How do organic solvents interfere with this compound ESR spectra?
A3: Organic solvents can interfere in several ways: they can react with the free radicals, inhibit the ESR signal, or cause a derangement of the signal pattern.[1] For instance, some solvents can act as scavengers of hydroxyl radicals.[1]
Q4: Are there any organic solvents that are generally safe to use with this compound?
A4: The suitability of an organic solvent is highly dependent on the specific experimental setup. For the detection of superoxide radicals using a hypoxanthine/xanthine (B1682287) oxidase system, several water-miscible organic solvents at a 5% (v/v) concentration have been shown to have no significant influence on the this compound-superoxide adduct ESR spectra.[1] However, for hydroxyl radical detection using a Fenton reaction system, many common solvents cause significant interference.[1] Acetonitrile (B52724) at a concentration of less than 1% (v/v) has been identified as a useful solvent in this system.[1]
Troubleshooting Guide
Issue 1: Distorted or absent ESR signal for this compound-OH• adducts in the presence of an organic solvent.
-
Possible Cause: The organic solvent is reacting with the hydroxyl radicals or otherwise interfering with the spin trapping reaction. Solvents like DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and dimethoxyethane (DME) are known to strongly inhibit or alter the ESR signal of this compound-OH• at a 5% (v/v) concentration.[1] Ethanol, in particular, can cause a derangement of the ESR signal.[1]
-
Solution:
-
Reduce Solvent Concentration: If possible, lower the final concentration of the organic solvent. Acetonitrile has been shown to have minimal effects at concentrations below 1% (v/v).[1]
-
Solvent Substitution: Switch to a more compatible solvent. For hydroxyl radical detection, acetonitrile at a low concentration is the recommended choice among the tested solvents.[1]
-
Run a Solvent Control: Always perform a control experiment with the solvent alone (without the test compound) to determine its baseline interference.
-
Issue 2: Unexpectedly low ESR signal intensity for this compound-superoxide adducts.
-
Possible Cause: While many organic solvents do not significantly interfere with the detection of superoxide adducts at 5% (v/v), high concentrations or the presence of impurities could potentially quench the signal.[1]
-
Solution:
-
Verify Solvent Purity: Ensure the use of high-purity solvents to avoid contaminants that might act as radical scavengers.
-
Check Solvent Concentration: Although less sensitive than the hydroxyl radical system, it is still good practice to use the lowest effective solvent concentration.
-
System Validation: Confirm that the superoxide generating system (e.g., hypoxanthine/xanthine oxidase) is active and functioning correctly in the absence of the organic solvent.
-
Data Summary
The following tables summarize the effects of various water-miscible organic solvents on the ESR signal intensity of this compound adducts in two different radical-generating systems.
Table 1: Effect of Organic Solvents on this compound-OH• Adduct ESR Signal Intensity in a Fenton Reaction System
| Organic Solvent (5% v/v) | Relative ESR Signal Intensity (%) | Observations |
| Control (no solvent) | 100 | - |
| Acetonitrile | 44.14 ± 5.95 | Signal reduced |
| Acetone | 16.83 ± 2.50 | Signal significantly reduced |
| DMSO | Not reported | Strong inhibition and/or signal derangement |
| Ethanol | Not reported | Strong inhibition and/or signal derangement |
| Polyethylene Glycol (PEG) | Not reported | Strong inhibition and/or signal derangement |
| Dimethoxyethane (DME) | Not reported | Strong inhibition and/or signal derangement |
Data sourced from Anzai et al. (2010).[1]
Table 2: Effect of Organic Solvents on this compound-Superoxide Adduct ESR Signal Intensity in a Hypoxanthine/Xanthine Oxidase System
| Organic Solvent (5% v/v) | Relative ESR Signal Intensity (%) | Observations |
| Control (no solvent) | 100 | - |
| Acetonitrile | 99.93 ± 6.37 | No significant influence |
| Acetone | 112.95 ± 3.94 | No significant influence |
| DMSO | 96.80 ± 6.30 | No significant influence |
| Ethanol | 99.08 ± 7.80 | No significant influence |
| Polyethylene Glycol (PEG) | 100.64 ± 3.64 | No significant influence |
| Dimethoxyethane (DME) | 107.48 ± 3.76 | No significant influence |
Data sourced from Anzai et al. (2010).[1]
Experimental Protocols
1. Detection of Hydroxyl Radicals (•OH) using the Fenton Reaction
This protocol is adapted from Anzai et al. (2010).[1]
-
Reaction Mixture Components:
-
0.1 ml of 10 mM this compound
-
0.1 ml of 0.10203 mM H₂O₂
-
0.1 ml of 50 mM sodium phosphate (B84403) buffer (pH 7.4) with or without the organic solvent
-
0.1 ml of 3 mM FeSO₄
-
-
Procedure:
-
Combine this compound, H₂O₂, and the phosphate buffer (with or without the organic solvent) in the specified order.
-
Initiate the reaction by adding FeSO₄.
-
Mix the solution thoroughly.
-
Transfer the reaction mixture to a 0.13-ml flat quartz glass cell.
-
Record the ESR spectrum 1 minute after the addition of FeSO₄.
-
-
ESR Spectrometer Settings:
-
Modulation Frequency: 9.4 GHz
-
Field Modulation: 100 kHz
-
Modulation Amplitude: 0.1 mT
-
Microwave Power: 4 mW
-
Center Field: 335.944 mT
-
Sweep Width: 5 mT
-
Sweep Time: 2 min
-
Time Constant: 0.03 sec
-
2. Detection of Superoxide Radicals (O₂⁻•) using the Hypoxanthine/Xanthine Oxidase System
This protocol is adapted from Anzai et al. (2010).[1]
-
Reaction Mixture Components:
-
0.1 ml of 50 mM this compound
-
0.1 ml of 2 mM hypoxanthine
-
0.1 ml of 0.4 U/ml xanthine oxidase
-
0.1 ml of 50 mM potassium phosphate buffer containing 1 mM DTPA (pH 7.4) with or without the organic solvent
-
-
Procedure:
-
Combine all components in a reaction tube.
-
Mix the solution thoroughly.
-
Transfer the reaction mixture to a 0.13-ml flat quartz glass cell.
-
Record the ESR spectrum 1 minute after mixing.
-
-
ESR Spectrometer Settings:
-
Same as for hydroxyl radical detection.
-
Visualizations
Caption: Workflow for this compound-ESR based detection of hydroxyl radicals.
Caption: Workflow for this compound-ESR based detection of superoxide radicals.
Caption: Suitability of organic solvents for this compound-ESR radical detection.
References
CYPMPO stability in different buffer solutions
Welcome to the technical support center for 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO). This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize their experiments using this advanced spin trap.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form and in aqueous solution?
A1: this compound is a colorless, crystalline solid with high stability.[1][2] It is not hygroscopic and has a long shelf-life, making it advantageous for practical use.[1][2] Both the solid form and diluted aqueous solutions of this compound are stable for at least one month under ambient conditions without developing any Electron Spin Resonance (ESR) signal.[1][2]
Q2: How does the stability of this compound's radical adducts compare in different systems?
A2: The stability of this compound's radical adducts is highly dependent on the system in which they are generated. For instance, the half-life of the this compound-superoxide adduct (this compound-OOH) is approximately 15 minutes when produced in a UV-illuminated hydrogen peroxide solution.[1][2] However, in a biological system like the hypoxanthine (B114508)/xanthine (B1682287) oxidase (HX/XOD) system, its half-life increases significantly to about 50-51 minutes.[1][2] The hydroxyl adduct (this compound-OH) is even more stable, with a reported half-life of over 60 minutes.[2]
Q3: Does the this compound-superoxide adduct convert to the hydroxyl adduct?
A3: A significant advantage of this compound is that its superoxide (B77818) adduct does not spontaneously decompose to the hydroxyl adduct, a common issue with other spin traps like DMPO.[2][3] This feature enhances the reliability of distinguishing between superoxide and hydroxyl radicals in experimental systems.
Q4: What is the recommended buffer for preparing this compound solutions?
A4: A common and recommended buffer is a 100 mM phosphate (B84403) buffer (PB), typically at a pH of 7.0 or 7.4.[2][4] It is crucial to include a metal chelator, such as 0.05 mM to 0.1 mM diethylenetriaminepentaacetic acid (DTPA), in the buffer to prevent metal-ion-catalyzed radical formation and degradation of the spin adducts.[2][4]
Q5: How should this compound stock solutions be prepared and stored?
A5: this compound is freely soluble in water.[1][2] Stock solutions should be prepared in an appropriate buffered saline (like phosphate-buffered saline, PBS) containing a metal chelator (e.g., DTPA).[2] For long-term stability, it is recommended to store these stock solutions at -20°C or below.[2]
Troubleshooting Guide
Problem: I am not detecting any ESR signal after adding this compound to my system.
-
Possible Cause 1: Insufficient Radical Generation. Your system may not be producing radicals at a high enough concentration to be detected.
-
Solution: Verify the activity of your radical generating system. For example, check the activity of the xanthine oxidase enzyme in an HX/XOD system. Ensure all components are fresh and correctly concentrated.
-
-
Possible Cause 2: Inappropriate this compound Concentration. The concentration of the spin trap may be too low to effectively trap the transient radicals.
-
Possible Cause 3: Incorrect ESR Spectrometer Settings. The instrument parameters may not be optimized for detecting the specific radical adduct.
-
Solution: Ensure your ESR spectrometer settings are appropriate. Refer to the experimental protocol section for recommended settings for detecting this compound adducts.
-
Problem: My this compound-OOH (superoxide adduct) signal is decaying too quickly.
-
Possible Cause 1: Presence of Contaminants. Metal ion contaminants can catalyze the decomposition of the spin adduct.
-
Solution: Always prepare your buffers with high-purity water and include a metal chelator like DTPA in your reaction mixture.[2]
-
-
Possible Cause 2: High Temperature. The stability of radical adducts is temperature-dependent.
-
Solution: If possible, perform your experiments at a lower temperature to increase the half-life of the adduct. Note that biological systems are often studied at 37°C, and the inherent stability at that temperature must be considered.[5]
-
Problem: I am seeing a hydroxyl radical adduct (this compound-OH) signal when I only expect superoxide.
-
Possible Cause 1: System is Genuinely Producing Hydroxyl Radicals. Your experimental system might be generating hydroxyl radicals in addition to superoxide. For example, superoxide can dismutate to hydrogen peroxide, which can then form hydroxyl radicals via Fenton-type reactions if catalytic metal ions are present.
-
Solution: Use a metal chelator (DTPA) to minimize metal-catalyzed hydroxyl radical formation. The use of this compound is advantageous here, as it does not spontaneously convert its superoxide adduct to a hydroxyl adduct, meaning any detected this compound-OH is likely from trapped hydroxyl radicals.[2]
-
-
Possible Cause 2: Artifact from another Spin Trap. If you have previously used other spin traps like DMPO, be aware that they can lead to the de novo production of hydroxyl radicals from superoxide trapping.[3]
-
Solution: Rely on this compound's superior specificity. Ensure your system is clean and free from other potentially interfering spin traps.
-
Quantitative Data on Adduct Stability
The stability of this compound radical adducts is critical for accurate detection and quantification. The following table summarizes the reported half-lives (t1/2) under different experimental conditions.
| Adduct | Generating System | Buffer/Solution | Temperature | Half-life (t1/2) |
| This compound-OOH (Superoxide) | Hypoxanthine/Xanthine Oxidase | 100 mM Phosphate Buffer (pH 7.0) | Room Temp | ~50-51 min |
| This compound-OOH (Superoxide) | UV-illuminated H₂O₂ | Aqueous Solution | Room Temp | ~15 min |
| This compound-OH (Hydroxyl) | Not Specified | 100 mM Phosphate Buffer (pH 7.0) | Room Temp | > 60 min |
| G-CYPMPO-OOH (Superoxide) | Not Specified | Not Specified | Not Specified | ~90 min |
| G-CYPMPO-OH (Hydroxyl) | Not Specified | Not Specified | Not Specified | ~35 min |
Data compiled from references[1][2][6]. G-CYPMPO is a gauche conformer of this compound.
Experimental Protocols
Protocol: Detection of Superoxide in a Biological System (HX/XOD)
This protocol describes a standard procedure for trapping and detecting superoxide radicals generated by the hypoxanthine/xanthine oxidase system using this compound.
1. Reagent Preparation:
- Phosphate Buffer (PB): Prepare a 100 mM phosphate buffer solution (pH 7.4). Add 0.1 mM DTPA to this buffer to chelate any trace metal ions.
- This compound Stock Solution: Prepare a 50 mM stock solution of this compound in the prepared Phosphate Buffer.
- Hypoxanthine (HX) Stock Solution: Prepare a 1 mM solution of hypoxanthine in the Phosphate Buffer.[4]
- Xanthine Oxidase (XOD) Solution: Prepare a solution of xanthine oxidase at a concentration of 0.1 units/mL in the Phosphate Buffer.[4] Keep on ice.
2. Reaction Mixture Assembly:
- In an Eppendorf tube, combine the following in order:
- 100 µL Phosphate Buffer with DTPA
- 50 µL of 50 mM this compound stock solution (Final concentration: 2.5 mM)
- 40 µL of 1 mM Hypoxanthine stock solution (Final concentration: 0.08 mM)
- Vortex the mixture gently.
3. Initiation of Reaction and Measurement:
- To initiate superoxide production, add 10 µL of the 0.1 units/mL xanthine oxidase solution to the mixture.
- Immediately vortex the tube and transfer the solution to a suitable ESR flat cell or capillary tube.
- Place the sample into the ESR spectrometer cavity.
4. ESR Spectrometer Settings (Example for X-Band):
- Microwave Frequency: ~9.4 GHz
- Magnetic Field Center: ~3365 G
- Sweep Width: 100 G
- Scan Time: 30-60 s
- Number of Scans: 3-5 (for signal averaging)
- Modulation Amplitude: 1-2 G
- Receiver Gain: Adjust as needed to optimize signal intensity.
- Temperature: Room Temperature or 37°C
5. Data Analysis:
- Record the ESR spectrum. The characteristic hyperfine splitting pattern of the this compound-OOH adduct should be observed.
- Simulate the spectrum to confirm the identity of the adduct and quantify its concentration using appropriate software and standards.
Visualizations
Caption: General workflow for a this compound spin-trapping experiment.
Caption: Troubleshooting guide for the absence of an ESR signal.
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CYPMPO Technical Support Center: Troubleshooting Free Radical Detection
Welcome to the technical support center for CYPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), a spin trapping agent used for the detection and identification of free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound for detecting superoxide (B77818) and hydroxyl radicals?
A1: While this compound is a valuable tool, it has limitations. The stability of its spin adducts can be influenced by the experimental conditions, including the purity of the solution and the method of radical generation[1]. Although discriminating between hydroxyl and superoxide adducts is generally easier with this compound than with some other spin traps due to distinct spectral differences, challenges in interpretation can still arise[2]. Furthermore, like other nitrone-based spin traps, this compound may be susceptible to artifacts, and its reactivity with certain radicals can be slower than desired, sometimes requiring high concentrations for effective trapping[3][4].
Q2: Can organic solvents in my reaction mixture interfere with this compound's ability to trap radicals?
A2: Yes, the presence of water-miscible organic solvents can influence the EPR signals of this compound-radical adducts. For instance, acetonitrile (B52724) and acetone (B3395972) have been shown to reduce the signal intensity of this compound-hydroxyl adducts in a Fenton reaction system[2]. However, for superoxide detection in a hypoxanthine/xanthine oxidase system, several common organic solvents did not appear to interfere with the formation of this compound-superoxide adducts[2]. It is crucial to perform control experiments with the solvent alone to assess its potential impact on your specific system.
Q3: My this compound-superoxide adduct (this compound/•OOH) signal is weak or unstable. What could be the cause?
A3: Several factors can lead to a weak or unstable this compound/•OOH signal. The intrinsic instability of the superoxide adduct is a known challenge in spin trapping experiments[3]. The half-life of the perhydroxyl radical adducted G-CYPMPO (a derivative of this compound) has been estimated to be around 90 minutes, but this can be affected by experimental conditions[1]. Additionally, the presence of reducing agents or metal ions in the system can lead to the reduction of the spin adduct to an EPR-silent hydroxylamine[3]. The rate of superoxide generation in your system might also be too low for effective trapping.
Q4: I am observing a signal that looks like the this compound-hydroxyl adduct (this compound/•OH), but I don't expect hydroxyl radicals to be present. What could be happening?
A4: This could be an experimental artifact. One possibility is the decomposition of the this compound/•OOH adduct into the this compound/•OH adduct[5][6]. Although this spontaneous conversion is less of an issue with phosphorylated spin traps like this compound compared to DMPO, it can still occur[6]. Another possibility is the presence of trace metal contaminants, such as iron, which can catalyze the formation of hydroxyl radicals from superoxide via a Fenton-like reaction[7][8][9]. It is also important to consider that some systems can generate hydroxyl radicals unexpectedly.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio or No Signal
This troubleshooting workflow helps identify the root cause of a weak or absent EPR signal.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing CYPMPO Adduct Signal-to-Noise Ratio
Welcome to the technical support center for the novel spin-trapping agent, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your Electron Paramagnetic Resonance (EPR) spin-trapping experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based EPR experiments that can lead to a poor signal-to-noise ratio.
Q1: I am observing a weak or no EPR signal. What are the potential causes and how can I troubleshoot this?
A1: A weak or absent EPR signal is a common issue that can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
-
Radical Generation:
-
Inefficient Radical Production: Confirm that your radical generating system is working optimally. For chemical systems (e.g., Fenton reaction, hypoxanthine (B114508)/xanthine (B1682287) oxidase), ensure the reagents are fresh and at the correct concentrations. For cellular systems, ensure cells are viable and stimulated appropriately to produce reactive oxygen species (ROS).
-
Radical Scavenging: The presence of endogenous or exogenous antioxidants (e.g., glutathione, N-acetylcysteine) can scavenge the radicals before they are trapped by this compound, leading to a diminished signal.[1] Consider this possibility in your experimental design.
-
-
Spin Trapping Process:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. While a higher concentration can increase the trapping efficiency, excessively high concentrations may lead to signal saturation.[2] A typical starting concentration is in the range of 10-50 mM.
-
Adduct Instability/Decay: this compound adducts, while more stable than those of many other spin traps, still have a finite half-life. The decay of the adduct during sample preparation and measurement will reduce signal intensity. Minimize the time between radical generation, trapping, and EPR measurement.
-
-
EPR Spectrometer Settings:
-
Incorrect Settings: Suboptimal spectrometer settings are a frequent cause of poor signal. Key parameters to optimize include microwave power, modulation amplitude, scan time, and the number of scans.
-
Tuning: Ensure the spectrometer is properly tuned before each measurement to maximize sensitivity.
-
-
Sample Preparation:
-
Presence of Oxygen: Oxygen can broaden the EPR signal, reducing its apparent intensity. While not always feasible, deoxygenating the sample can sometimes improve signal quality.
-
Solvent Effects: The choice of solvent can influence the stability and EPR spectra of this compound adducts. For instance, some organic solvents can significantly reduce the signal intensity of the this compound-OH adduct.[3]
-
Q2: My EPR signal is noisy and has a poor line shape. How can I improve the spectral quality?
A2: A noisy spectrum with a poor line shape can obscure the hyperfine details necessary for adduct identification. Here are some strategies to improve spectral quality:
-
Increase the Number of Scans: Signal averaging by increasing the number of scans is a direct way to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Optimize Modulation Amplitude: The modulation amplitude should be optimized to maximize signal intensity without introducing line broadening. A good starting point is a value similar to the linewidth of the adduct signal.
-
Adjust Microwave Power: Microwave power saturation can lead to a decrease in signal intensity and line broadening. Perform a microwave power saturation study to determine the optimal power level for your sample.
-
Sample Positioning: Ensure the sample is correctly positioned within the EPR cavity for maximum signal intensity.
-
Eliminate Contaminants: Paramagnetic impurities in your sample or on the glassware can contribute to a noisy baseline. Ensure all reagents and equipment are clean.
Q3: The EPR signal from my this compound adduct decays too quickly. What can I do to increase its stability?
A3: Rapid decay of the this compound adduct signal is a significant challenge, particularly in biological systems. Here are factors to consider and potential solutions:
-
Adduct Reduction: In biological systems, this compound adducts can be reduced by cellular components (e.g., ascorbate) to EPR-silent hydroxylamines.[4] Minimizing incubation time with cells or using cell-free systems can mitigate this.
-
pH of the Medium: The stability of nitroxide radical adducts can be pH-dependent. Ensure your buffer system maintains a stable and appropriate pH throughout the experiment.
-
Temperature: Higher temperatures can accelerate the decay of the spin adduct. Whenever possible, perform experiments and store samples at low temperatures.
Q4: I am seeing unexpected or artifactual signals in my EPR spectrum. How can I identify and eliminate them?
-
This compound Impurities: Impurities in the this compound spin trap itself can sometimes give rise to background signals. It is advisable to run a control spectrum of the this compound solution alone.
-
Secondary Radical Formation: In some systems, the primary radical adduct can decompose to form a secondary radical, which is then trapped. Alternatively, scavengers of the primary radical can themselves become radical species and be trapped.[1]
-
Non-Radical Reactions: In certain chemical environments, particularly involving quinones or metal ions, it's possible for the spin trap to form a radical adduct through a non-radical nucleophilic addition mechanism, leading to a false-positive signal.[5][6] Careful experimental design and the use of appropriate controls are essential to rule out such artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over other spin traps like DMPO or DEPMPO?
A1: this compound offers several advantages over more traditional spin traps:
-
Adduct Stability: The superoxide (B77818) adduct of this compound (this compound-OOH) is significantly more stable than that of DMPO, with a half-life of approximately 50 minutes in biological systems, compared to about 1 minute for DMPO-OOH.[2][7] This increased stability allows for longer accumulation times and improved signal detection.
-
Spectral Resolution: The EPR spectra of this compound-OOH and the hydroxyl radical adduct (this compound-OH) are distinct and readily assignable, making it easier to differentiate between these two important reactive oxygen species.[7]
-
Practicality: this compound is a colorless, crystalline solid with low hygroscopicity and a long shelf-life, making it more practical for routine laboratory use compared to DEPMPO.[2][7]
Q2: What is the typical half-life of this compound adducts?
A2: The half-life of this compound adducts depends on the specific radical trapped and the experimental conditions.
| Adduct | System | Approximate Half-life |
| This compound-OOH | UV-illuminated H₂O₂ | ~15 minutes[2][7] |
| Hypoxanthine/Xanthine Oxidase | ~50 minutes[2][7] | |
| This compound-OH | Biological Systems | > 60 minutes[7] |
| DEPMPO-OOH | Room Temperature | ~15.3 minutes[8][9] |
| 37 °C | ~8.7 minutes[8][9] |
Q3: What are the recommended starting concentrations for this compound in an experiment?
A3: A common starting concentration for this compound is in the range of 10-50 mM. However, the optimal concentration may vary depending on the rate of radical generation and the specific experimental system. It is advisable to perform a concentration-response experiment to determine the optimal this compound concentration for your specific application. Be aware that at very high concentrations (>15 mM), you may observe signal saturation.[2]
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is freely soluble in water.[7] Prepare stock solutions in a high-purity buffer or water. Both solid this compound and its aqueous solutions are stable for at least one month under ambient conditions without developing a significant EPR signal.[7] For long-term storage, it is recommended to store stock solutions at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Procedure for Spin Trapping with this compound in a Chemical System (e.g., Hypoxanthine/Xanthine Oxidase)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing a metal chelator like DTPA (e.g., 25 µM).
-
Prepare a stock solution of hypoxanthine (e.g., 1 mM) in the same buffer.
-
Prepare a stock solution of xanthine oxidase in the same buffer. The concentration will depend on the desired rate of superoxide production.
-
-
Reaction Mixture Assembly:
-
In an Eppendorf tube, combine the buffer, this compound stock solution, and hypoxanthine stock solution to achieve the desired final concentrations (e.g., 50 mM this compound, 0.5 mM hypoxanthine).
-
Initiate the reaction by adding the xanthine oxidase stock solution.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
EPR Sample Preparation and Measurement:
-
Immediately transfer the reaction mixture to a flat cell or capillary tube suitable for your EPR spectrometer.
-
Insert the sample into the EPR cavity.
-
Tune the spectrometer and acquire the EPR spectrum using optimized settings.
-
Protocol 2: Optimizing EPR Spectrometer Settings for this compound Adducts
-
Initial Settings (X-band Spectrometer):
-
Microwave Frequency: ~9.4 GHz
-
Center Field: ~3360 G
-
Sweep Width: 100 G
-
Scan Time: 30-60 seconds
-
Number of Scans: Start with 3-5 for initial signal detection, increase for better signal-to-noise.
-
Modulation Amplitude: 1-2 G
-
Receiver Gain: Adjust to maximize signal without overloading the detector.
-
Microwave Power: Start with a low power (e.g., 2-5 mW) to avoid saturation.
-
-
Optimization:
-
Microwave Power: Record spectra at increasing microwave power levels. Plot the signal intensity against the square root of the power. The optimal power is in the linear region just before the plot starts to plateau (saturation).
-
Modulation Amplitude: Acquire spectra at different modulation amplitudes. The optimal setting will give the maximum signal intensity without significant line broadening.
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, keeping in mind the stability of the adduct over the total acquisition time.
-
Visualizations
Caption: A generalized experimental workflow for EPR spin trapping with this compound.
Caption: A troubleshooting decision tree for low signal-to-noise in this compound experiments.
References
- 1. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
CYPMPO Spin Trap Purity: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the CYPMPO spin trap in their experiments, ensuring its purity is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide) is a cyclic nitrone spin trap used in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify transient free radicals, such as superoxide (B77818) and hydroxyl radicals.[1][2] The purity of this compound is critical because impurities can lead to artifactual ESR signals, interfere with the spin trapping of target radicals, or alter the stability of the spin adducts, ultimately leading to misinterpretation of experimental data.[3]
Q2: What are the ideal storage and handling conditions for this compound to maintain its purity?
A2: this compound is a colorless, crystalline solid with low hygroscopic properties, making it more stable and easier to handle than oily spin traps like DEPMPO.[1] To maintain its purity:
-
Storage of Solid: Store solid this compound at -20°C.[1][3][4] Under these conditions, it is stable for at least two to four years.[1][3][4]
-
Aqueous Solutions: Aqueous solutions of this compound are stable for at least one month under ambient conditions without developing an ESR signal.[5] However, for long-term storage, it is recommended to prepare fresh solutions or store them at -20°C.
-
Solutions in Organic Solvents: Solutions of this compound in DMSO or DMF can be stored at -20°C for up to 3 months.[3]
Q3: What are the common types of impurities found in this compound?
A3: While specific impurities for this compound are not extensively documented in readily available literature, impurities in nitrone spin traps can arise from synthesis byproducts or degradation. For other spin traps like DMPO, hydroxylamine (B1172632) derivatives have been identified as a source of artifactual ESR signals.[6] Given the synthesis route of nitrones, unreacted starting materials or side-reaction products could also be potential impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Can be used for the structural confirmation and purity assessment of organic compounds.[7]
-
³¹P-NMR: As an organophosphorus compound, ³¹P-NMR is a particularly powerful and straightforward technique for determining the purity of this compound due to the simplicity and high sensitivity of the phosphorus signal.[4] Quantitative ³¹P-NMR (qNMR) can provide an accurate measure of absolute purity.[4]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for purity determination of organic compounds.[1] A gradient elution with a C18 column is a typical starting point for method development.
-
Melting Point: Pure crystalline solids have a sharp and defined melting point. A broad melting range can indicate the presence of impurities. The melting point of this compound is 126°C.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to this compound purity.
| Issue | Potential Cause Related to Purity | Troubleshooting Steps & Recommendations |
| Unidentified or artifactual signals in the ESR spectrum. | The this compound reagent may contain paramagnetic impurities or impurities that react to form paramagnetic species under experimental conditions. For other spin traps, hydroxylamine impurities have been shown to cause such artifacts.[6][8] | 1. Run a control spectrum: Acquire an ESR spectrum of the this compound solution in the experimental buffer without the radical generating system. No significant signals should be observed. 2. Purify the this compound: If artifactual signals are present, purification by recrystallization is recommended.[9] 3. Use a fresh batch: If purification is not feasible, use a new, high-purity batch of this compound. |
| Low or no signal from the expected spin adduct. | Impurities in the this compound may be quenching the target radicals or interfering with the spin trapping reaction. The actual concentration of active this compound might be lower than calculated due to the presence of non-trapping impurities. | 1. Verify this compound concentration and purity: Use quantitative NMR (¹H or ³¹P) to confirm the concentration and purity of your stock solution.[4][7] 2. Increase this compound concentration: If purity is acceptable, a higher concentration of the spin trap may be necessary to outcompete side reactions. |
| Inconsistent or irreproducible results between experiments. | This could be due to the degradation of the this compound stock solution over time, leading to variable purity. | 1. Prepare fresh solutions: It is best practice to use freshly prepared aqueous solutions of this compound for each experiment. 2. Properly store stock solutions: If using stored solutions (in DMSO or DMF), ensure they have been kept at -20°C and for no longer than 3 months.[3] |
Key Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ³¹P-NMR
Quantitative ³¹P-NMR is a highly suitable method for determining the absolute purity of organophosphorus compounds like this compound.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., triphenyl phosphate (B84403) or another suitable organophosphorus compound with a known purity and a signal that does not overlap with this compound)
-
Deuterated solvent (e.g., DMSO-d₆, as it is an aprotic solvent that avoids issues with deuterium (B1214612) exchange seen with protic solvents[4])
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire the ³¹P-NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of the phosphorus nuclei (typically 5-7 times the longest T1).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, the number of phosphorus atoms in each molecule (one for both in this example), their molecular weights, and the weighed masses.
Protocol 2: Recrystallization of this compound
As a crystalline solid, this compound can be purified by recrystallization to remove soluble impurities.[9] The choice of solvent is crucial.
General Principle: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection (General Guidance):
-
Commonly used solvent systems for recrystallization of organic compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes.
-
The ideal solvent or solvent pair for this compound would need to be determined empirically, but given its solubility profile, polar protic or aprotic solvents are good starting points.
General Procedure:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Visualizing Experimental Workflows
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An artifact in the ESR spectrum obtained by spin trapping with DMPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Evaluation of the Forrester-Hepburn Mechanism as an Artifact Source in ESR Spin-Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: CYPMPO vs. DEPMPO for Cellular Superoxide Detection
For researchers, scientists, and drug development professionals investigating cellular oxidative stress, the accurate detection of superoxide (B77818) (O₂⁻•) is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping agents, remains a gold standard for the specific identification and quantification of this transient radical. Among the available spin traps, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) has been a popular choice. However, a newer generation cyclic nitrone, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), has emerged as a superior alternative for cellular applications.
This guide provides an objective comparison of this compound and DEPMPO for the detection of superoxide in cellular systems, supported by experimental data and detailed protocols.
Key Performance Comparison
This compound consistently outperforms DEPMPO in cellular environments primarily due to the enhanced stability of its superoxide adduct and more favorable physical properties. This translates to a more robust and reliable detection of superoxide, particularly in complex biological milieu.
| Property | This compound | DEPMPO | Key Advantages of this compound |
| Physical Form | Crystalline solid | Oily liquid | Easy to handle, weigh, and purify; not hygroscopic. |
| Shelf-life | Long shelf-life as a solid and in aqueous solution.[1][2] | Prone to degradation, requiring careful storage. | Greater experimental reproducibility and convenience. |
| Superoxide Adduct (OOH•) Half-life | ~50 minutes in biological systems.[1][2] | ~15 minutes.[3] | Allows for longer experimental times and accumulation of a stronger signal, increasing sensitivity. |
| Cytotoxicity | Lower cytotoxicity in living cell systems.[4] | Higher relative cytotoxicity. | More suitable for studies involving live cells over extended periods. |
| Signal Characteristics | Forms a highly stable superoxide adduct, leading to a persistent EPR signal.[4] | The superoxide adduct is less stable and can decay more rapidly.[3] | Improved signal-to-noise ratio and more reliable quantification. |
| Conversion to Hydroxyl Adduct | No conversion from the superoxide adduct to the hydroxyl adduct was observed in UV-illuminated hydrogen peroxide solution.[1][2] | Can be prone to conversion, potentially leading to misinterpretation of results. | Greater specificity for superoxide detection. |
Signaling Pathway for Superoxide Production
A common method to induce superoxide production in phagocytic cells like neutrophils is through stimulation with Phorbol (B1677699) 12-myristate 13-acetate (PMA). PMA activates Protein Kinase C (PKC), which in turn triggers a signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for superoxide generation in these cells.
Experimental Workflow
The following diagram outlines the general workflow for a comparative study of this compound and DEPMPO for detecting superoxide in PMA-stimulated neutrophils.
Detailed Experimental Protocol
This protocol provides a framework for comparing the efficacy of this compound and DEPMPO in detecting superoxide production from PMA-stimulated neutrophils.
1. Reagent Preparation:
-
Spin Traps: Prepare stock solutions of this compound and DEPMPO (e.g., 1 M in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solutions to the desired working concentration (e.g., 50 mM) in sterile phosphate-buffered saline (PBS).
-
PMA: Prepare a stock solution of PMA (e.g., 1 mg/mL in DMSO) and store at -20°C. Further dilute in PBS to a working concentration (e.g., 100 nM).
-
Cell Suspension Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Neutrophil Isolation: Use a standard protocol for neutrophil isolation from fresh human blood (e.g., using a density gradient medium like Ficoll-Paque).
2. Cell Preparation and Stimulation:
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
In separate microcentrifuge tubes, add the cell suspension.
-
Add the working solution of either this compound or DEPMPO to the respective tubes to achieve a final concentration of 25 mM. Mix gently.
-
Incubate the cell-spin trap mixture for 5 minutes at 37°C.
-
To initiate superoxide production, add the working solution of PMA to achieve a final concentration of 20 nM. Mix gently. A control group without PMA should be included.
3. EPR Spectroscopy:
-
Immediately after adding PMA, transfer the cell suspension to a flat EPR cell or a capillary tube suitable for aqueous samples.
-
Place the sample in the EPR spectrometer.
-
Begin acquiring EPR spectra immediately and continue for a set period (e.g., 30-60 minutes) to monitor the formation and decay of the superoxide adduct signal.
-
Typical EPR Settings:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Sweep Time: 60 s
-
Number of Scans: 1 (for kinetic measurements)
-
4. Data Analysis:
-
Identify the characteristic EPR spectrum of the this compound-OOH• or DEPMPO-OOH• adduct.
-
Measure the signal intensity (e.g., peak-to-trough height of a specific line) of the superoxide adduct spectrum at each time point.
-
Plot the signal intensity as a function of time to compare the rates of adduct formation and decay for both spin traps.
-
Compare the maximum signal intensity achieved with each spin trap.
-
Assess cell viability after the experiment (e.g., using Trypan Blue exclusion) to compare the cytotoxicity of this compound and DEPMPO at the concentrations used.
Conclusion
For the detection of superoxide in cellular systems, this compound offers significant advantages over DEPMPO. Its superior adduct stability, lower cytotoxicity, and ease of handling make it a more reliable and robust tool for researchers investigating the roles of reactive oxygen species in health and disease. The enhanced persistence of the this compound-superoxide adduct signal allows for more sensitive detection and accurate quantification, providing clearer insights into the dynamics of cellular oxidative stress.
References
- 1. Receptor-mediated regulation of superoxide production in human neutrophils stimulated by phorbol myristate acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CYPMPO and DMPO for Hydroxyl Radical Trapping
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of the highly reactive and damaging hydroxyl radical (•OH) is a critical aspect of research in fields ranging from oxidative stress biology to materials science. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, remains the gold standard for the direct detection of such transient radical species. This guide provides a detailed comparison of two commonly used spin traps for hydroxyl radical detection: 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
Quantitative Performance Comparison
The efficacy of a spin trap is primarily determined by its reaction rate with the target radical and the stability of the resulting radical adduct. A higher reaction rate constant ensures more efficient trapping of the short-lived hydroxyl radical, while a longer adduct half-life allows for a wider experimental window for detection and quantification. The following table summarizes the key performance parameters for this compound and DMPO in hydroxyl radical trapping.
| Parameter | This compound | DMPO | References |
| Rate Constant with •OH (k•OH) | (4.2 ± 0.1) x 109 M-1s-1 | 2.0 x 109 M-1s-1 to 3.4 x 109 M-1s-1 | [1] |
| Half-life of •OH Adduct (t1/2) | ~35 minutes | ~14.5 minutes to ~2 hours (highly dependent on experimental conditions) | [2][3] |
Note: The reported values, especially for the half-life of the DMPO-OH adduct, can vary significantly depending on the experimental conditions such as pH, temperature, and the presence of other reactive species.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in spin trapping experiments. Below are representative protocols for the detection of hydroxyl radicals using this compound and DMPO.
Protocol 1: Hydroxyl Radical Trapping using this compound
This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their subsequent trapping with this compound for EPR analysis.
Materials:
-
This compound (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide)
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR spectrometer and accessories (capillary tubes or flat cell)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in PBS.
-
Prepare a fresh stock solution of FeSO₄ (e.g., 10 mM) in deoxygenated ultrapure water.
-
Prepare a stock solution of H₂O₂ (e.g., 10 mM) in ultrapure water.
-
-
Reaction Mixture Preparation:
-
In an EPR-compatible tube, add the following reagents in the specified order:
-
PBS to the desired final volume.
-
This compound stock solution to a final concentration of 10-50 mM.
-
FeSO₄ stock solution to a final concentration of 0.1-1 mM.
-
-
Vortex the mixture gently.
-
-
Initiation of Radical Generation:
-
To initiate the Fenton reaction, add the H₂O₂ stock solution to a final concentration of 0.1-1 mM.
-
Immediately vortex the solution and transfer it to an EPR capillary tube or flat cell.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum. Typical instrument settings are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Number of Scans: 1-5
-
-
The characteristic EPR spectrum of the this compound-OH adduct should be a quartet of doublets.
-
Protocol 2: Hydroxyl Radical Trapping using DMPO
This protocol outlines a common procedure for detecting hydroxyl radicals generated by UV photolysis of hydrogen peroxide using DMPO as the spin trap.
Materials:
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp
-
EPR spectrometer and accessories
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DMPO (e.g., 1 M) in ultrapure water. It is recommended to purify DMPO before use to remove EPR-active impurities.
-
Prepare a stock solution of H₂O₂ (e.g., 100 mM) in ultrapure water.
-
-
Reaction Mixture Preparation:
-
In a quartz EPR flat cell or a UV-transparent capillary tube, mix the following:
-
PBS to the desired final volume.
-
DMPO stock solution to a final concentration of 50-100 mM.
-
H₂O₂ stock solution to a final concentration of 10-50 mM.
-
-
-
Initiation of Radical Generation:
-
Place the sample inside the EPR cavity.
-
Irradiate the sample with a UV lamp to initiate the photolysis of H₂O₂ and the generation of hydroxyl radicals.
-
-
EPR Measurement:
-
Immediately after or during UV irradiation, begin recording the EPR spectrum.
-
Typical instrument settings are similar to those for this compound.
-
The DMPO-OH adduct exhibits a characteristic 1:2:2:1 quartet EPR spectrum.
-
Visualizing the Spin Trapping Mechanism
The following diagrams, generated using the DOT language, illustrate the fundamental process of hydroxyl radical spin trapping by both this compound and DMPO.
Caption: Spin trapping of hydroxyl radicals by this compound and DMPO.
The following diagram illustrates a typical experimental workflow for hydroxyl radical detection using EPR spin trapping.
Caption: Workflow for hydroxyl radical detection by EPR spin trapping.
Concluding Remarks
Both this compound and DMPO are effective spin traps for the detection of hydroxyl radicals. The choice between them may depend on the specific requirements of the experiment.
-
This compound offers a generally faster reaction rate with hydroxyl radicals and its hydroxyl adduct exhibits good stability. This can be advantageous in systems with low radical flux or when a longer measurement time is required.
-
DMPO is a widely used and well-characterized spin trap. While its hydroxyl adduct's stability can be more variable, it has been successfully employed in a vast number of studies. Its lower cost and wider availability may also be a consideration.
For any quantitative study, it is imperative to carefully control experimental conditions and, if possible, to perform calibration experiments to accurately determine the concentration of trapped hydroxyl radicals. Researchers should also be aware of potential artifacts, such as the decomposition of superoxide (B77818) adducts to hydroxyl adducts, which can occur with some spin traps under certain conditions.
References
CYPMPO: A Superior Spin Trap for Reactive Oxygen Species Detection
In the field of free radical research, the accurate detection and characterization of reactive oxygen species (ROS) are paramount. Spin trapping, coupled with electron paramagnetic resonance (Especial (EPR) spectroscopy, stands as a gold standard for this purpose. Among the various spin traps available, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) has emerged as a superior choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other commonly used spin traps, supported by experimental data, detailed protocols, and visual diagrams to illustrate its advantages.
Enhanced Stability of Radical Adducts
A critical parameter for any spin trap is the stability of its radical adducts. Longer-lasting adducts allow for a wider experimental window and more reliable quantification. This compound consistently demonstrates superior stability for its superoxide (B77818) adduct compared to other popular spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO).
In biological systems, such as a hypoxanthine/xanthine oxidase (HX/XOD) system, the half-life of the this compound-superoxide adduct (this compound/•OOH) is approximately 50 minutes.[1] This is a significant improvement over the DMPO-superoxide adduct (DMPO/•OOH), which has a half-life of about 66 seconds.[2] The enhanced stability of the this compound adduct minimizes the rapid decay that can lead to underestimation of superoxide production and the artefactual formation of the hydroxyl radical adduct.[3]
For hydroxyl radical adducts, this compound also offers robust performance. The half-life of the this compound-hydroxyl adduct (this compound/•OH) is approximately 35 minutes, providing ample time for detection and analysis.[4]
Superior Performance in Cellular Systems
The ultimate test of a spin trap's utility is its performance in complex biological environments. In studies using living cells, this compound has shown distinct advantages in terms of both efficiency and lower cytotoxicity.
A comparative study on human oral polymorphonuclear leukocytes (OPMNs) demonstrated that this compound is more effective at trapping superoxide than DMPO, DPPMPO, and DEPMPO.[5] The maximum concentration of the superoxide adduct detected was significantly higher with this compound (10.7 µM) compared to DMPO (1.9 µM) and DPPMPO (6.0 µM).[5] Furthermore, the ESR signal of the this compound-superoxide adduct continued to increase for 24 minutes, whereas the signals from DMPO and DPPMPO adducts peaked much earlier, at 6 and 10 minutes respectively, indicating a longer and more sustained detection window for this compound.[5] It has also been noted that this compound exhibits lower cytotoxicity compared to other spin traps, which is a crucial factor for maintaining cell viability and obtaining physiologically relevant data.[5][6]
Practical Advantages for Researchers
Beyond its superior performance in radical trapping, this compound offers practical benefits that streamline its use in a laboratory setting. Unlike DEPMPO, which is a highly hygroscopic oil that can be challenging to handle and purify, this compound is a colorless, crystalline solid.[1][6] This physical property makes it easier to weigh and dissolve accurately. Additionally, this compound exhibits low hygroscopicity and a long shelf-life, ensuring consistency and reliability of experimental results over time.[1]
Distinguishable EPR Spectra
A key challenge in spin trapping is the unambiguous identification of the trapped radical. The EPR spectra of the this compound-hydroxyl and this compound-superoxide adducts are clearly separated and readily identifiable.[6] This clear distinction is a significant advantage over spin traps like DMPO, where the superoxide adduct can decompose to the hydroxyl adduct, complicating spectral interpretation.[3]
Quantitative Data Comparison
To provide a clear overview of this compound's advantages, the following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Superoxide Adduct Half-Lives
| Spin Trap | Half-Life of Superoxide Adduct (in biological systems) | Reference |
| This compound | ~50 minutes | [1] |
| DMPO | ~66 seconds | [2] |
| DEPMPO | ~15 minutes | [7] |
Table 2: Comparison of Hydroxyl Radical Adduct Half-Lives
| Spin Trap | Half-Life of Hydroxyl Adduct | Reference |
| This compound | ~35 minutes | [4] |
| DMPO | ~55 minutes | [8] |
| DEPMPO | ~127 minutes | [8] |
Table 3: Spin Trapping Rate Constants
| Spin Trap | Radical | Rate Constant (M⁻¹s⁻¹) | Reference |
| This compound | •OH | 4.2 x 10⁹ | [4] |
| This compound | O₂•⁻ | 48 | [9] |
| DMPO | •OH | 2.8 x 10⁹ | [1] |
| DMPO | O₂•⁻ | 1.2 - 170 | [2][8] |
| DEPMPO | •OH | 4.83 x 10⁹ | [8] |
Table 4: Performance in Living Cells (Human Oral Polymorphonuclear Leukocytes)
| Spin Trap | Maximum Superoxide Adduct Concentration (µM) | Time to Peak Signal (minutes) | Reference |
| This compound | 10.7 | 24 | [5] |
| DMPO | 1.9 | 6 | [5] |
| DPPMPO | 6.0 | 10 | [5] |
Experimental Protocol: Superoxide Detection in a Cellular System
This protocol provides a general framework for detecting superoxide production in a suspension of stimulated cells using this compound and EPR spectroscopy.
Materials:
-
Cell suspension (e.g., neutrophils, macrophages)
-
Cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound
-
Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
EPR spectrometer
-
Flat cell or capillary tube for EPR measurements
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate buffer at the desired concentration.
-
Spin Trap Addition: Add this compound to the cell suspension to a final concentration typically in the range of 5-20 mM.[10]
-
Baseline Measurement: Transfer an aliquot of the cell suspension with this compound to an EPR flat cell or capillary tube and record a baseline EPR spectrum before stimulation.
-
Cell Stimulation: Add the stimulant (e.g., PMA) to the cell suspension to induce superoxide production.
-
EPR Measurement: Immediately after adding the stimulant, transfer the sample to the EPR spectrometer and begin recording spectra at regular time intervals (e.g., every 2 minutes) to monitor the formation of the this compound/•OOH adduct.
-
Data Analysis: The characteristic EPR spectrum of the this compound/•OOH adduct can be identified and the signal intensity quantified to determine the rate and amount of superoxide production.
EPR Spectrometer Settings (Typical):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Scan Time: 2 minutes
Visualizing the Advantages of this compound
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Figure 1: Comparison of superoxide adduct stability between this compound and DMPO.
Figure 2: Experimental workflow for superoxide detection in cells using this compound.
Conclusion
The selection of an appropriate spin trap is critical for the successful detection and quantification of reactive oxygen species. The experimental data clearly demonstrate that this compound offers significant advantages over other commonly used spin traps. Its ability to form highly stable superoxide adducts, coupled with its superior performance and lower cytotoxicity in cellular systems, makes it an invaluable tool for researchers. The practical benefits of this compound as a non-hygroscopic, stable solid further enhance its utility in the laboratory. For scientists and drug development professionals investigating the roles of free radicals in biological processes and disease, this compound represents a more reliable and efficient choice for obtaining accurate and reproducible results.
References
- 1. Scavenging rate constants of hydrophilic antioxidants against multiple reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating CYPMPO-Detected Reactive Oxygen Species: A Comparative Guide to Alternative Methods
Quantitative Comparison of ROS Detection Probes
The selection of an appropriate method for ROS detection is contingent on the specific research question, the type of ROS being investigated, and the experimental system. The following table summarizes the key characteristics of CYPMPO and popular fluorescent probes.
| Feature | This compound (with ESR) | DCFH-DA | Dihydroethidium (DHE) | MitoSOX™ Red |
| Principle of Detection | Spin trapping of radicals, forming a stable adduct detected by ESR.[1] | Oxidation to fluorescent DCF by various ROS.[2][3] | Oxidation primarily by superoxide (B77818) to fluorescent 2-hydroxyethidium (2-OH-E+).[4][5] | Targeted oxidation by mitochondrial superoxide to a fluorescent product.[2][5] |
| Primary Target ROS | Superoxide (O₂⁻•), Hydroxyl (•OH), other radical species.[1] | General ROS (H₂O₂, •OH, ROO•).[2] | Superoxide (O₂⁻•).[2][4] | Mitochondrial Superoxide (O₂⁻•).[2][5] |
| Specificity | High; can distinguish between different radical species based on the ESR spectrum of the adduct.[1] | Low; non-specific and can be oxidized by various cellular components.[2][4] | Moderate to High for superoxide, but can be oxidized by other species to form non-specific products.[3][4] | High for mitochondrial superoxide.[2][6] |
| Localization | No intrinsic subcellular localization.[7] | Cytosolic. | Primarily cytosolic. | Mitochondria-specific.[2][5] |
| Detection Method | Electron Spin Resonance (ESR) Spectroscopy.[8] | Fluorescence Microscopy, Flow Cytometry, Plate Reader.[8] | Fluorescence Microscopy, Flow Cytometry, HPLC.[5] | Fluorescence Microscopy, Flow Cytometry, HPLC.[5] |
| Key Advantages | High specificity for radical identification.[1] | High sensitivity and widely used.[2] | More specific for superoxide than DCFH-DA.[4] | Specifically targets a key subcellular source of ROS.[2] |
| Key Disadvantages | Requires specialized ESR equipment; lower sensitivity than fluorescence probes.[9] | Prone to auto-oxidation, photo-instability, and artifacts from non-ROS sources.[2][4][10] | Can be oxidized by species other than superoxide; formation of non-specific fluorescent products.[4] | High concentrations can lead to cytosolic accumulation and potential mitochondrial dysfunction.[4] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable ROS measurements. Below are representative protocols for each of the discussed methods.
This compound Spin Trapping with ESR Spectroscopy
This protocol outlines the general steps for detecting intracellular ROS using this compound and ESR.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound spin trap
-
Trypsin or cell scraper
-
Eppendorf tubes
-
ESR spectrometer and flat cell
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, gently detach using trypsin or a cell scraper.
-
Cell Suspension: Resuspend the cell pellet in pre-warmed PBS or a suitable buffer to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Spin Trap Addition: Add this compound to the cell suspension to a final concentration typically ranging from 1 to 50 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells with this compound for a defined period (e.g., 15-30 minutes) at 37°C. This incubation can be done before or during the application of a stimulus to induce ROS production.
-
Sample Loading: Transfer the cell suspension containing this compound into a gas-permeable ESR flat cell.
-
ESR Measurement: Immediately place the flat cell in the ESR spectrometer and begin recording the spectrum. Typical ESR settings for superoxide adducts should be used.
-
Data Analysis: Analyze the resulting ESR spectrum to identify the characteristic signal of the this compound-ROS adduct. The signal intensity can be used for semi-quantitative analysis.
DCFH-DA Staining for General ROS
This protocol is for the detection of general cellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
Cells of interest
-
Cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., coverslips for microscopy, 96-well plates for plate reader).
-
Probe Loading: Prepare a fresh working solution of DCFH-DA in pre-warmed HBSS or serum-free medium to a final concentration of 5-20 µM.[11]
-
Incubation: Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C, protected from light.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed HBSS or medium to remove excess probe.
-
ROS Induction (Optional): If applicable, treat the cells with the experimental stimulus in HBSS or medium.
-
Measurement: Immediately analyze the fluorescence of the cells using a fluorescence microscope (Ex/Em ≈ 495/529 nm), flow cytometer, or microplate reader.[2]
Dihydroethidium (DHE) Staining for Superoxide
This protocol is designed to measure cellular superoxide levels using DHE.
Materials:
-
Cells of interest
-
Cell culture medium
-
DHE stock solution (e.g., 10 mM in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence microscope, flow cytometer, or HPLC system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Prepare a fresh working solution of DHE in pre-warmed HBSS or culture medium to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed HBSS or medium.
-
Measurement: Analyze the fluorescence immediately using a fluorescence microscope (Ex/Em ≈ 518/606 nm) or flow cytometer. For more specific quantification of the superoxide-specific product 2-hydroxyethidium, cell lysates can be analyzed by HPLC with fluorescence detection.[5]
MitoSOX™ Red Staining for Mitochondrial Superoxide
This protocol is specifically for the detection of superoxide within the mitochondria.
Materials:
-
Cells of interest
-
Cell culture medium
-
MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Prepare a fresh working solution of MitoSOX™ Red in pre-warmed HBSS or culture medium to a final concentration of 2.5-5 µM.[2]
-
Incubation: Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[6]
-
Washing: Gently wash the cells three times with pre-warmed HBSS or medium.
-
Imaging or Flow Cytometry: Immediately analyze the cells using a fluorescence microscope (Ex/Em ≈ 510/580 nm) or a flow cytometer.[2]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of ROS production, the following diagrams are provided.
Caption: General experimental workflow for ROS detection using probes.
Caption: Simplified NADPH oxidase (NOX) signaling pathway for ROS production.
Conclusion
Validating ROS detection data obtained with this compound is paramount for ensuring the accuracy and reliability of experimental findings. While this compound provides unparalleled specificity for radical identification, its use in conjunction with other methods, such as the fluorescent probes DCFH-DA, DHE, and MitoSOX Red, offers a more comprehensive understanding of cellular redox biology. Each method possesses distinct advantages and limitations. Researchers should carefully consider the specific ROS of interest, the desired subcellular localization, and the potential for artifacts when selecting an appropriate validation strategy. By employing a multi-faceted approach, the scientific community can build a more robust and nuanced picture of the role of ROS in health and disease.
References
- 1. Spin Traps - Reactive oxygen species : signaling between hierarchical levels in plants [ebrary.net]
- 2. benchchem.com [benchchem.com]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The use of fluorophore-containing spin traps as potential probes to localize free radicals in cells with fluorescence imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of ROS reactive oxygen species detection methods-Industry information-He Yuan Li Ji [life-ilab.com]
- 9. syntechinnovation.com [syntechinnovation.com]
- 10. mdpi.com [mdpi.com]
- 11. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
CYPMPO vs. DEPMPO: A Comparative Guide to Spin Adduct Stability
In the field of free radical research, particularly in drug development and studies of oxidative stress, the choice of a spin trapping agent is critical for the accurate detection and characterization of reactive oxygen species (ROS). Among the various spin traps available, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) are two prominent options. This guide provides an objective comparison of the stability of their respective spin adducts, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
Executive Summary
This compound generally forms more stable spin adducts, particularly with the superoxide (B77818) radical, compared to DEPMPO. This increased stability allows for longer observation times and potentially more accurate quantification of transient free radicals in biological systems. While both are effective spin traps, the superior persistence of this compound adducts makes it a more robust choice for experiments where adduct longevity is a key factor.
Quantitative Data Comparison
The stability of a spin adduct is most commonly quantified by its half-life (t½), the time it takes for the concentration of the adduct to decrease by half. The following table summarizes the reported half-lives for superoxide (•OOH) and hydroxyl (•OH) radical adducts of this compound and DEPMPO.
| Spin Trap Adduct | Radical Species | System | Half-life (t½) in minutes |
| This compound-OOH | Superoxide | Biological (Hypoxanthine/Xanthine Oxidase) | ~50[1][2] |
| Superoxide | Chemical (UV-illuminated H₂O₂) | ~15[1][2] | |
| DEPMPO-OOH | Superoxide | Not specified | 17[3] |
| This compound-OH | Hydroxyl | Not specified | >60[2] |
It is important to note that direct side-by-side comparisons in the same study provide the most reliable data. One study directly comparing the two in living cells concluded that the this compound-superoxide adduct has a longer lifetime than that of DEPMPO[4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and DEPMPO adduct stability.
Superoxide Radical Adduct Generation and EPR Measurement
This protocol is a representative method for generating and measuring the superoxide adducts of this compound and DEPMPO to determine their stability.
Materials:
-
This compound or DEPMPO spin trap
-
Hypoxanthine (HX)
-
Xanthine Oxidase (XOD)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR (Electron Paramagnetic Resonance) spectrometer
-
Flat cell for EPR measurements
Procedure:
-
Reaction Mixture Preparation: In an Eppendorf tube, prepare a reaction mixture with the following final concentrations:
-
50 mM this compound or DEPMPO
-
0.5 mM Hypoxanthine
-
0.05 units/ml Xanthine Oxidase
-
0.1 mM DTPA in phosphate buffer (pH 7.4)
-
-
Initiation of Reaction: The reaction is initiated by the addition of Xanthine Oxidase.
-
Sample Transfer: Immediately after vortexing, transfer the solution to a flat cell.
-
EPR Measurement: Place the flat cell into the cavity of the EPR spectrometer and begin recording the spectra at timed intervals.
-
Data Analysis: The decay of the EPR signal intensity of the respective superoxide adduct (this compound-OOH or DEPMPO-OOH) is monitored over time. The half-life is calculated from the first-order decay kinetics of the signal intensity.
Hydroxyl Radical Adduct Generation and EPR Measurement
A common method for generating hydroxyl radicals for spin trapping experiments is the Fenton reaction.
Materials:
-
This compound or DEPMPO spin trap
-
Iron (II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
EPR spectrometer
-
Flat cell for EPR measurements
Procedure:
-
Reaction Mixture Preparation: Prepare a solution containing:
-
50 mM this compound or DEPMPO
-
1 mM FeSO₄
-
10 mM H₂O₂ in deionized water.
-
-
Initiation of Reaction: The reaction is initiated by the addition of H₂O₂.
-
Sample Transfer and EPR Measurement: Immediately transfer the solution to a flat cell and begin EPR measurements, recording spectra at regular intervals.
-
Data Analysis: Monitor the decay of the EPR signal corresponding to the hydroxyl adduct (this compound-OH or DEPMPO-OH) to determine its half-life.
Visualizations
Spin Trapping Reaction Mechanism
The following diagram illustrates the general mechanism of spin trapping, where a short-lived radical reacts with a spin trap (in this case, this compound or DEPMPO) to form a more stable spin adduct that can be detected by EPR spectroscopy.
References
- 1. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Spin Traps: CYPMPO vs. DMPO and DEPMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of three commonly used nitrone spin traps: CYPMPO (5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide), DMPO (5,5-dimethyl-1-pyrroline N-oxide), and DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide). Understanding the cytotoxic profiles of these agents is critical for the accurate interpretation of experimental results in studies of reactive oxygen species (ROS) and for the development of safe therapeutic agents.
Key Findings on Cytotoxicity
A primary consideration for in vitro and in vivo studies involving spin traps is their potential to induce cellular toxicity, which can confound experimental outcomes. This guide synthesizes available data to offer a clear comparison.
This compound Exhibits Lower Cytotoxicity: Studies have indicated that this compound is a more favorable spin trap for live-cell applications due to its reduced cytotoxic effects compared to both DMPO and DEPMPO[1]. This characteristic, combined with the longer half-life of its superoxide (B77818) adduct, makes this compound a superior choice for superoxide detection in biological systems[1].
DMPO's Cytotoxicity Profile: DMPO is widely used and generally considered to have low toxicity[2]. For instance, studies on RAW 264.7 murine macrophage cells have shown no significant loss of viability after 24 hours of exposure to 50 mM DMPO[2]. However, it is important to note that the cytotoxicity of DMPO can be cell-type dependent and that at high concentrations, it may induce apoptosis[3].
DEPMPO as an Improved Alternative: DEPMPO has been presented as an advancement over DMPO for trapping radicals in biological systems[4]. While direct, extensive comparative cytotoxicity data with this compound is limited, its development was spurred by the need for more stable spin adducts with favorable biological compatibility.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound, DMPO, and DEPMPO. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Spin Trap | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| DMPO | RAW 264.7 | Not specified | 50 mM | 24 hours | No significant loss of viability | [2] |
| DMPO | A549 | MTT Assay | 50 µM H₂O₂ with 50 mM DMPO | 15 minutes | No significant change in cell viability | [5] |
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for commonly employed cytotoxicity assays that can be adapted for evaluating spin traps.
Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
Protocol:
-
Prepare a single-cell suspension from your culture.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load a hemocytometer with the cell suspension.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
Lactate (B86563) Dehydrogenase (LDH) Assay
This colorimetric assay quantifies cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium.
Principle: LDH is released from cells with damaged plasma membranes. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Plate cells in a 96-well plate and treat with various concentrations of the spin trap. Include appropriate controls (untreated cells, maximum LDH release control treated with a lysis buffer).
-
After the desired incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effects of a substance on the ability of single cells to proliferate and form colonies.
Principle: The ability of a single cell to undergo unlimited division and form a colony is a measure of its reproductive viability.
Protocol:
-
Seed a low density of cells into culture dishes.
-
Treat the cells with different concentrations of the spin trap for a specified duration.
-
Remove the treatment and allow the cells to grow for a period of 1-3 weeks, until visible colonies are formed.
-
Fix the colonies with a solution such as methanol (B129727) or glutaraldehyde.
-
Stain the colonies with a dye like crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group to determine the effect on clonogenic survival.
Signaling Pathways in Spin Trap-Induced Cytotoxicity
The precise molecular mechanisms underlying the cytotoxicity of these spin traps are not fully elucidated. However, available evidence suggests the involvement of cellular stress and apoptotic pathways.
Caption: A generalized workflow for assessing the cytotoxicity of spin traps.
DMPO-Induced Apoptosis and Stress Response: Research indicates that DMPO can modulate cellular responses to stress. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, DMPO has been shown to:
-
Increase the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1)[3].
-
Reduce endoplasmic reticulum (ER) stress[3].
-
Unexpectedly, have a synergistic effect with LPS in increasing caspase-3 activity, a key executioner caspase in apoptosis[3].
This suggests that while DMPO can have protective effects against certain stressors, it may also prime cells for apoptosis under specific conditions.
Caption: Putative signaling pathways affected by DMPO in stressed cells.
Further research is required to delineate the specific signaling cascades affected by this compound and DEPMPO and to understand the nuances of their cytotoxic mechanisms.
Conclusion
The selection of an appropriate spin trap requires a careful balance between its efficacy in trapping specific radicals and its potential for cellular toxicity. Based on current evidence, This compound emerges as a promising candidate for live-cell studies due to its lower cytotoxicity profile compared to DMPO and DEPMPO. However, it is imperative for researchers to empirically determine the non-toxic concentration range of any spin trap within their specific experimental model to ensure the integrity and validity of their findings. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. scilit.com [scilit.com]
- 2. Immuno-spin trapping analyses of DNA radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of DEPMPO as a spin trapping agent in biological systems [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Unveiling the Specificity of CYPMPO: A Comparative Guide to its Cross-Reactivity
For researchers, scientists, and drug development professionals, the choice of a reliable spin trap is paramount for the accurate detection and characterization of reactive oxygen species (ROS). This guide provides an objective comparison of 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) with other spin traps, focusing on its cross-reactivity with other molecules and supported by experimental data.
This compound, a derivative of the well-established spin trap DEPMPO, has gained prominence due to its favorable physical properties, including a high melting point and low hygroscopicity, making it a more practical choice for many experimental settings.[1] While its efficacy in trapping key ROS such as superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals is well-documented, a critical aspect for its application in complex biological systems is its potential for cross-reactivity with other, non-radical molecules. This guide delves into the available data to provide a clear comparison of this compound's performance and specificity.
Performance in Radical Trapping: A Comparative Overview
This compound has demonstrated robust performance in trapping superoxide and hydroxyl radicals, with its spin adducts exhibiting stability comparable to or greater than those of DEPMPO.[1] In cellular systems, this compound has shown superior performance in detecting superoxide compared to other commonly used spin traps like DMPO, DEPMPO, and DPPMPO, attributed to its lower cytotoxicity and the longer lifetime of its superoxide adduct.
Quantitative Comparison of Superoxide Adduct Formation in Cellular Systems
| Spin Trap | Maximum Concentration of Superoxide Adduct (µM) | Time to Reach Maximum Concentration (min) |
| This compound | 10.7 | 24 |
| DEPMPO | N/A | N/A |
| DPPMPO | 6.0 | 10 |
| DMPO | 1.9 | 6 |
Data from a study on human oral polymorphonuclear leukocytes (OPMNs) stimulated by phorbol (B1677699) 12-myristate 13-acetate.
Comparative Half-Lives of Superoxide Adducts
| Spin Trap | System | Half-life of Superoxide Adduct (min) |
| This compound | UV-illuminated H₂O₂ | ~15[1] |
| Hypoxanthine/Xanthine Oxidase | ~50[1] | |
| DEPMPO | Not specified | Similar to this compound[1] |
| DMPO | Not specified | Shorter than this compound and DEPMPO |
Understanding Cross-Reactivity with Non-Radical Molecules
A crucial consideration for any spin trap is its potential to react with non-radical species, which can lead to false positives or misinterpretation of results. Nitrone spin traps, including this compound, can undergo nucleophilic addition reactions with certain molecules, particularly thiols.[2]
Interaction with Cellular Reductants: Glutathione and Ascorbate (B8700270)
Glutathione (GSH) and ascorbate are abundant antioxidants in biological systems. Direct experimental data on the reaction of this compound with these molecules is limited. However, studies on the closely related spin trap DEPMPO provide valuable insights.
DEPMPO has been shown to undergo a reversible nucleophilic addition reaction with thiols, including glutathione.[2] This reaction forms a hydroxylamine (B1172632) derivative and can potentially interfere with the detection of radical adducts. The equilibrium of this reaction is dependent on the specific thiol, with the reactivity decreasing in the order of sulfite (B76179) > thioglycolic acid > cysteine > glutathione.[3] While a direct study on this compound is needed for conclusive evidence, it is reasonable to anticipate a similar reactivity pattern due to its structural similarity to DEPMPO.
The stability of the DEPMPO/SO₃⁻• spin adduct has been shown to be significantly enhanced in the presence of ascorbate compared to the DMPO/SO₃⁻• adduct, suggesting a potential interaction that may influence adduct stability.[4]
It is important to note that biological reductants can also enhance the ESR signal of DMPO-OH, a product of DMPO's reaction with singlet oxygen, whereas this effect is significantly less with DEPMPO.[5] This suggests that DEPMPO and likely this compound are less prone to this type of artifact in the presence of cellular reductants.
Experimental Protocols
General Protocol for Assessing Spin Trap Cross-Reactivity with Non-Radical Molecules
This protocol provides a general framework for evaluating the potential cross-reactivity of a spin trap like this compound with non-radical biological molecules using Electron Paramagnetic Resonance (EPR) spectroscopy.
1. Materials:
-
Spin trap solution (e.g., 50 mM this compound in buffer)
-
Test molecule solution (e.g., 10 mM Glutathione or Ascorbate in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR spectrometer and accessories (capillary tubes, etc.)
2. Procedure:
-
Control Spectrum: Record the EPR spectrum of the spin trap solution alone in PBS to ensure there are no pre-existing radical signals.
-
Incubation: Mix the spin trap solution with the test molecule solution in a 1:1 ratio.
-
Time-Course Measurements: Immediately after mixing, and at regular time intervals (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the mixture to a capillary tube and record the EPR spectrum.
-
Data Analysis: Analyze the spectra for the appearance of any new signals that would indicate the formation of a spin adduct. Compare the signal intensity over time to assess the stability of any formed adducts.
-
Positive Control (Optional but Recommended): To confirm the ability of the system to detect radicals, introduce a known radical generating system (e.g., Fenton reagent for •OH or xanthine/xanthine oxidase for •O₂⁻) in the presence of the spin trap and the test molecule. This helps to determine if the test molecule quenches the radical signal or interferes with the spin trapping reaction.
Visualizing the Pathways
Signaling Pathway of ROS Generation and Trapping
Caption: ROS generation and subsequent trapping by this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
Logical Relationship of Potential Interactions
Caption: Potential reaction pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of DEPMPO as a spin trapping agent in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyl radical generation caused by the reaction of singlet oxygen with a spin trap, DMPO, increases significantly in the presence of biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to CYPMPO: Interpreting and Validating ESR Spectra for Robust Radical Detection
For researchers, scientists, and drug development professionals navigating the complexities of reactive oxygen species (ROS) detection, this guide provides a comprehensive comparison of the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) with other commonly used alternatives, supported by experimental data and detailed protocols. We delve into the critical aspects of interpreting and validating Electron Spin Resonance (ESR) spectra to ensure the accuracy and reliability of your findings.
The detection and characterization of short-lived free radicals are pivotal in understanding oxidative stress-related pathologies and developing novel therapeutics. Spin trapping in conjunction with ESR spectroscopy remains the gold standard for this purpose. This compound has emerged as a superior alternative to the more traditional spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), primarily due to the enhanced stability of its radical adducts. This guide will compare this compound with DMPO and another popular spin trap, 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO), to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Spin Traps
The choice of a spin trap is critical for the successful detection and quantification of free radicals. The ideal spin trap forms a stable and characteristic adduct with the radical of interest, allowing for unambiguous identification and accurate measurement. The following table summarizes the key performance characteristics of this compound, DMPO, and BMPO based on available experimental data.
| Parameter | This compound | DMPO | BMPO |
| Half-life of Superoxide (B77818) Adduct | ~15 min (in H₂O₂/UV system), ~50-51 min (in biological systems)[1] | ~1 min[1] | ~23 min[2] |
| Superoxide Adduct Stability | High; does not convert to hydroxyl adduct.[1] | Low; spontaneously decays to the hydroxyl adduct, complicating interpretation.[2] | High; does not decay into a hydroxyl adduct.[2] |
| Rate Constant for Superoxide Trapping (k) | Higher than DMPO (48 M⁻¹s⁻¹)[1][3] | 1.2 - 15 M⁻¹s⁻¹[4][5] | ~5 times greater than DMPO (77 M⁻¹s⁻¹)[4] |
| Rate Constant for Hydroxyl Radical Trapping (k) | >10⁹ M⁻¹s⁻¹[1] | - | ~2x10⁹ M⁻¹s⁻¹[4] |
| Signal-to-Noise Ratio | Good | Can be low due to adduct instability | Higher than DMPO[6] |
| Advantages | - Long-lived superoxide adduct- Clear separation of superoxide and hydroxyl adduct spectra[1]- High melting point, low hygroscopicity, and long shelf-life[1]- Crystalline solid, easily purified[1] | - Well-characterized for a wide range of radicals | - Long-lived superoxide adduct- High signal intensity- Less prone to artifactual signals compared to DMPO[6]- Crystalline solid, easily purified[1] |
| Disadvantages | - May have complex hyperfine splitting patterns | - Unstable superoxide adduct- Potential for artifacts and impurities[7] | - Potential for complex spectra with some radicals |
Experimental Protocols
Accurate and reproducible ESR data acquisition relies on meticulous experimental design and execution. Below are generalized protocols for the generation of superoxide and hydroxyl radicals and their subsequent detection using spin traps.
Superoxide Radical Generation (Xanthine/Xanthine (B1682287) Oxidase System)
-
Reagent Preparation:
-
Prepare a stock solution of the desired spin trap (this compound, DMPO, or BMPO) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The final concentration will depend on the specific experiment and spin trap, but typically ranges from 25 mM to 100 mM.
-
Prepare a stock solution of hypoxanthine (B114508) (e.g., 1 mM) in the same buffer.
-
Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL) in the same buffer.
-
Include a metal chelator such as diethylenetriaminepentaacetic acid (DTPA) (e.g., 0.1 mM) in the buffer to prevent metal-catalyzed side reactions.
-
-
ESR Sample Preparation:
-
In an Eppendorf tube, mix the spin trap solution and the hypoxanthine solution.
-
Initiate the reaction by adding the xanthine oxidase solution to the mixture.
-
Vortex the solution briefly and transfer it to a flat quartz ESR cell.
-
-
ESR Spectroscopy:
-
Place the flat cell into the ESR spectrometer's cavity.
-
Tune the spectrometer and acquire the spectrum immediately.
-
Typical ESR settings for X-band spectrometers:
-
Microwave Frequency: ~9.4 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G
-
Sweep Width: 100 G
-
Sweep Time: 1-2 min
-
Time Constant: 0.03 - 0.1 s
-
-
Hydroxyl Radical Generation (Fenton Reaction)
-
Reagent Preparation:
-
Prepare a stock solution of the spin trap in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM).
-
Prepare a stock solution of a ferrous salt (e.g., FeSO₄) (e.g., 10 mM).
-
-
ESR Sample Preparation:
-
In an Eppendorf tube, mix the spin trap solution and the H₂O₂ solution.
-
Initiate the reaction by adding the FeSO₄ solution.
-
Vortex the solution briefly and transfer it to a flat quartz ESR cell.
-
-
ESR Spectroscopy:
-
Follow the same procedure as for superoxide detection.
-
Mandatory Visualizations
To further clarify the experimental and logical processes involved in spin trapping and spectral validation, the following diagrams have been generated.
Caption: Experimental workflow for ESR spin trapping and spectral validation.
Caption: Comparison of superoxide adduct stability between this compound and DMPO.
Interpreting and Validating this compound ESR Spectra: A Logical Workflow
Ensuring the validity of your ESR data is paramount. The following logical workflow outlines the key steps for interpreting and validating this compound ESR spectra.
-
Initial Spectrum Acquisition:
-
Acquire the ESR spectrum of the complete reaction mixture (this compound + radical generating system).
-
Observe the characteristic hyperfine splitting pattern. For this compound-OOH, a complex multi-line spectrum is expected. For this compound-OH, a different, also characteristic, multi-line spectrum should be observed. The clear separation of these spectra is a key advantage of this compound.[1]
-
-
Control Experiments:
-
No Spin Trap: Run the radical generating system without this compound to ensure no background ESR signals are present.
-
No Radical Source: Mix this compound with the buffer and other components of the reaction mixture except the radical generating agent (e.g., xanthine oxidase or FeSO₄) to confirm that the spin trap itself is not generating a signal. This compound is known for its stability and low level of impurities.[1]
-
Radical Scavengers: Include known radical scavengers in the reaction mixture. For superoxide, add superoxide dismutase (SOD). For hydroxyl radicals, add ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). A significant decrease or complete disappearance of the ESR signal in the presence of the specific scavenger confirms the identity of the trapped radical.
-
-
Spectral Simulation:
-
Use ESR simulation software to model the experimental spectrum.
-
By inputting the known hyperfine coupling constants (aN, aH, aP for this compound) for the expected radical adduct, the simulated spectrum should closely match the experimental one. This provides strong evidence for the correct identification of the trapped radical.
-
-
Assessment of Adduct Stability:
-
Monitor the ESR signal intensity over time. The this compound-superoxide adduct is significantly more stable than the DMPO adduct.[1] A slow decay of the signal is characteristic of this compound-OOH.
-
-
Consideration of Potential Artifacts:
-
While this compound is less prone to artifacts than DMPO, it is crucial to be aware of potential pitfalls.[6] Impurities in reagents or the spin trap itself can lead to erroneous signals. The use of highly purified this compound is recommended.[1]
-
Be mindful of the possibility of the spin trap being oxidized or reduced by components of the biological system, which could generate artifactual signals. The control experiments mentioned above are essential to rule out these possibilities.
-
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]
- 7. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Free Radicals: CYPMPO vs. Alternative Probes
For researchers, scientists, and drug development professionals, the accurate quantification of free radicals is paramount. This guide provides an objective comparison of the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) with other commonly used probes for the quantitative analysis of free radicals, supported by experimental data and detailed protocols.
The detection and quantification of reactive oxygen species (ROS) and other free radicals are crucial in understanding oxidative stress-related pathologies and developing therapeutic interventions. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, is a powerful technique for this purpose. The choice of spin trap is critical for the sensitivity, specificity, and stability of the results. This guide focuses on this compound, a DEPMPO-type nitrone, and compares its performance against established spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO).
Quantitative Comparison of Spin Trap Performance
The efficacy of a spin trap is determined by several key parameters, including the stability of its radical adducts (half-life), its reaction rate with specific radicals, and its specificity. The following tables summarize the quantitative data for this compound, DMPO, and DEPMPO in trapping superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals.
Superoxide Radical Adducts (Probe-OOH)
| Spin Trap | Half-life (t½) | Second-Order Rate Constant (k) with O₂•⁻ | Maximum Adduct Concentration | Notes |
| This compound | ~15 min (in UV/H₂O₂)[1][2], ~50 min (in HX/XOD system)[1][2] | Not explicitly found, but noted to have a higher reaction rate than DMPO[3] | 10.7 µM (in stimulated OPMNs)[4] | Exhibits lower cytotoxicity and its superoxide adduct has a longer lifetime compared to DMPO and DEPMPO in cellular systems.[4] No conversion from the superoxide adduct to the hydroxyl adduct was observed in a UV-illuminated hydrogen peroxide solution.[1][2] |
| DMPO | ~35-80 seconds[5] | 1.2 M⁻¹s⁻¹ to 2.4 M⁻¹s⁻¹[1][6] | 1.9 µM (in stimulated OPMNs)[4] | The superoxide adduct is known to be unstable and can decompose to the hydroxyl adduct, complicating interpretation.[7] |
| DEPMPO | ~7-11 minutes[3] | 0.53 M⁻¹s⁻¹[6] | Not explicitly found for OPMNs, but generally considered an improvement over DMPO.[8] | The superoxide adduct is significantly more stable than that of DMPO.[3][9] |
Hydroxyl Radical Adducts (Probe-OH)
| Spin Trap | Half-life (t½) | Apparent Rate Constant (kapp) with •OH | Notes |
| This compound | ~35 minutes (G-CYPMPO)[10][11] | 4.2 x 10⁹ M⁻¹s⁻¹ (G-CYPMPO)[10][11] | The ESR spectra of this compound-OH and this compound-O₂⁻ adducts are clearly separated and readily identifiable.[3] |
| DMPO | ~55 minutes[12] | 1.93 M⁻¹s⁻¹[12] | The four-line spectrum of DMPO-OH is well-characterized. |
| DEPMPO | ~127 minutes[12] | 4.83 x 10⁹ M⁻¹s⁻¹[12] | The hydroxyl adduct is considerably more stable than that of DMPO.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis of free radicals. Below are representative protocols for key experiments.
Protocol 1: Superoxide Detection in a Cellular System (PMA-Stimulated Neutrophils)
Objective: To quantify superoxide production in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils using EPR spectroscopy with a spin trap.
Materials:
-
Isolated human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (in DMSO)
-
Spin trap (this compound, DMPO, or DEPMPO) solution
-
EPR spectrometer and flat cell
Procedure:
-
Resuspend isolated neutrophils in HBSS to a final concentration of 1 x 10⁷ cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Add the desired concentration of the spin trap (e.g., 50 mM this compound) to the cell suspension.
-
Initiate the reaction by adding PMA to a final concentration of 100 ng/mL.
-
Immediately transfer the cell suspension to a pre-warmed EPR flat cell.
-
Place the flat cell in the EPR spectrometer cavity, maintained at 37°C.
-
Record EPR spectra at regular time intervals (e.g., every 2 minutes for 30 minutes) to monitor the formation and decay of the spin adduct.
-
Quantification: Determine the concentration of the spin adduct by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPOL).
Protocol 2: Superoxide Detection in an Acellular System (Hypoxanthine/Xanthine (B1682287) Oxidase)
Objective: To quantify superoxide production in a chemical generating system using EPR spectroscopy.
Materials:
-
Phosphate (B84403) buffer (pH 7.4)
-
Hypoxanthine (B114508) (HX) solution
-
Xanthine Oxidase (XO) solution
-
Spin trap (this compound, DMPO, or DEPMPO) solution
-
EPR spectrometer and capillary tube
Procedure:
-
In an Eppendorf tube, mix the phosphate buffer, hypoxanthine (e.g., to a final concentration of 1 mM), and the spin trap (e.g., 50 mM this compound).
-
Initiate the reaction by adding xanthine oxidase (e.g., to a final concentration of 0.05 U/mL).
-
Quickly mix and draw the solution into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer cavity.
-
Record EPR spectra immediately and at subsequent time points.
-
Quantification: As described in Protocol 1.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the underlying biological processes and experimental setups is facilitated by clear diagrams.
Caption: ROS production and detection workflow.
The diagram above illustrates the signaling cascade initiated by PMA in a neutrophil, leading to the production of superoxide by NADPH oxidase. This highly reactive radical is then "trapped" by a spin probe like this compound, forming a more stable radical adduct that can be detected and quantified by an EPR spectrometer.
References
- 1. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Evaluation of DEPMPO as a spin trapping agent in biological systems [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of CYPMPO: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle CYPMPO with appropriate safety measures. Although comprehensive toxicological properties are not thoroughly investigated, this compound should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this compound or its waste, including:
-
A laboratory coat
-
Safety goggles or a face shield
-
Chemical-resistant gloves
All handling of solid this compound should ideally be conducted in a chemical fume hood to prevent inhalation of any fine particulates.
Data Summary: this compound Properties for Handling
The following table summarizes key information about this compound relevant to its safe handling and storage prior to disposal.
| Property | Data |
| Chemical Name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide |
| Common Use | Spin-trapping reagent for detecting hydroxyl and superoxide (B77818) radicals.[1] |
| Physical Form | Powder.[1] |
| Storage (Powder) | -20°C.[1] |
| Storage (In Solvent) | -80°C.[1] |
| Hazard Classification | Specific hazard data is not readily available. Treat as hazardous chemical waste. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in regular trash.[1][3]
Step 1: Waste Segregation
Proper segregation is the first step in safe chemical waste disposal.
-
Solid this compound Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, compatible waste container.[4]
-
This compound Solutions: Collect any solutions containing this compound in a dedicated, leak-proof container with a threaded lid.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Contaminated Labware: Any items such as pipette tips, gloves, and vials that are contaminated with this compound should be collected in a designated, lined container for solid chemical waste.[5]
Step 2: Waste Container Labeling
Accurate labeling is crucial for safety and regulatory compliance.
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag provided by your institution.[6]
-
The label must include:
-
The full chemical name: "this compound (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide)". Avoid abbreviations.[6]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.[6]
-
The name of the principal investigator and the laboratory location.[6]
-
Step 3: Storage of Waste
Store waste containers safely until they are collected for disposal.
-
Keep waste containers tightly sealed at all times, except when adding waste.[7]
-
Store the containers in a designated satellite accumulation area within the laboratory, near the point of generation.[2]
-
Ensure that the storage area is away from general lab traffic and incompatible materials are segregated.[2]
Step 4: Arranging for Disposal
-
Once the waste container is full (typically around 75-80% capacity to prevent spills), or if you are finished generating this type of waste, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or use your institution's online waste pickup request system to schedule a collection.[8]
-
Follow their specific instructions for pickup procedures.
Step 5: Disposal of Empty Containers
-
Empty this compound containers must also be disposed of properly.
-
It is recommended to triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water).[2]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinsates may also need to be collected, depending on local regulations.[2][9]
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office, which may allow for disposal in regular laboratory glass waste.[2]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are available in the reviewed literature. Therefore, the recommended procedure is collection and disposal via a licensed hazardous waste management service, coordinated through your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling CYPMPO
Essential Safety and Handling Guide for CYPMPO
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide), a spin-trapping reagent. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) for this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Two pairs of powder-free chemotherapy gloves (ASTM D6978 rated).[5] Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Body Protection | Gown | Disposable, poly-coated, back-closing gown with long sleeves and tight-fitting cuffs. | Protects skin from splashes and contamination. Should be resistant to chemical permeation.[3][5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles. | Protects eyes and face from splashes, sprays, and aerosols. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator.[2][3][5] | Protects against inhalation of airborne particles of the solid compound. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the work area.[2] |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from reception to disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : this compound is a colorless crystalline solid that is freely soluble in water.[6][7] It has a long shelf-life and is not hygroscopic.[7] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration (-20°C or -80°C for solutions).[8]
Handling and Preparation of Solutions
-
Designated Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3]
-
Weighing : When weighing the solid compound, use a balance within a ventilated enclosure to prevent the generation of dust.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. As it is freely soluble in water, standard aqueous buffers are appropriate.[6][7]
Experimental Use
-
Spill Kit : Ensure a chemical spill kit is readily available in the laboratory.
-
Hand Hygiene : Wash hands thoroughly with soap and water before donning gloves and after removing them.[2]
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[9] |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) should be considered contaminated after use and disposed of in a designated hazardous waste container immediately after doffing.[5] |
| Empty Containers | The first rinse of the empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on institutional policies.[9] |
| Contaminated Labware | Reusable labware should be decontaminated thoroughly. Disposable labware should be disposed of as hazardous waste. |
| Spill Debris | Any materials used to clean up a spill of this compound should be placed in a sealed container and disposed of as hazardous waste. |
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. gerpac.eu [gerpac.eu]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
